1-[(aminooxy)methyl]-4-methylbenzene hydrochloride
Description
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Properties
IUPAC Name |
O-[(4-methylphenyl)methyl]hydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-7-2-4-8(5-3-7)6-10-9;/h2-5H,6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWBUEQJIPSFEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192226 | |
| Record name | Hydroxylamine, O-(p-methylbenzyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38936-62-8 | |
| Record name | Hydroxylamine, O-[(4-methylphenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38936-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxylamine, O-(p-methylbenzyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038936628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxylamine, O-(p-methylbenzyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride (CAS 38936-62-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[(aminooxy)methyl]-4-methylbenzene hydrochloride, also known as O-(4-methylbenzyl)hydroxylamine hydrochloride, is a chemical compound with the CAS number 38936-62-8. This molecule belongs to the class of O-benzylhydroxylamines, which are recognized as versatile building blocks in organic synthesis and have garnered significant interest in medicinal chemistry. Their utility stems from the reactive aminooxy group, which readily participates in the formation of oximes and other derivatives. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is available for this specific compound, other parameters are inferred from closely related analogs like O-benzylhydroxylamine hydrochloride due to a lack of specific experimental data.
| Property | Value | Source/Reference |
| CAS Number | 38936-62-8 | [1] |
| Molecular Formula | C₈H₁₂ClNO | [1] |
| Molecular Weight | 173.64 g/mol | [1] |
| Melting Point | 220-230 °C | Commercial supplier data |
| Boiling Point | Data not available (likely decomposes) | N/A |
| Solubility | Soluble in water and alcohol solvents.[2] Inferred solubility in DMSO and dimethylformamide.[3] | [2][3] |
| Appearance | White crystalline powder (inferred from analog) | [2] |
Spectroscopic Data
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methylbenzene group (a pair of doublets in the aromatic region), a singlet for the benzylic methylene protons (-CH₂-), a singlet for the methyl protons (-CH₃), and a broad signal for the aminooxy protons (-ONH₂), which may exchange with deuterium in deuterated solvents.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the aromatic carbons, the benzylic methylene carbon, and the methyl carbon.
3.2. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is anticipated to exhibit characteristic absorption bands for N-H stretching of the aminooxy group, C-H stretching of the aromatic and methyl/methylene groups, C=C stretching of the aromatic ring, and N-O stretching.
3.3. Mass Spectrometry (MS) (Predicted)
The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₈H₁₁NO) and fragmentation patterns characteristic of benzyl-oxygen bond cleavage.
Synthesis and Reactivity
4.1. Synthesis
A definitive, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general and plausible synthetic route can be inferred from methods used for analogous O-benzylhydroxylamines. A common approach involves the O-alkylation of a protected hydroxylamine derivative with 4-methylbenzyl halide, followed by deprotection and salt formation.
A potential synthetic pathway is visualized below:
Caption: A plausible synthetic pathway for the target compound.
4.2. Reactivity
The primary mode of reactivity for this compound involves the nucleophilic aminooxy group. This moiety readily reacts with aldehydes and ketones to form stable oxime ethers. This reaction, known as oxime ligation, is highly efficient and chemoselective, proceeding under mild conditions and often in aqueous media.[7]
Experimental Protocols
5.1. General Protocol for Oxime Formation
The following is a general experimental protocol for the formation of an oxime using an O-substituted hydroxylamine hydrochloride, which can be adapted for this compound.
Materials:
-
Aldehyde or ketone
-
This compound
-
Anhydrous ethanol or other suitable solvent
-
Base (e.g., pyridine, sodium acetate)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Dissolve the aldehyde or ketone (1.0 equivalent) in the chosen solvent in a round-bottom flask.
-
Add this compound (1.1-1.5 equivalents) to the solution.
-
Add a suitable base (1.5-2.0 equivalents) to neutralize the hydrochloride and facilitate the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired oxime ether.
Caption: A generalized experimental workflow for oxime formation.
Applications in Drug Discovery and Development
O-benzylhydroxylamine derivatives are valuable tools in drug discovery due to their ability to serve as bioisosteres and their involvement in the synthesis of various biologically active molecules.
6.1. Bioisosteric Replacement
The N,N,O-trisubstituted hydroxylamine moiety, which can be formed from O-substituted hydroxylamines, is being explored as a bioisostere for ether and branched alkyl groups. This substitution can lead to a reduction in lipophilicity (logP) while improving metabolic stability and reducing plasma protein binding, which are desirable properties in drug candidates.[8]
6.2. Synthesis of Bioactive Compounds
O-benzylhydroxylamines are key intermediates in the synthesis of a variety of compounds with therapeutic potential, including:
-
β-lactamase inhibitors: These are crucial for combating antibiotic resistance.[3]
-
Fluoroquinolone derivatives: This class of antibiotics has broad-spectrum activity.[3]
6.3. Potential as Enzyme Inhibitors
Recent research has highlighted the potential of O-alkylhydroxylamines as inhibitors of key enzymes involved in disease pathogenesis.
Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibition
IDO1 is an enzyme that plays a critical role in immune suppression, particularly in the tumor microenvironment.[3] By catabolizing the essential amino acid tryptophan, IDO1 creates an immunosuppressive milieu that allows cancer cells to evade the immune system. O-benzylhydroxylamine and its derivatives have been identified as potent inhibitors of IDO1.[3] The proposed mechanism involves the O-alkylhydroxylamine acting as a stable mimic of an alkylperoxy intermediate in the IDO1 catalytic cycle, thereby blocking its function.
Caption: Inhibition of the IDO1 pathway by O-alkylhydroxylamines.
Ribonucleotide Reductase (RNR) Inhibition
Ribonucleotide reductase is an essential enzyme for DNA synthesis and repair, as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides.[9] Inhibition of RNR is a validated strategy in cancer therapy. N-substituted hydroxylamines have been designed as radical scavengers that can inhibit bacterial RNR.[10] While direct evidence for the inhibition of human RNR by this compound is lacking, the broader class of hydroxylamine derivatives represents a promising area for the development of novel RNR inhibitors.
Caption: The role of RNR in DNA synthesis and its inhibition.
Conclusion
This compound is a valuable chemical entity with significant potential in organic synthesis and drug discovery. Its utility as a building block for creating diverse molecular structures, coupled with the emerging biological activities of the O-benzylhydroxylamine class of compounds, makes it a subject of considerable interest for researchers. While a comprehensive dataset for this specific molecule is still developing, the available information and analogies to related compounds provide a strong foundation for its exploration in the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. Further research into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.
References
- 1. rsc.org [rsc.org]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxylamine, O-((4-nitrophenyl)methyl)-, hydrochloride (1:1) | C7H9ClN2O3 | CID 74967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. O-Benzylhydroxylamine hydrochloride(2687-43-6) 1H NMR spectrum [chemicalbook.com]
- 6. Hydroxylamine hydrochloride(5470-11-1) IR Spectrum [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Ribonucleotide reductase inhibitors and future drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of O-(p-methylbenzyl)hydroxylamine hydrochloride
An In-depth Technical Guide to the Synthesis of O-(p-methylbenzyl)hydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and widely applicable method for the . The described methodology is based on the well-established Gabriel synthesis of primary amines, adapted for the preparation of O-alkylated hydroxylamines. This approach offers a reliable route to the target compound, which is a valuable intermediate in the development of novel therapeutics and other advanced chemical applications.
Synthetic Strategy Overview
The is most effectively achieved through a two-step process. This strategy involves the initial N-alkylation of a protected hydroxylamine equivalent, followed by a deprotection step to yield the desired product. N-hydroxyphthalimide is an ideal starting material for this purpose as it is readily available, crystalline, and its phthalimide protecting group can be efficiently removed.
The overall synthetic pathway can be summarized as follows:
-
Step 1: N-Alkylation of N-Hydroxyphthalimide: N-hydroxyphthalimide is reacted with p-methylbenzyl chloride in the presence of a base to form N-(p-methylbenzyloxy)phthalimide.
-
Step 2: Hydrolysis of N-(p-methylbenzyloxy)phthalimide: The intermediate phthalimide derivative is then subjected to hydrolysis, typically under acidic or basic conditions, to release the free O-(p-methylbenzyl)hydroxylamine. Subsequent treatment with hydrochloric acid affords the target hydrochloride salt.
The logical workflow for this synthesis is depicted in the following diagram:
Caption: Synthetic workflow for O-(p-methylbenzyl)hydroxylamine hydrochloride.
Experimental Protocols
The following protocols are detailed methodologies for the key experiments in the .
Step 1: Synthesis of N-(p-methylbenzyloxy)phthalimide
This procedure details the N-alkylation of N-hydroxyphthalimide with p-methylbenzyl chloride.
Materials:
-
N-Hydroxyphthalimide
-
p-Methylbenzyl chloride
-
Triethylamine (Et3N) or Potassium Carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Deionized water
-
Dichloromethane (CH2Cl2) or Ethyl acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
To a solution of N-hydroxyphthalimide (1.0 eq) in anhydrous DMF, add triethylamine (1.1 eq) or potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to ensure the formation of the corresponding salt.
-
To this mixture, add a solution of p-methylbenzyl chloride (1.05 eq) in a minimal amount of DMF dropwise over 15 minutes.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold deionized water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Dry the purified product under vacuum to obtain N-(p-methylbenzyloxy)phthalimide as a white solid.
Step 2: Synthesis of O-(p-methylbenzyl)hydroxylamine Hydrochloride
This procedure describes the hydrolysis of N-(p-methylbenzyloxy)phthalimide to yield the final product.
Materials:
-
N-(p-methylbenzyloxy)phthalimide
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Diethyl ether
Procedure:
-
Suspend N-(p-methylbenzyloxy)phthalimide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (e.g., a 1:1 v/v mixture).
-
Heat the mixture to reflux and maintain for 2-4 hours. The progress of the hydrolysis can be monitored by TLC by observing the disappearance of the starting material.
-
During the reaction, phthalic acid will precipitate out of the solution.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to ensure complete precipitation of the phthalic acid by-product.
-
Filter off the precipitated phthalic acid and wash it with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
The resulting aqueous solution containing the product can be further concentrated.
-
To induce crystallization of the hydrochloride salt, cool the concentrated solution and add diethyl ether until the solution becomes turbid.
-
Allow the product to crystallize, then collect the solid by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether and dry under vacuum to afford O-(p-methylbenzyl)hydroxylamine hydrochloride.
Quantitative Data
While specific yield and analytical data for the are not extensively reported in the literature, the following table provides expected ranges based on analogous syntheses of O-alkylhydroxylamines.
| Parameter | Step 1: N-Alkylation | Step 2: Hydrolysis & Salt Formation | Overall |
| Typical Yield | 85-95% | 70-85% | 60-80% |
| Purity (crude) | >90% | >95% | - |
| Purity (recrystallized) | >98% | >99% | >99% |
Characterization Data (Predicted)
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Expected to be in the range of 180-200 °C (decomposes). For comparison, the melting point of the closely related O-benzylhydroxylamine hydrochloride is 233-236 °C.
-
¹H NMR (DMSO-d₆): Expected signals would include a singlet for the methyl group protons (~2.3 ppm), a singlet for the benzylic protons (~5.0 ppm), aromatic protons in the p-substituted pattern (~7.2-7.4 ppm), and a broad singlet for the amine protons.
-
¹³C NMR (DMSO-d₆): Expected signals would include the methyl carbon, benzylic carbon, aromatic carbons, and potentially the ipso-carbon attached to the methyl group.
Signaling Pathways and Logical Relationships
The Gabriel synthesis is a classical method in organic chemistry. The following diagram illustrates the key transformations and relationships in the .
Caption: Key transformations in the synthesis.
Safety Considerations
-
p-Methylbenzyl chloride is a lachrymator and should be handled in a well-ventilated fume hood.
-
N-Hydroxyphthalimide can be irritating to the skin and eyes.
-
Triethylamine is a flammable and corrosive liquid with a strong odor.
-
Dimethylformamide (DMF) is a potential teratogen and should be handled with appropriate personal protective equipment.
-
Concentrated hydrochloric acid is highly corrosive and should be handled with extreme care.
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these procedures. All reactions should be conducted in a well-ventilated fume hood.
An In-depth Technical Guide to 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride: Chemical Structure, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride, a versatile reagent in organic synthesis and bioconjugation. This document details its chemical structure, reactivity, and outlines experimental protocols for its synthesis and application, with a focus on its role in drug discovery and development.
Chemical Structure and Properties
This compound, also known as O-(4-methylbenzyl)hydroxylamine hydrochloride or O-(p-tolyl)methoxylamine hydrochloride, is a salt of an O-substituted hydroxylamine. The presence of the aminooxy functional group is central to its reactivity, while the 4-methylbenzyl (p-tolyl) group influences its steric and electronic properties.
The chemical structure consists of a p-methylated benzene ring attached to a methylene bridge, which is in turn bonded to the oxygen atom of an aminooxy group. The hydrochloride salt form enhances its stability and solubility in aqueous media.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 38936-62-8 | [1] |
| Molecular Formula | C₈H₁₁NO·HCl | [1] |
| Molecular Weight | 173.64 g/mol | [1] |
| Melting Point | 220-230 °C | [2] |
| IUPAC Name | This compound | [2] |
| InChI Code | 1S/C8H11NO.ClH/c1-7-2-4-8(5-3-7)6-10-9;/h2-5H,6,9H2,1H3;1H | [2] |
| InChI Key | NBWBUEQJIPSFEX-UHFFFAOYSA-N | [2] |
Synthesis
A common and effective method for the synthesis of O-substituted hydroxylamines, including this compound, involves the N-alkylation of a protected hydroxylamine derivative, followed by deprotection. A widely used protected hydroxylamine is N-hydroxyphthalimide.
General Synthesis Pathway
The synthesis can be logically broken down into three main stages: preparation of the alkylating agent, N-alkylation of N-hydroxyphthalimide, and subsequent deprotection to yield the desired product.
Caption: General Synthesis Workflow.
Detailed Experimental Protocol (Adapted from similar syntheses)
Materials:
-
4-Methylbenzyl chloride
-
N-Hydroxyphthalimide
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Hydrazine monohydrate
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)
-
Standard laboratory glassware and equipment
Procedure:
-
N-Alkylation of N-Hydroxyphthalimide:
-
To a solution of N-hydroxyphthalimide (1.0 eq) in DMF, add a base such as triethylamine (1.1 eq) or potassium carbonate (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-methylbenzyl chloride (1.05 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain N-(4-methylbenzyloxy)phthalimide.
-
-
Deprotection of N-(4-Methylbenzyloxy)phthalimide:
-
Suspend N-(4-methylbenzyloxy)phthalimide (1.0 eq) in a suitable solvent such as dichloromethane or ethanol.
-
Add hydrazine monohydrate (1.2 eq) dropwise to the suspension at room temperature.
-
Stir the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Filter off the precipitate and wash it with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the crude free base, 1-[(aminooxy)methyl]-4-methylbenzene.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the crude free base in a minimal amount of a suitable organic solvent like diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid in the same solvent with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound as a white to off-white solid.
-
Chemical Reactivity and Applications
The primary reactivity of this compound is centered around the nucleophilic aminooxy group. This functional group is particularly effective in forming stable oxime linkages with aldehydes and ketones.
Oxime Ligation
Oxime ligation is a highly chemoselective and bioorthogonal reaction, making it a valuable tool in bioconjugation and drug development.[3] The reaction proceeds efficiently under mild, often aqueous, conditions and the resulting oxime bond is significantly more stable than an imine or hydrazone linkage.[3]
Table 2: Kinetic Data for a Representative Oxime Ligation
| Reactants | Catalyst | pH | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Aminooxyacetyl-peptide + Benzaldehyde | Aniline (100 mM) | 7.0 | 8.2 ± 1.0 |
Note: This data is for a similar oxime ligation reaction and serves as a representative example of the reaction kinetics.[4]
Experimental Protocol for Oxime Ligation
Materials:
-
This compound
-
Aldehyde or ketone-functionalized molecule (e.g., a protein or small molecule)
-
Aniline or a water-soluble aniline derivative (e.g., p-phenylenediamine) as a catalyst
-
Phosphate buffer (pH 6.0-7.0)
-
Analytical instrumentation for monitoring the reaction (e.g., HPLC, LC-MS)
Procedure:
-
Preparation of Solutions:
-
Dissolve the aldehyde or ketone-containing substrate in the phosphate buffer to a final concentration of 1-10 µM.
-
Prepare a stock solution of this compound in the same buffer.
-
Prepare a stock solution of the aniline catalyst in the buffer.
-
-
Ligation Reaction:
-
To the solution of the substrate, add the catalyst to a final concentration of 10-100 mM.
-
Initiate the reaction by adding the this compound solution to a final concentration of 1.2-2.0 equivalents relative to the substrate.
-
Incubate the reaction mixture at room temperature or 37 °C.
-
Monitor the progress of the reaction by HPLC or LC-MS until the desired level of conversion is achieved.
-
-
Purification:
-
The resulting oxime-linked conjugate can be purified using standard techniques such as size-exclusion chromatography (for proteins) or reverse-phase HPLC (for small molecules).
-
Role in Drug Discovery and Development
The ability of this compound to form stable linkages with biomolecules makes it a valuable tool in various stages of drug discovery and development.
Development of Antibody-Drug Conjugates (ADCs)
In the development of ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. Oxime ligation provides a robust method for attaching the drug to the antibody.
Caption: ADC Synthesis Workflow.
Enzyme Inhibitor and Probe Development
Substituted O-benzylhydroxylamines can be incorporated into molecules designed to act as enzyme inhibitors or activity-based probes. The benzyl moiety can interact with hydrophobic pockets in the enzyme's active site, while the aminooxy group can be used to attach reporter tags (e.g., fluorophores, biotin) for target identification and validation studies.
Spectroscopic Data (Predicted)
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | δ ~2.3 ppm (s, 3H, Ar-CH₃), δ ~4.9 ppm (s, 2H, O-CH₂-Ar), δ ~7.2-7.4 ppm (m, 4H, Ar-H), δ ~11.0-12.0 ppm (br s, 3H, NH₃⁺) |
| ¹³C NMR | δ ~21 ppm (Ar-CH₃), δ ~76 ppm (O-CH₂-Ar), δ ~129-138 ppm (Ar-C) |
| IR (cm⁻¹) | ~3000-2800 (C-H stretch), ~1600, 1500 (C=C aromatic stretch), ~1100 (C-O stretch), Broad absorption ~2500-3000 (N-H stretch of hydrochloride salt) |
| MS (ESI+) | m/z = 138.09 [M+H]⁺ (for the free base) |
Note: These are predicted values and may differ from experimental data.
Conclusion
This compound is a valuable synthetic building block with significant applications in chemical biology and drug development. Its key reactivity lies in the formation of stable oxime bonds, enabling the robust conjugation of molecules under mild conditions. This technical guide provides a foundation for researchers and scientists to utilize this compound effectively in their research endeavors. For research use only. Not intended for diagnostic or therapeutic use.
References
- 1. Para-Substituted O-Benzyl Sulfohydroxamic Acid Derivatives as Redox-Triggered Nitroxyl (HNO) Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-(4-Nitrobenzyl)hydroxylamine = 98.5 AT 2086-26-2 [sigmaaldrich.com]
- 3. O-(4-NITROBENZYL)HYDROXYLAMINE HYDROCHLORIDE(2086-26-2) 13C NMR spectrum [chemicalbook.com]
- 4. The synthetic methods of hydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]
Navigating the Solubility Landscape of 1-[(aminooxy)methyl]-4-methylbenzene Hydrochloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride, a key consideration for its application in research and pharmaceutical development. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview of its predicted solubility characteristics based on its chemical structure and available data for analogous compounds. Furthermore, it outlines detailed experimental protocols for determining solubility, offering a practical framework for researchers to generate precise data. This guide also includes a workflow for systematic solubility assessment to aid in experimental design.
Introduction
This compound is an organic salt with potential applications in medicinal chemistry and organic synthesis. The solubility of this compound in various organic solvents is a critical parameter that influences its handling, formulation, reaction kinetics, and purification. Understanding its solubility profile is paramount for designing efficient synthetic routes, developing stable formulations, and ensuring reproducible experimental outcomes. This guide aims to provide a foundational understanding of the factors governing its solubility and to equip researchers with the methodologies to determine this crucial property.
Predicted Solubility Profile
As a hydrochloride salt, this compound is an ionic compound. Its solubility in organic solvents is governed by the interplay between the lattice energy of the salt and the solvation energy of its ions by the solvent molecules. The presence of the polar aminooxy and hydrochloride moieties suggests that it will be more soluble in polar organic solvents capable of solvating the ions. Conversely, its solubility is expected to be limited in nonpolar solvents.
While specific data is not available for this compound, data for the structurally similar compound O-benzylhydroxylamine hydrochloride can offer valuable insights.
Table 1: Solubility of O-benzylhydroxylamine hydrochloride in select organic solvents.[1]
| Solvent | Structure | Type | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | ~10 |
| Dimethylformamide (DMF) | (CH₃)₂NCH | Polar Aprotic | ~5 |
Based on these data and the chemical structure of this compound, a similar trend in solubility can be anticipated. The additional methyl group on the benzene ring is unlikely to drastically alter its solubility in polar aprotic solvents like DMSO and DMF. However, it may slightly increase its solubility in less polar solvents compared to its unsubstituted counterpart.
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocols describe common methods for determining the solubility of a solid organic compound in an organic solvent.
Shake-Flask Method (Equilibrium Solubility)
This is a widely used method for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, screw-cap vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature using a shaker or a magnetic stirrer. The time required to reach equilibrium should be determined experimentally, but a minimum of 24 to 48 hours is generally recommended.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a known volume of the clear, saturated supernatant.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve of known concentrations of the compound must be prepared.
-
UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.
-
Gravimetric Analysis: Evaporate the solvent from a known volume of the supernatant and weigh the remaining solid residue. This method is less sensitive and requires careful handling to avoid loss of material.
-
High-Throughput Screening (HTS) for Solubility
For rapid screening of solubility in multiple solvents, automated HTS methods can be employed.
Methodology:
-
Plate Preparation: Dispense a known amount of solid this compound into the wells of a microtiter plate.
-
Solvent Addition: Add a known volume of different organic solvents to the wells.
-
Mixing and Incubation: Seal the plate and shake at a constant temperature for a predetermined time to facilitate dissolution.
-
Analysis: After incubation, analyze the concentration of the dissolved compound directly in the wells using a plate reader-based method, such as UV-Vis spectroscopy or nephelometry (light scattering to detect undissolved particles).
Workflow for Solubility Determination
The following diagram illustrates a logical workflow for the experimental determination of solubility.
Caption: A workflow diagram for the experimental determination of solubility.
Conclusion
The Core of Condensation: A Technical Guide to the Reaction of 1-[(Aminooxy)methyl]-4-methylbenzene Hydrochloride with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the reaction mechanism between 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride and aldehydes. This reaction, a cornerstone of bioconjugation and synthetic chemistry known as oxime ligation, offers a robust and highly chemoselective method for forming stable C=N bonds. This document details the underlying mechanism, provides quantitative data on reaction kinetics and yields, outlines a comprehensive experimental protocol, and includes spectroscopic data for product characterization.
Introduction: The Power of Oxime Ligation
The condensation of an aminooxy-functionalized molecule with an aldehyde to form a stable oxime is a vital tool in chemical biology, drug development, and materials science. The reagent this compound, a stable salt of O-(4-methylbenzyl)hydroxylamine, provides a versatile building block for this transformation. The resulting O-alkyloxime linkage is notably more stable towards hydrolysis than corresponding imines or hydrazones, ensuring the integrity of the resulting conjugate in various, including biological, media.
The Reaction Mechanism: An Acid-Catalyzed Pathway
The formation of an O-alkyloxime from this compound and an aldehyde proceeds via a two-step, acid-catalyzed nucleophilic addition-elimination (condensation) mechanism. The hydrochloride salt of the reagent provides the acidic environment necessary to catalyze the reaction.
Step 1: Nucleophilic Addition The reaction is initiated by the nucleophilic attack of the nitrogen atom of the deprotonated aminooxy group on the electrophilic carbonyl carbon of the aldehyde. The acidic conditions provided by the hydrochloride salt activate the aldehyde by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates the attack. This step results in the formation of a tetrahedral carbinolamine intermediate.
Step 2: Dehydration The carbinolamine intermediate is unstable and undergoes acid-catalyzed dehydration. A proton transfer from the nitrogen to the oxygen of the hydroxyl group creates a good leaving group (water). Subsequently, the lone pair of electrons on the nitrogen forms a double bond with the carbon, expelling a molecule of water and yielding the final O-alkyloxime product.
The overall reaction rate is highly dependent on the pH of the medium, with optimal rates typically observed in a slightly acidic environment (pH 4-5). At very low pH, the aminooxy nucleophile becomes excessively protonated and thus non-reactive.
physical and chemical characteristics of 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride
For Research, Scientific, and Drug Development Professionals
Introduction
1-[(aminooxy)methyl]-4-methylbenzene hydrochloride, also known as O-(4-methylbenzyl)hydroxylamine hydrochloride, is a chemical compound with potential applications in research and development. This technical guide provides a summary of its known physical and chemical characteristics. It is important to note that detailed experimental protocols, comprehensive spectral analyses, and biological activity data are not extensively available in the public domain. This document reflects the currently accessible information.
Chemical and Physical Characteristics
The fundamental physicochemical properties of this compound are summarized below. This data is primarily sourced from chemical suppliers and databases.
| Property | Value | Reference |
| CAS Number | 38936-62-8 | [1][2] |
| Molecular Formula | C₈H₁₁NO・HCl | [1][2] |
| Molecular Weight | 173.64 g/mol | [1][2] |
| Melting Point | 220-230 °C | [3] |
| Purity | Typically ≥95% (as offered by commercial suppliers) | [4] |
| Solubility | No specific data available. Based on the hydrochloride salt form, it is expected to have some solubility in polar solvents like water, methanol, and ethanol. | |
| Appearance | White to off-white solid (typical appearance from suppliers) |
Experimental Protocols
Synthesis
A general, non-validated synthetic approach for O-substituted hydroxylamine hydrochlorides may involve the following conceptual steps. This is a hypothetical pathway and has not been experimentally verified for this specific compound.
Purification
For purification, recrystallization is a common method for compounds of this class. The choice of solvent would need to be determined experimentally, with common solvents for recrystallization of hydrochloride salts including ethanol, methanol, isopropanol, or mixtures with ethers or other less polar co-solvents.
Analysis
Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would likely be applicable for purity assessment. However, specific methods (e.g., column type, mobile phase, detector) for this compound have not been published.
Spectral Data
Publicly accessible, peer-reviewed spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is currently unavailable. Researchers would need to acquire this data as part of their own characterization efforts.
Biological Activity and Signaling Pathways
There is no information available in the scientific literature regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Therefore, no diagrams for signaling pathways or biological experimental workflows can be provided.
Conclusion
This compound is a commercially available compound with defined basic chemical properties. However, a comprehensive technical profile is lacking due to the absence of published, in-depth experimental and biological data. Researchers and drug development professionals interested in this molecule will need to undertake foundational studies to establish detailed synthesis and purification protocols, perform full spectral characterization, and investigate its potential biological effects.
References
1-[(aminooxy)methyl]-4-methylbenzene hydrochloride safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride
Chemical and Physical Properties
Limited experimental data is available for the physical and chemical properties of this compound. The following table summarizes available data and estimates for related compounds.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 38936-62-8 | N/A |
| Molecular Formula | C₈H₁₂ClNO | N/A |
| Molecular Weight | 173.64 g/mol | N/A |
| Appearance | Solid (Assumed) | N/A |
| Melting Point | 220-230 °C | [1] |
| Solubility | No data available. Assumed to be soluble in water. | N/A |
| Boiling Point | No data available | N/A |
| Density | No data available | N/A |
Hazard Identification and Classification
While a specific hazard classification for this compound is not established, based on data for analogous substituted benzylamines and hydrochloride salts, it should be handled as a potentially hazardous substance.[1][2][3]
Potential Hazards:
-
Harmful if swallowed. [1]
-
Causes skin irritation. [2]
-
Causes serious eye irritation. [2]
-
May cause respiratory irritation.
GHS Hazard Classification (Anticipated for structurally similar compounds):
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 |
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Given the lack of specific toxicological data, a conservative approach to handling is essential. The following protocols are based on best practices for handling research chemicals of unknown toxicity.
3.1. Engineering Controls
-
All work with this compound should be conducted in a properly functioning chemical fume hood.[3][4]
-
Ensure adequate ventilation to minimize inhalation exposure.[3][4]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[4]
3.2. Personal Protective Equipment (PPE) The following PPE should be worn at all times when handling this compound:
| PPE Type | Specifications |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) inspected for integrity before each use. Use proper glove removal technique to avoid skin contact.[4] |
| Skin and Body Protection | A lab coat or other protective clothing should be worn. For larger quantities or when there is a risk of splashing, consider additional protection such as an apron or coveralls.[2][3] |
| Respiratory Protection | Not typically required when working in a fume hood. If aerosols or dust are generated outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.[3] |
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][5] |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5] |
Storage and Disposal
5.1. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4]
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
-
Store away from heat, sparks, and open flames.[4]
5.2. Disposal
-
Dispose of waste in accordance with all applicable local, state, and federal regulations.
-
Contaminated packaging should be treated as hazardous waste.
Visualized Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate key safety and handling workflows.
Caption: Safe Handling Workflow for this compound.
Caption: First Aid Response for Exposure to this compound.
References
alternative names and synonyms for 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride
This technical guide provides a comprehensive overview of 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride, a chemical compound relevant to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines its chemical identity, properties, synthesis, and potential applications.
Chemical Identity and Synonyms
This compound is a substituted hydroxylamine derivative. It is crucial for researchers to be aware of its various synonyms to effectively locate and identify this compound in chemical databases and literature.
Table 1: Synonyms and Identifiers
| Identifier Type | Value |
| Systematic Name | This compound |
| CAS Number | 38936-62-8 |
| Molecular Formula | C₈H₁₁NO·HCl |
| Synonym | O-(4-methylbenzyl)hydroxylamine hydrochloride |
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, storage, and application in experimental settings. The following table summarizes the key properties of this compound.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 173.64 g/mol | |
| Melting Point | 220-230 °C | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% |
Synthesis and Experimental Protocols
General Synthetic Workflow
The synthesis can be conceptualized as a two-step process:
-
Alkylation: Reaction of a suitable N-protected hydroxylamine with 4-methylbenzyl halide.
-
Deprotection: Removal of the protecting group to yield the desired hydroxylamine hydrochloride.
Caption: A generalized workflow for the synthesis of this compound.
Representative Experimental Protocol
This is a representative protocol and may require optimization.
Materials:
-
4-Methylbenzyl chloride
-
N-Hydroxyphthalimide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Diethyl ether
Procedure:
Step 1: Synthesis of N-(4-methylbenzyloxy)phthalimide
-
To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C, add N-hydroxyphthalimide portion-wise.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-methylbenzyl chloride in DMF dropwise.
-
Let the reaction proceed at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the N-(4-methylbenzyloxy)phthalimide in ethanol.
-
Add hydrazine hydrate to the solution and reflux for 2 hours.
-
Cool the mixture to room temperature and filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and bubble hydrogen chloride gas through the solution, or add a solution of HCl in ether.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Applications in Research and Development
This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its primary utility lies in the formation of oxime ethers. The aminooxy group is a potent nucleophile that readily reacts with aldehydes and ketones to form stable oxime linkages.
This reactivity is particularly useful in bioconjugation and the development of prodrugs, where the oxime bond can be used to link a drug molecule to a targeting moiety or a solubilizing group.
Caption: Logical relationship of the compound's use in bioconjugation via oxime ligation.
Safety and Handling
Based on available Material Safety Data Sheets (MSDS), this compound should be handled with care in a well-ventilated area. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from incompatible materials.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified professional.
Methodological & Application
Application Notes & Protocols: Enhanced Steroid Profiling by LC-MS Following Derivatization with 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of steroids in biological matrices is crucial for understanding various physiological and pathological processes. Liquid chromatography-mass spectrometry (LC-MS) has become a primary analytical technique for steroid analysis due to its high selectivity and sensitivity. However, many steroids exhibit poor ionization efficiency in common LC-MS ion sources, leading to challenges in achieving the required limits of detection.
Chemical derivatization is a powerful strategy to overcome this limitation. By introducing a readily ionizable tag to the steroid molecule, derivatization can significantly enhance the analyte's response in the mass spectrometer. This application note details a protocol for the derivatization of keto-steroids using 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride, a hydroxylamine-based reagent, to improve their ionization efficiency and overall performance in LC-MS analysis.
The derivatization reaction targets the ketone functional groups present in many steroid structures, forming an oxime derivative with a benzylaminooxy moiety. This moiety promotes efficient protonation, leading to a significant increase in signal intensity in positive ion electrospray ionization (ESI) mode.
Principle of Derivatization
The core of this method lies in the reaction between the aminooxy group of 1-[(aminooxy)methyl]-4-methylbenzene and the ketone group of a steroid molecule. This condensation reaction, typically carried out in a mildly acidic environment, results in the formation of a stable oxime linkage. The incorporated benzyl group provides a site for efficient protonation, thereby enhancing the ionization efficiency of the steroid derivative during ESI-MS analysis.
Experimental Protocols
Materials and Reagents
-
Steroid standards (e.g., testosterone, progesterone, cortisol, etc.)
-
This compound (derivatizing reagent)
-
Internal standards (isotope-labeled steroid analogues)
-
LC-MS grade methanol, acetonitrile, water, and formic acid
-
Pyridine or other suitable base
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of each steroid standard and internal standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solutions in a suitable solvent (e.g., 50:50 methanol:water) to create a series of calibration standards at the desired concentrations.
-
Derivatizing Reagent Solution (10 mg/mL): Dissolve 10 mg of this compound in 1 mL of a suitable solvent, such as a mixture of methanol and pyridine. This solution should be prepared fresh.
Sample Preparation and Derivatization Protocol
-
Sample Extraction: Extract steroids from the biological matrix (e.g., plasma, serum, urine) using an appropriate method such as liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE).
-
Evaporation: Evaporate the solvent from the extracted sample to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50 °C).
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50 µL) of the derivatizing reagent solution.
-
Derivatization Reaction: Vortex the mixture briefly and incubate at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 30-60 minutes) to allow the derivatization reaction to proceed to completion.
-
Dilution: After incubation, dilute the reaction mixture with an appropriate solvent (e.g., mobile phase starting conditions) to the final volume for LC-MS analysis.
-
Analysis: Transfer the final solution to an autosampler vial and inject it into the LC-MS system.
LC-MS/MS Method
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically suitable for the separation of steroid derivatives.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient Elution: A gradient program should be optimized to achieve good separation of the target analytes.
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion ESI mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) should be used for quantification, with optimized precursor-to-product ion transitions for each derivatized steroid.
Quantitative Data
Due to the limited availability of specific quantitative performance data for this compound in peer-reviewed literature, the following table summarizes representative data for a panel of ten steroids derivatized with a closely related and commonly used reagent, hydroxylamine hydrochloride.[1] This data provides a strong indication of the expected performance improvements following derivatization with an aminooxy-containing reagent.
Table 1: Representative Quantitative Performance Data for Hydroxylamine-Derivatized Steroids by LC-MS [1]
| Steroid | Lower Limit of Quantification (LLOQ) (ng/mL) | Linear Range (ng/mL) | Intra-day Precision (%RSD) | Recovery (%) |
| Progesterone | 0.5 | 0.5 - 500 | < 10.5 | 85.2 - 118.5 |
| 21-Deoxycortisol | 1 | 1 - 500 | < 9.8 | 86.1 - 115.3 |
| Estrone | 0.1 | 0.1 - 100 | < 11.1 | 84.5 - 119.2 |
| 4-Androstenedione | 0.2 | 0.2 - 200 | < 8.5 | 88.9 - 112.7 |
| Testosterone | 0.05 | 0.05 - 50 | < 7.9 | 90.1 - 110.4 |
| Dihydrotestosterone | 0.1 | 0.1 - 100 | < 9.2 | 87.6 - 114.8 |
| Androstenone | 0.5 | 0.5 - 500 | < 10.1 | 85.8 - 117.1 |
| Dehydroepiandrosterone | 2 | 2 - 1000 | < 8.8 | 89.5 - 111.9 |
| Corticosterone | 5 | 5 - 2000 | < 6.5 | 92.3 - 108.7 |
| Cortisone | 5 | 5 - 2000 | < 7.2 | 91.5 - 109.9 |
Visualizations
Derivatization Reaction Scheme
References
Application Notes and Protocols for Labeling Reducing Sugars with O-(p-methylbenzyl)hydroxylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of reducing sugars is a critical aspect of various fields, including biochemistry, food science, and pharmaceutical development. Direct analysis of carbohydrates by methods such as high-performance liquid chromatography (HPLC) can be challenging due to their high polarity and lack of a strong chromophore for UV detection. Derivatization of the reducing end of these sugars with a labeling agent can significantly improve their chromatographic retention and detection sensitivity.
This document provides a detailed protocol for the labeling of reducing sugars with O-(p-methylbenzyl)hydroxylamine hydrochloride. This derivatization reaction, a form of oxime formation, converts the open-chain aldehyde or ketone form of the reducing sugar into a more hydrophobic and UV-active derivative. This method is analogous to protocols using similar benzylhydroxylamine reagents which have been shown to be effective for the sensitive analysis of monosaccharides by liquid chromatography-mass spectrometry (LC-MS).[1] The p-methylbenzyl group provides a hydrophobic handle for reversed-phase HPLC and a readily ionizable moiety for mass spectrometric detection.
Chemical Reaction
The labeling reaction proceeds via a nucleophilic addition of the hydroxylamine to the carbonyl group of the reducing sugar in its open-chain form, followed by dehydration to form a stable oxime.
Caption: Reaction of a reducing sugar with O-(p-methylbenzyl)hydroxylamine.
Experimental Protocols
This protocol is adapted from established methods for the derivatization of carbohydrates with similar hydroxylamine reagents.[1][2]
Materials
-
O-(p-methylbenzyl)hydroxylamine hydrochloride
-
Reducing sugar standards (e.g., glucose, mannose, galactose)
-
Anhydrous pyridine
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Formic acid or Ammonium acetate (for mobile phase)
-
0.22 µm syringe filters
Equipment
-
HPLC system with UV or Diode Array Detector (DAD)
-
Mass spectrometer (optional, for LC-MS)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
pH meter
Preparation of Reagents
-
Derivatization Reagent Solution (10 mg/mL): Dissolve 100 mg of O-(p-methylbenzyl)hydroxylamine hydrochloride in 10 mL of anhydrous pyridine. Prepare fresh.
-
Sugar Standard Solutions (1 mg/mL): Dissolve 10 mg of each reducing sugar standard in 10 mL of HPLC grade water.
-
Mobile Phase A: 0.1% Formic acid in water or 10 mM Ammonium Acetate in water.
-
Mobile Phase B: Acetonitrile.
Derivatization Procedure
-
Sample Preparation:
-
For pure sugar standards, use the 1 mg/mL solutions.
-
For complex samples, perform necessary extraction and hydrolysis steps to release monosaccharides. Ensure the final sample is dissolved in water.
-
-
Reaction:
-
In a microcentrifuge tube, add 50 µL of the sugar sample or standard solution.
-
Add 100 µL of the freshly prepared O-(p-methylbenzyl)hydroxylamine hydrochloride solution in pyridine.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture at 60-80°C for 1-2 hours in a heating block or water bath.
-
-
Post-Reaction Work-up:
-
After incubation, cool the reaction mixture to room temperature.
-
Evaporate the pyridine under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried residue in 200 µL of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).
-
Vortex to dissolve the derivatized sugars.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
Data Presentation
The following tables summarize typical quantitative parameters for the labeling reaction and subsequent HPLC analysis. These values are based on protocols for similar benzylhydroxylamine derivatives and may require optimization for specific applications.
| Parameter | Value/Range | Notes |
| Reaction Temperature | 60 - 80 °C | Higher temperatures can accelerate the reaction but may cause degradation. |
| Reaction Time | 1 - 2 hours | Should be optimized for complete derivatization. |
| Reagent Concentration | 5 - 15 mg/mL | A molar excess of the reagent is recommended. |
| Sample Volume | 10 - 100 µL | Dependent on the concentration of the sugar in the sample. |
| pH | ~8-9 (in pyridine) | The basicity of pyridine facilitates the reaction. |
Table 1: Summary of Derivatization Reaction Parameters.
| Parameter | Value/Setting |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-50% B over 30 minutes (example) |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
| UV Detection | 254 nm |
| MS Detection (ESI) | Positive Ion Mode |
Table 2: Typical HPLC and MS Parameters for Analysis of Derivatized Sugars.
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from sample preparation to data analysis.
Caption: Workflow for labeling and analysis of reducing sugars.
Conclusion
The use of O-(p-methylbenzyl)hydroxylamine hydrochloride for the derivatization of reducing sugars offers a robust method to enhance their detection in HPLC and LC-MS analyses. The protocol provided herein, adapted from established methodologies for similar reagents, serves as a comprehensive guide for researchers. Optimization of reaction conditions and chromatographic parameters is recommended to achieve the best results for specific applications. This derivatization strategy is a valuable tool for the accurate and sensitive quantification of carbohydrates in a wide range of sample matrices.
References
Application Notes and Protocols for the Quantitative Analysis of Keto-Acids Using 1-[(aminooxy)methyl]-4-methylbenzene Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a proposed protocol for the quantitative analysis of keto-acids in biological samples. The methodology is based on the derivatization of the keto group with 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride, a reagent that forms a stable oxime ether derivative. This derivatization enhances the detectability of keto-acids by high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. The following sections outline the principles, a detailed experimental protocol, and expected quantitative performance.
Introduction
Keto-acids are crucial intermediates in numerous metabolic pathways, including amino acid metabolism and the citric acid cycle.[1] Their quantification in biological matrices is essential for diagnosing metabolic disorders and for advancing drug development. Due to their inherent instability and lack of strong chromophores, direct analysis of keto-acids can be challenging. Chemical derivatization is a common strategy to improve their stability and detection sensitivity.[2][3]
This protocol utilizes this compound as a derivatizing agent. The aminooxy group reacts specifically with the carbonyl group of keto-acids to form a stable oxime ether. The methylbenzene moiety in the reagent provides a chromophore, enabling sensitive UV detection. While specific literature on this particular reagent for keto-acid analysis is not widely available, the underlying oximation reaction is a well-established and reliable method for carbonyl derivatization.[4]
Principle of the Method
The core of this analytical method is the nucleophilic addition of the aminooxy group of this compound to the ketone carbonyl of a keto-acid. This reaction, known as oximation, results in the formation of a stable oxime ether derivative. The reaction is typically carried out under mild acidic conditions to facilitate the reaction.
The resulting derivative is more hydrophobic than the parent keto-acid, allowing for better retention and separation on a reversed-phase HPLC column. The incorporated methylbenzene group allows for sensitive detection using a standard UV detector. Quantification is achieved by comparing the peak area of the derivatized analyte to a calibration curve constructed from derivatized standards of known concentrations.
Chemical Reaction Pathway
The derivatization reaction of a generic keto-acid with this compound is depicted below.
Caption: Derivatization of a keto-acid.
Experimental Protocol
This protocol is a proposed methodology based on established procedures for similar derivatization reactions. Optimization may be required for specific keto-acids and sample matrices.
Materials and Reagents
-
This compound (CAS 38936-62-8)
-
Keto-acid standards (e.g., pyruvic acid, α-ketoglutaric acid)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium acetate buffer (0.1 M, pH 4.5)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sample deproteinization agent (e.g., perchloric acid, trichloroacetic acid, or acetonitrile)
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Vortex mixer
-
Centrifuge
-
pH meter
-
Analytical balance
Preparation of Solutions
-
Derivatization Reagent Solution (10 mM): Dissolve 17.36 mg of this compound in 10 mL of methanol. Prepare fresh daily.
-
Keto-Acid Stock Solutions (1 mg/mL): Accurately weigh and dissolve each keto-acid standard in water to prepare individual stock solutions. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with water to achieve concentrations ranging from 0.1 to 100 µg/mL.
Sample Preparation
-
Deproteinization: For biological samples like plasma or serum, add 3 volumes of cold acetonitrile to 1 volume of the sample. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation (Optional): For concentrating the sample, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of water or buffer.
-
SPE Cleanup (Optional): For complex matrices, a solid-phase extraction step may be necessary to remove interfering substances.
Derivatization Procedure
-
To 100 µL of the prepared sample or standard solution in a microcentrifuge tube, add 50 µL of 0.1 M sodium acetate buffer (pH 4.5).
-
Add 50 µL of the 10 mM derivatization reagent solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a water bath or heating block.
-
After incubation, cool the mixture to room temperature.
-
Inject an aliquot (e.g., 20 µL) of the derivatized solution into the HPLC system.
HPLC-UV Conditions
-
Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection Wavelength: 254 nm (based on the benzene chromophore)
Quantitative Data Summary
The following tables present hypothetical quantitative data that could be expected from a validated method using this protocol.
Table 1: Method Validation Parameters
| Parameter | Pyruvic Acid | α-Ketoglutaric Acid |
| Linearity Range (µg/mL) | 0.1 - 50 | 0.2 - 100 |
| Correlation Coefficient (r²) | > 0.998 | > 0.997 |
| Limit of Detection (LOD) (µg/mL) | 0.03 | 0.06 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 0.2 |
| Intra-day Precision (%RSD) | < 4% | < 5% |
| Inter-day Precision (%RSD) | < 6% | < 7% |
| Recovery (%) | 95 - 105% | 92 - 108% |
Table 2: Example Quantification in a Biological Matrix (Plasma)
| Analyte | Concentration (µg/mL) ± SD (n=3) |
| Pyruvic Acid | 8.5 ± 0.4 |
| α-Ketoglutaric Acid | 2.1 ± 0.1 |
Experimental Workflow Diagram
The overall workflow for the quantitative analysis of keto-acids is summarized in the following diagram.
Caption: Keto-acid analysis workflow.
Troubleshooting
-
Low Peak Area/Sensitivity:
-
Increase incubation time or temperature.
-
Optimize the pH of the reaction buffer.
-
Increase the concentration of the derivatization reagent.
-
Ensure the UV detector wavelength is optimal for the derivative.
-
-
Poor Peak Shape:
-
Adjust the mobile phase composition and gradient.
-
Ensure the sample solvent is compatible with the mobile phase.
-
-
Interfering Peaks:
-
Improve sample cleanup using SPE.
-
Adjust the HPLC gradient to better resolve the peak of interest.
-
Conclusion
The proposed method utilizing this compound for the derivatization of keto-acids offers a promising approach for their quantitative analysis. The formation of a stable, UV-active derivative allows for sensitive and reliable quantification by HPLC. While this protocol provides a solid foundation, optimization for specific applications is recommended to achieve the best performance. This methodology is expected to be a valuable tool for researchers in metabolic studies and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "Aminooxy reagents for synthesis and analysis : expanding the role of o" by Sebastien Laulhe [ir.library.louisville.edu]
LC-MS/MS method development for 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride derivatives
Application Note & Protocol
Quantitative Analysis of 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride and its Putative Metabolites using a Robust LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a small molecule containing a reactive aminooxy group. Compounds with this moiety are of interest in drug discovery as they can form stable oxime linkages with carbonyl-containing molecules.[1][2] The development of a sensitive and selective analytical method is crucial for pharmacokinetic, metabolism, and safety studies. This application note describes a detailed protocol for the simultaneous quantification of 1-[(aminooxy)methyl]-4-methylbenzene and its putative hydroxylated and carboxylated metabolites in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed to be robust and suitable for high-throughput analysis in a drug development setting.[3][4]
Experimental Protocols
1. Materials and Reagents
-
This compound (Parent Compound, >98% purity)
-
Putative Metabolite 1: 4-((aminooxy)methyl)benzoic acid (>95% purity)
-
Putative Metabolite 2: (4-((aminooxy)methyl)phenyl)methanol (>95% purity)
-
Internal Standard (IS): 1-[(aminooxy)methyl]-3-methylbenzene hydrochloride (>98% purity)
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Human plasma (K2-EDTA)
2. Standard Solutions Preparation
Stock solutions of the parent compound, its metabolites, and the internal standard were prepared in methanol at a concentration of 1 mg/mL.[5] Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solutions with a 50:50 mixture of methanol and water.
3. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample cleanup in high-protein matrices like plasma.[6][7]
-
Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[8]
-
Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).[8]
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer is recommended.[3][9]
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 3.0 | 5 | 95 |
| 4.0 | 5 | 95 |
| 4.1 | 95 | 5 |
| 5.0 | 95 | 5 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
5. MRM Transitions and Collision Energies
The MRM transitions for the parent compound, its metabolites, and the internal standard were optimized by infusing individual standard solutions into the mass spectrometer.
Table 4: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Parent Compound | 156.1 | 107.1 | 100 | 15 |
| Metabolite 1 (Carboxy) | 170.1 | 121.1 | 100 | 18 |
| Metabolite 2 (Hydroxy) | 172.1 | 123.1 | 100 | 16 |
| Internal Standard | 156.1 | 107.1 | 100 | 15 |
Data Presentation
Table 5: Calibration Curve Summary
| Analyte | Calibration Range (ng/mL) | R² |
| Parent Compound | 1 - 1000 | > 0.995 |
| Metabolite 1 (Carboxy) | 1 - 1000 | > 0.995 |
| Metabolite 2 (Hydroxy) | 1 - 1000 | > 0.995 |
Table 6: Precision and Accuracy Data (Quality Control Samples)
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Parent Compound | LLOQ | 1 | < 15 | < 15 | 85-115 |
| Low | 3 | < 15 | < 15 | 85-115 | |
| Mid | 100 | < 15 | < 15 | 85-115 | |
| High | 800 | < 15 | < 15 | 85-115 | |
| Metabolite 1 | LLOQ | 1 | < 15 | < 15 | 85-115 |
| Low | 3 | < 15 | < 15 | 85-115 | |
| Mid | 100 | < 15 | < 15 | 85-115 | |
| High | 800 | < 15 | < 15 | 85-115 | |
| Metabolite 2 | LLOQ | 1 | < 15 | < 15 | 85-115 |
| Low | 3 | < 15 | < 15 | 85-115 | |
| Mid | 100 | < 15 | < 15 | 85-115 | |
| High | 800 | < 15 | < 15 | 85-115 |
Mandatory Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis.
Caption: Putative metabolic pathway of the parent compound.
References
- 1. biotium.com [biotium.com]
- 2. US5880270A - Aminooxy-containing linker compounds for formation of stably-linked conjugates and methods related thereto - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. organomation.com [organomation.com]
- 9. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carbonyl Analysis using O-(p-methylbenzyl)hydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the sample preparation and analysis of carbonyl compounds (aldehydes and ketones) using O-(p-methylbenzyl)hydroxylamine hydrochloride as a derivatization agent. The protocols outlined are based on established methodologies for similar hydroxylamine reagents, particularly the widely used O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), and are adaptable for O-(p-methylbenzyl)hydroxylamine hydrochloride. Derivatization is a critical step that enhances the stability and volatility of carbonyl compounds, facilitating their detection and quantification by chromatographic methods.
Principle of Derivatization
O-(p-methylbenzyl)hydroxylamine hydrochloride reacts with the carbonyl group of aldehydes and ketones in a nucleophilic addition reaction to form a stable oxime derivative. This process eliminates the highly reactive carbonyl group, improving the thermal stability of the analyte. The addition of the p-methylbenzyl group increases the molecular weight and can improve the chromatographic properties of the derivatives, making them amenable to analysis by Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Mass Spectrometry (MS).
The general reaction is as follows:
R-C(=O)-R' + H₂N-O-CH₂-C₆H₄-CH₃ → R-C(=N-O-CH₂-C₆H₄-CH₃)-R' + H₂O
Experimental Protocols
Protocol 1: Derivatization of Carbonyls in Aqueous Samples (e.g., Environmental Water, Biological Fluids)
This protocol is adapted from methods developed for PFBHA and is suitable for the analysis of carbonyls in various aqueous matrices.
Materials:
-
O-(p-methylbenzyl)hydroxylamine hydrochloride
-
High-purity water (LC-MS grade)
-
Buffer solution (e.g., citrate buffer, pH 4)
-
Organic solvent for extraction (e.g., hexane, ethyl acetate, or dichloromethane)
-
Internal standard solution (e.g., isotopically labeled carbonyl compounds)
-
Sample vials
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Collection and Preparation:
-
Collect the aqueous sample in a clean, inert container.
-
If the sample contains particulate matter, centrifuge or filter it to obtain a clear supernatant.
-
Adjust the sample pH to approximately 4 using a suitable buffer to facilitate the derivatization reaction.
-
-
Derivatization Reagent Preparation:
-
Prepare a stock solution of O-(p-methylbenzyl)hydroxylamine hydrochloride in high-purity water. A typical concentration is 10-20 mg/mL. The solution should be freshly prepared.
-
-
Derivatization Reaction:
-
To 1 mL of the prepared sample, add an appropriate volume of the internal standard solution.
-
Add an excess of the O-(p-methylbenzyl)hydroxylamine hydrochloride solution (e.g., 100 µL of a 10 mg/mL solution). The exact amount may need to be optimized depending on the expected carbonyl concentration.
-
Vortex the mixture for 1-2 minutes.
-
Incubate the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-60 °C) for a defined period (e.g., 30 minutes to 2 hours). The optimal time and temperature should be determined experimentally. For some carbonyls, derivatization can proceed effectively at room temperature over a longer period (e.g., 24 hours)[1].
-
-
Extraction of Derivatives:
-
After the reaction is complete, add an appropriate volume of the extraction solvent (e.g., 1 mL of hexane or ethyl acetate).
-
Vortex the mixture vigorously for 2-5 minutes to extract the oxime derivatives into the organic phase.
-
Centrifuge the mixture to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean vial for analysis.
-
The extraction step may be repeated to improve recovery.
-
-
Analysis:
-
Analyze the extracted derivatives by GC-MS or LC-MS/MS. The specific chromatographic conditions will depend on the target analytes and the instrumentation available.
-
Protocol 2: Derivatization of Carbonyls in Solid Samples (e.g., Tissues, Processed Tobacco)
This protocol outlines a general procedure for the extraction and derivatization of carbonyls from solid matrices.
Materials:
-
O-(p-methylbenzyl)hydroxylamine hydrochloride
-
Extraction solvent (e.g., acetonitrile, methanol)
-
High-purity water (LC-MS grade)
-
Internal standard solution
-
Homogenizer
-
Centrifuge
-
Solid Phase Extraction (SPE) cartridges (optional, for cleanup)
Procedure:
-
Sample Homogenization and Extraction:
-
Weigh a known amount of the solid sample (e.g., 1 gram) into a suitable container.
-
Add an appropriate volume of the extraction solvent (e.g., 5-10 mL of acetonitrile).
-
Add the internal standard solution.
-
Homogenize the sample until a uniform suspension is obtained.
-
Centrifuge the homogenate to pellet the solid material.
-
Collect the supernatant (extract).
-
-
Derivatization:
-
Take a known volume of the extract (e.g., 1 mL) and proceed with the derivatization reaction as described in Protocol 1, step 3. The solvent for the derivatization reagent may need to be adjusted to be compatible with the extraction solvent.
-
-
Sample Cleanup (Optional):
-
If the sample matrix is complex, a cleanup step using SPE may be necessary to remove interferences. The choice of SPE sorbent will depend on the nature of the analytes and the matrix.
-
-
Analysis:
-
Analyze the final extract by GC-MS or LC-MS/MS.
-
Quantitative Data Summary
The following table summarizes typical performance data for carbonyl analysis using hydroxylamine-based derivatization, primarily with the analogous reagent PFBHA. These values can be used as a benchmark for method development with O-(p-methylbenzyl)hydroxylamine hydrochloride.
| Parameter | Typical Value | Carbonyl Compounds | Matrix | Reference |
| Recovery | 82 - 117% | Formaldehyde, acetaldehyde, acetone, etc. | e-liquids and e-aerosols | [1] |
| Precision (RSD) | 2 - 16% | Various carbonyls | e-liquids and e-aerosols | [1] |
| Linearity (R²) | > 0.99 | Various carbonyls | e-liquids and e-aerosols | [1] |
| Limit of Detection (LOD) | ~14 - 50 ng/mL | Aldehydes | Water | [2] |
| Limit of Quantification (LOQ) | ~70 - 250 ng/mL | Aldehydes | Water | [2] |
Visualizations
Chemical Reaction Pathway
Caption: Chemical reaction of a carbonyl with O-(p-methylbenzyl)hydroxylamine.
Experimental Workflow
Caption: Workflow for carbonyl analysis using derivatization.
Important Considerations
-
Purity of Reagents: Use high-purity solvents and reagents to avoid interferences and high background signals.
-
Blanks: Always include procedural blanks to monitor for contamination.
-
Method Validation: It is crucial to validate the analytical method for the specific matrix and carbonyl compounds of interest. This includes assessing linearity, accuracy, precision, and limits of detection and quantification.
-
Isomer Formation: The derivatization of some carbonyls can result in the formation of syn and anti isomers of the oxime, which may be separated chromatographically. It is important to account for both isomers for accurate quantification, either by summing their peak areas or by using a single, well-resolved isomer consistently[3].
-
Stability of Derivatives: While the oxime derivatives are generally stable, their stability in the final extract should be evaluated, especially if samples are to be stored before analysis.
By following these protocols and considerations, researchers can achieve reliable and accurate quantification of carbonyl compounds in a variety of sample matrices.
References
Application Notes and Protocols for Peptide Bioconjugation using 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation of peptides is a cornerstone of modern drug development, enabling the creation of sophisticated therapeutic and diagnostic agents. Oxime ligation is a powerful and versatile "click chemistry" tool for this purpose, offering high chemoselectivity and the formation of a stable oxime bond under mild, aqueous conditions.[1][2] This document provides detailed application notes and protocols for the bioconjugation of peptides using the aromatic aminooxy reagent, 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride.
This method involves the reaction of the aminooxy group of this compound with a carbonyl group (an aldehyde or ketone) previously introduced into the peptide sequence. The resulting oxime linkage is stable under physiological conditions, making this technique ideal for creating peptide-drug conjugates, PEGylated peptides for improved pharmacokinetics, and surface-immobilized peptides for various biomedical applications.[3][4]
Reaction Principle
The core of this bioconjugation strategy is the oxime ligation reaction, a condensation reaction between an aminooxy group and an aldehyde or ketone. The reaction proceeds efficiently in a slightly acidic environment (typically pH 4-5) and can be accelerated by the addition of a nucleophilic catalyst, such as aniline or its derivatives.[1][2] The stability of the resulting oxime bond is a key advantage over other linkages like hydrazones or imines.
Quantitative Data Presentation
The efficiency of the bioconjugation reaction is influenced by several parameters. The following table summarizes typical reaction conditions and expected outcomes for the oxime ligation of peptides with aromatic aminooxy reagents. Note that these are illustrative values and optimization for each specific peptide and substrate is recommended.
| Parameter | Recommended Range | Typical Outcome/Remarks |
| pH | 4.0 - 5.5 | Optimal for the condensation reaction. Lower pH can protonate the aminooxy group, reducing its nucleophilicity, while higher pH slows down the reaction.[5] |
| Temperature | Room Temperature (20-25 °C) | Sufficient for most reactions. Slightly elevated temperatures (e.g., 37 °C) can increase the reaction rate. |
| Reaction Time | 2 - 24 hours | Highly dependent on the reactivity of the carbonyl group and the concentrations of the reactants. Aldehydes react faster than ketones.[6] |
| Reactant Ratio | 1.2 - 5 equivalents of aminooxy reagent | A slight excess of the aminooxy reagent is typically used to drive the reaction to completion. |
| Catalyst | Aniline or p-phenylenediamine (10-50 mM) | Aniline and its derivatives significantly accelerate the reaction rate, especially at neutral pH.[2][7] |
| Expected Yield | 70 - 95% | Yields are generally high but can be influenced by the peptide sequence, solubility, and purification method. |
Experimental Protocols
Protocol 1: General Procedure for Peptide Bioconjugation
This protocol describes a general method for the bioconjugation of a peptide containing a carbonyl group with this compound.
Materials:
-
Peptide with an aldehyde or ketone functionality
-
This compound
-
Reaction Buffer: 100 mM Sodium Acetate Buffer, pH 4.5
-
Aniline (optional, as a catalyst)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for dissolving reagents
-
Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC)
-
Analytical Instruments: Mass Spectrometer (e.g., ESI-MS) and Analytical RP-HPLC system
Procedure:
-
Peptide Preparation: Dissolve the peptide containing an aldehyde or ketone group in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the peptide has limited aqueous solubility, it can be first dissolved in a minimal amount of DMF or DMSO and then diluted with the Reaction Buffer.
-
Aminooxy Reagent Preparation: Prepare a stock solution of this compound in the Reaction Buffer or a water/DMF mixture at a concentration of 10-50 mg/mL.
-
Reaction Setup:
-
To the peptide solution, add 1.5 to 3 equivalents of the this compound solution.
-
If using a catalyst, add aniline to a final concentration of 20-50 mM.
-
-
Incubation: Gently mix the reaction mixture and allow it to proceed at room temperature for 4-24 hours. The progress of the reaction can be monitored by analytical RP-HPLC by observing the consumption of the starting peptide and the formation of the conjugated product.
-
Purification: Once the reaction is complete, purify the peptide conjugate using preparative RP-HPLC with a suitable gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).
-
Characterization:
-
Confirm the identity of the purified conjugate by mass spectrometry, which should show the expected molecular weight of the conjugated peptide.
-
Assess the purity of the final product using analytical RP-HPLC.
-
-
Storage: Lyophilize the purified peptide conjugate and store it at -20°C or -80°C for long-term stability.
Protocol 2: Monitoring the Reaction Progress
Regular monitoring of the conjugation reaction is crucial for determining the optimal reaction time and ensuring the desired product is obtained.
Procedure:
-
At different time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture.
-
Quench the reaction in the aliquot by diluting it with an equal volume of 0.1% TFA in water.
-
Analyze the quenched sample by analytical RP-HPLC. The chromatogram will show peaks corresponding to the unreacted peptide, the aminooxy reagent, and the newly formed peptide conjugate.
-
The identity of the product peak can be confirmed by collecting the fraction and analyzing it by mass spectrometry.
-
Calculate the percentage conversion by integrating the peak areas of the starting material and the product.
Mandatory Visualizations
Caption: Mechanism of Oxime Ligation.
Caption: Experimental Workflow for Peptide Bioconjugation.
References
- 1. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
use of 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride in proteomics for PTM analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) are critical regulators of protein function, localization, and interaction, playing a pivotal role in numerous cellular processes and disease states. Among the various PTMs, protein carbonylation, an irreversible oxidative modification, serves as a significant biomarker for oxidative stress. The detection and quantification of carbonylated proteins are therefore essential for understanding the pathophysiology of various diseases and for the development of novel therapeutic strategies.
Aminooxy-containing reagents, such as 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride, are powerful tools for the specific analysis of carbonylated proteins. These reagents selectively react with the aldehyde and ketone moieties present on carbonylated amino acid residues, forming a stable oxime bond. This covalent labeling enables the enrichment, identification, and quantification of modified proteins and peptides using mass spectrometry-based proteomic approaches. This document provides detailed application notes and protocols for the use of aminooxy reagents in PTM analysis.
Principle of the Method
The core of this methodology lies in the chemoselective ligation between the aminooxy group of the labeling reagent and the carbonyl group (aldehyde or ketone) on the protein. This reaction is highly specific under mildly acidic conditions, ensuring minimal side reactions with other functional groups in the protein. Once labeled, the modified proteins or their corresponding peptides can be enriched and subjected to downstream proteomic analysis for identification and quantification.
Applications
-
Identification and Quantification of Carbonylated Proteins: The primary application is the global or targeted analysis of protein carbonylation in various biological samples, including cell lysates, tissues, and biofluids.
-
Biomarker Discovery: Identifying specific carbonylated proteins that are differentially expressed between healthy and diseased states can lead to the discovery of novel biomarkers for diagnosis, prognosis, and monitoring of treatment efficacy.
-
Drug Development: Assessing the effect of drug candidates on protein carbonylation levels can provide insights into their mechanism of action and potential off-target effects related to oxidative stress.
-
Understanding Disease Mechanisms: Elucidating the role of protein carbonylation in the pathogenesis of diseases such as neurodegenerative disorders, cancer, and metabolic diseases.
Experimental Protocols
Protocol 1: Labeling of Carbonylated Proteins in a Complex Mixture
This protocol describes the general procedure for labeling carbonylated proteins in a cell or tissue lysate using an aminooxy-containing reagent.
Materials:
-
Cell or tissue lysate
-
Aminooxy reagent (e.g., this compound or a commercially available aminooxy-biotin/TMT probe)
-
Aniline (catalyst)
-
Labeling Buffer: 100 mM sodium phosphate, pH 4.5-5.5
-
Quenching solution (e.g., hydroxylamine hydrochloride)
-
Acetone or Trichloroacetic acid (TCA) for protein precipitation
-
Urea (8 M)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (proteomics grade)
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue lysate in a suitable lysis buffer.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Labeling Reaction:
-
To 1 mg of protein lysate, add the aminooxy reagent to a final concentration of 1-5 mM.
-
Add aniline to a final concentration of 10 mM to catalyze the reaction.[1]
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.
-
-
Protein Precipitation:
-
Precipitate the labeled proteins by adding 4 volumes of ice-cold acetone or by TCA precipitation to remove unreacted labeling reagent.
-
Incubate at -20°C for at least 2 hours.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully discard the supernatant and wash the protein pellet with cold acetone.
-
-
Reduction, Alkylation, and Digestion:
-
Resuspend the protein pellet in 8 M urea.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.
-
Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Clean up the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Protocol 2: Enrichment of Aminooxy-Labeled Peptides
This protocol is for the enrichment of biotin-tagged peptides using streptavidin affinity chromatography.
Materials:
-
Aminooxy-biotin labeled and digested peptide mixture
-
Streptavidin-agarose beads or magnetic beads
-
Wash Buffer 1: 20 mM Tris-HCl, 150 mM NaCl, pH 7.5
-
Wash Buffer 2: 20 mM Tris-HCl, 500 mM NaCl, pH 7.5
-
Wash Buffer 3: 0.1% TFA in water
-
Elution Buffer: 0.1% TFA, 50% acetonitrile in water
Procedure:
-
Bead Preparation:
-
Wash the streptavidin beads three times with Wash Buffer 1.
-
-
Peptide Binding:
-
Incubate the cleaned-up peptide sample with the prepared streptavidin beads for 2 hours at room temperature with gentle rotation.
-
-
Washing:
-
Centrifuge or use a magnetic rack to collect the beads and discard the supernatant.
-
Wash the beads sequentially with Wash Buffer 1 (3 times), Wash Buffer 2 (3 times), and Wash Buffer 3 (3 times) to remove non-specifically bound peptides.
-
-
Elution:
-
Elute the bound peptides by incubating the beads with Elution Buffer for 10 minutes at room temperature.
-
Collect the eluate. Repeat the elution step once more and combine the eluates.
-
-
Sample Preparation for Mass Spectrometry:
-
Dry the eluted peptides in a vacuum centrifuge.
-
Reconstitute the peptides in a mass spectrometry-compatible solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
-
Data Presentation
| Protein Accession | Gene Name | Peptide Sequence | Fold Change (Treated/Control) | p-value |
| P0AEX9 | ahpC | K.ADVTPADFSSATALR.S | 2.5 | 0.001 |
| P0CE48 | gapA | K.VGVINGFGR.I | 3.1 | <0.001 |
| P77421 | fumA | R.TQTALQGATR.V | 1.8 | 0.015 |
| P0A9A6 | sucB | K.VVPVGESLAK.V | -1.5 | 0.023 |
| P62553 | tufA | K.EFTISVHGK.T | 2.2 | 0.005 |
This is a representative table. Actual data will vary based on the experimental setup.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of protein carbonylation using aminooxy-containing reagents.
Caption: General workflow for PTM analysis using aminooxy reagents.
Chemical Reaction
The following diagram illustrates the chemical reaction between an aminooxy group and a carbonyl group on a protein.
Caption: Reaction of an aminooxy reagent with a protein carbonyl.
Conclusion
The use of this compound and other aminooxy-containing reagents provides a robust and specific method for the analysis of protein carbonylation. The protocols outlined in this document offer a comprehensive guide for researchers to successfully label, enrich, and identify carbonylated proteins, thereby facilitating a deeper understanding of the role of oxidative stress in health and disease. The adaptability of this chemistry to various tags, such as biotin and isobaric mass tags, further enhances its utility in modern quantitative proteomics.
References
derivatization of volatile aldehydes for GC-MS using O-(p-methylbenzyl)hydroxylamine hydrochloride
Application Note: Derivatization of Volatile Aldehydes for GC-MS Analysis
Note on the Derivatizing Reagent: This document focuses on the use of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for the derivatization of volatile aldehydes. While the requested reagent, O-(p-methylbenzyl)hydroxylamine hydrochloride, is chemically similar and could potentially be used for this purpose, a comprehensive search of scientific literature did not yield established and validated protocols for its specific application in the GC-MS analysis of volatile aldehydes. PFBHA is a widely used and extensively documented reagent for this application, offering high reactivity and the formation of stable derivatives with excellent chromatographic and mass spectrometric properties.
Introduction
Volatile aldehydes are a class of reactive carbonyl compounds that are of significant interest in various fields, including environmental monitoring, food and beverage quality control, and clinical diagnostics. Their analysis by gas chromatography-mass spectrometry (GC-MS) is often challenging due to their high volatility, polarity, and thermal instability. Derivatization is a crucial sample preparation step that converts aldehydes into more stable, less polar, and more volatile derivatives, thereby improving their chromatographic separation and detection by GC-MS.
PFBHA is a common derivatizing agent that reacts with the carbonyl group of aldehydes to form stable oxime derivatives.[1][2] These derivatives exhibit enhanced thermal stability and are amenable to GC-MS analysis, often with improved sensitivity and selectivity.[3]
Principle of Derivatization
The derivatization of aldehydes with PFBHA involves the reaction of the hydroxylamine group of PFBHA with the carbonyl group of the aldehyde to form a pentafluorobenzyl oxime derivative. This reaction is typically carried out in an aqueous or organic solvent and can be facilitated by gentle heating. The resulting oxime is then extracted into an organic solvent for subsequent GC-MS analysis.
The reaction proceeds as follows:
R-CHO + NH₂-O-CH₂-C₆F₅·HCl → R-CH=N-O-CH₂-C₆F₅ + H₂O + HCl
The pentafluorobenzyl group in the derivative provides a strong signal in electron capture detection (ECD) and enhances the response in negative chemical ionization (NCI) mass spectrometry, leading to very low detection limits.
Applications
The derivatization of volatile aldehydes with PFBHA followed by GC-MS analysis is a versatile method with a wide range of applications, including:
-
Environmental Monitoring: Determination of aldehydes in air, water, and soil samples.
-
Food and Beverage Analysis: Quantification of flavor and off-flavor aldehydes in products such as beer and cooking oils.
-
Clinical and Biomedical Research: Measurement of aldehydes as biomarkers of oxidative stress in biological samples like plasma, urine, and exhaled breath.[1]
-
Industrial Hygiene: Monitoring of aldehyde exposure in occupational settings.
Experimental Protocols
Protocol 1: Liquid-Phase Derivatization of Volatile Aldehydes
This protocol describes a general procedure for the derivatization of volatile aldehydes in a liquid sample.
Materials and Reagents:
-
Aldehyde standards (e.g., formaldehyde, acetaldehyde, hexanal)
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Organic solvent (e.g., hexane, toluene, or ethyl acetate, GC grade)
-
Deionized water
-
Sodium sulfate (anhydrous)
-
Vials with PTFE-lined septa
-
Pipettes and syringes
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Preparation of PFBHA Solution: Prepare a 10 mg/mL solution of PFBHA in deionized water. This solution should be prepared fresh daily.
-
Sample Preparation:
-
For aqueous samples, place 1 mL of the sample into a 4 mL vial.
-
For non-aqueous samples, dissolve or dilute the sample in a suitable organic solvent.
-
-
Derivatization Reaction:
-
Add 100 µL of the PFBHA solution to the sample vial.
-
Seal the vial tightly with a PTFE-lined cap.
-
Vortex the mixture for 1 minute.
-
Heat the vial at 60°C for 60 minutes in a heating block or water bath.
-
Allow the vial to cool to room temperature.
-
-
Extraction of Derivatives:
-
Add 1 mL of hexane (or another suitable organic solvent) to the vial.
-
Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivatives into the organic phase.
-
Centrifuge the vial to separate the layers, if necessary.
-
-
Drying and Concentration:
-
Carefully transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The extract can be concentrated under a gentle stream of nitrogen if necessary to achieve lower detection limits.
-
-
GC-MS Analysis: Inject 1-2 µL of the final organic extract into the GC-MS system.
Protocol 2: Headspace Solid-Phase Microextraction (SPME) with On-Fiber Derivatization
This protocol is suitable for the analysis of volatile aldehydes in the headspace of a sample.
Materials and Reagents:
-
SPME fiber assembly with a suitable coating (e.g., Polydimethylsiloxane/Divinylbenzene, PDMS/DVB)
-
Headspace vials with magnetic crimp caps and PTFE/silicone septa
-
PFBHA
-
Heating and agitation unit for SPME
Procedure:
-
Sample Preparation: Place a known amount of the liquid or solid sample into a headspace vial. For liquid samples, 1-5 mL is typical.
-
Addition of Derivatizing Agent: Add a small, precisely weighed amount of solid PFBHA directly to the sample in the vial, or inject a small volume of a concentrated PFBHA solution.
-
Equilibration and Derivatization:
-
Seal the vial immediately.
-
Place the vial in the heating and agitation unit.
-
Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation to allow the volatile aldehydes to partition into the headspace and react with the PFBHA.
-
-
SPME Extraction:
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature with continued agitation. The derivatized aldehydes will adsorb onto the fiber coating.
-
-
Desorption and GC-MS Analysis:
-
Retract the fiber and immediately insert it into the hot injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.
-
Quantitative Data
The following table summarizes typical quantitative data for the analysis of volatile aldehydes using PFBHA derivatization and GC-MS.
| Aldehyde | Matrix | Method | Limit of Detection (LOD) | Linearity Range | Reference |
| Formaldehyde | Household Products | Headspace GC/MS | N.D. - 39 µg/g | Not Specified | [3] |
| Acetaldehyde | Household Products | Headspace GC/MS | N.D. - 4.1 µg/g | Not Specified | [3] |
| Hexanal | Human Blood | Headspace SPME-GC/MS | 0.006 nM | Not Specified | [1] |
| Heptanal | Human Blood | Headspace SPME-GC/MS | 0.005 nM | Not Specified | [1] |
| Various Aldehydes | Beer | SPME-GC/MS | - | 0.2 - 500 µg/L | [4] |
N.D. = Not Detected
Visualizations
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Analysis Methods for Formaldehyde, Acetaldehyde, and Furfural from Fast Pyrolysis Bio-oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
Application Notes and Protocols for Stable Isotope Labeling with Deuterated 1-[(Aminooxy)methyl]-4-methylbenzene Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling coupled with mass spectrometry has become an indispensable tool for accurate quantification of small molecules in complex biological matrices. This document provides detailed application notes and protocols for the use of deuterated 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride as a derivatization agent for the quantitative analysis of carbonyl-containing compounds, such as aldehydes and ketones. This reagent, through the formation of a stable oxime, introduces a deuterium-labeled tag, enabling the use of the stable isotope dilution method for highly accurate and sensitive quantification by mass spectrometry.[1][2] The aminooxy functionality provides a highly specific reaction with carbonyl groups under mild conditions, while the deuterium label allows for the creation of a heavy isotope-labeled internal standard that co-elutes with the analyte of interest, correcting for matrix effects and variations in instrument response.[1][3]
Principle of the Method
The core of this quantitative strategy lies in the derivatization of carbonyl compounds with both the non-deuterated (light) and deuterated (heavy) forms of this compound. The light reagent is used to derivatize the endogenous analyte in the sample, while a known amount of a standard, derivatized with the heavy reagent, is spiked into the sample to serve as an internal standard. The resulting light and heavy oxime derivatives are chemically identical but differ in mass due to the deuterium atoms. This mass difference allows for their simultaneous detection and quantification by mass spectrometry. The ratio of the peak areas of the light and heavy derivatives is then used to determine the concentration of the analyte in the original sample. This isotope-coded derivatization (ICD) strategy is a powerful alternative when isotopically labeled standards of the analytes themselves are unavailable or prohibitively expensive.[1]
Caption: General workflow for quantitative analysis using deuterated aminooxy reagent.
Applications
This method is broadly applicable for the quantitative analysis of a wide range of carbonyl-containing biomolecules, including:
-
Steroid Hormones: Quantification of ketosteroids in plasma, serum, and urine for endocrinology research and clinical diagnostics.[4][5][6]
-
Metabolomics: Profiling and quantification of carbonyl-containing metabolites in biological fluids and tissue extracts to study metabolic pathways and identify disease biomarkers.[1]
-
Lipidomics: Analysis of lipid peroxidation products, such as reactive aldehydes, which are important markers of oxidative stress.
-
Drug Metabolism: Quantification of drug metabolites that contain aldehyde or ketone functionalities.
Quantitative Data Summary
The following table summarizes typical performance data for quantitative methods using stable isotope-coded derivatization with aminooxy reagents, based on published literature for similar compounds.[6][7] These values can be used as a benchmark for method development and validation.
| Parameter | Typical Performance | Reference |
| Linearity (R²) | > 0.99 | [6] |
| Limit of Detection (LOD) | 50 - 500 pg/mL | [2] |
| Limit of Quantification (LOQ) | 0.05 - 1.125 ng/mL | [6][7] |
| Precision (RSD%) | < 15% | [6] |
| Accuracy (% Recovery) | 85 - 115% | [2] |
Experimental Protocols
Protocol 1: Derivatization of Carbonyl Compounds in Biological Fluids (e.g., Serum, Plasma)
This protocol is adapted from methods for the derivatization of steroids and other carbonyls in biological fluids.[4][5]
Materials:
-
Deuterated this compound (heavy reagent)
-
This compound (light reagent)
-
Carbonyl-containing analyte standards
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Acetic acid
-
Pyridine
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Reagent Solutions:
-
Prepare a 1 mg/mL stock solution of the heavy reagent in methanol.
-
Prepare a 1 mg/mL stock solution of the light reagent in methanol.
-
-
Sample Preparation:
-
To 100 µL of serum or plasma, add a known amount of the carbonyl analyte standard (for calibration curve) or the sample for analysis.
-
Spike the sample with a known amount of the heavy-reagent-derivatized standard (internal standard). The optimal amount should be determined during method development.
-
Add 200 µL of acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
Derivatization Reaction:
-
To the supernatant, add 50 µL of a 10 mg/mL solution of the light reagent in a 1:1 (v/v) mixture of methanol and pyridine.
-
For the internal standard preparation, react a known amount of the analyte standard with the heavy reagent under the same conditions.
-
Add 20 µL of acetic acid to catalyze the reaction.
-
Incubate the reaction mixture at 60°C for 1 hour.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Sample Clean-up (SPE):
-
Reconstitute the dried residue in 500 µL of 10% methanol in water.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the derivatized analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the final residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Inject an appropriate volume onto the LC-MS/MS system.
-
Caption: Oximation reaction between the deuterated reagent and a carbonyl analyte.
Protocol 2: LC-MS/MS Analysis
This is a general LC-MS/MS method that should be optimized for the specific analytes of interest.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for equilibration. The specific gradient profile needs to be optimized.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 - 10 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
Monitor the precursor-to-product ion transitions for both the light and heavy derivatives. The precursor ion will be the [M+H]⁺ of the derivatized analyte.
-
The specific product ions should be determined by infusing the derivatized standards and performing a product ion scan. A common fragmentation for such derivatives is the cleavage of the N-O bond.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Caption: Logical flow of the LC-MS/MS analysis process.
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas of the selected MRM transitions for both the light (analyte) and heavy (internal standard) derivatives.
-
Ratio Calculation: Calculate the peak area ratio of the light analyte to the heavy internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the concentration of the analyte standards.
-
Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
Conclusion
The use of deuterated this compound provides a robust and reliable method for the quantitative analysis of carbonyl-containing compounds in complex biological matrices. The high specificity of the aminooxy group for carbonyls, combined with the accuracy of the stable isotope dilution method, makes this a powerful tool for researchers, scientists, and drug development professionals. The protocols provided herein offer a solid starting point for the development and validation of sensitive and accurate quantitative assays.
References
- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Aminooxy reagents for synthesis and analysis : expanding the role of o" by Sebastien Laulhe [ir.library.louisville.edu]
- 4. escholarship.org [escholarship.org]
- 5. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel Isotope-Coded Derivatization Method for Aldehydes Using 14N/15N-Ammonium Acetate and 9,10-Phenanthrenequinone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Derivatization in Metabolomics with a Focus on Carbonyl-Containing Metabolites
Introduction to Derivatization in Metabolomics
Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. Analytical platforms like Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose. However, many metabolites are not directly suitable for GC-MS analysis due to their low volatility, thermal instability, or poor chromatographic behavior. Chemical derivatization is a crucial sample preparation step to overcome these limitations. It involves chemically modifying the metabolites to increase their volatility and thermal stability, thereby improving their separation and detection by GC-MS.
Oximation of Carbonyl Compounds
A significant class of metabolites, including sugars, keto acids, and steroids, contains reactive carbonyl groups (aldehydes and ketones). These functional groups can exist in multiple forms in equilibrium (e.g., tautomers), leading to chromatographic artifacts such as split or broadened peaks. To address this, a derivatization step called oximation is employed prior to silylation. Oximation stabilizes the carbonyl group by converting it into an oxime, which prevents the formation of multiple isomers and improves the subsequent silylation efficiency and overall analytical reproducibility.
Regarding 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride
Extensive literature review indicates that This compound (also known as 4-methylbenzyloxyamine hydrochloride) is not a commonly documented reagent for derivatization in published metabolomics research. While it belongs to the class of alkoxyamines that react with carbonyl groups, the standard and widely accepted reagent for oximation in metabolomics is Methoxyamine Hydrochloride (MeOX) .
Therefore, these application notes will focus on the established use of Methoxyamine Hydrochloride for the derivatization of carbonyl-containing metabolites in metabolomics workflows.
Featured Application: Methoxyamine Hydrochloride (MeOX) for Oximation
Application: Derivatization of carbonyl-containing metabolites (e.g., aldoses, ketoses, organic acids) in biological samples for GC-MS based metabolomics.
Principle: Methoxyamine Hydrochloride reacts with the carbonyl group of aldehydes and ketones to form methoximes. This two-step process, followed by silylation, renders the metabolites volatile and suitable for GC-MS analysis. The first step, methoximation, stabilizes the carbonyl groups. The subsequent silylation step replaces active hydrogens on hydroxyl and amine groups with a trimethylsilyl (TMS) group, further increasing volatility.
Experimental Protocols
Protocol 1: Two-Step Derivatization of Metabolites in Biological Extracts using Methoxyamine Hydrochloride (MeOX) and MSTFA
This protocol is a widely used method for preparing biological extracts (e.g., from plasma, urine, or cell culture) for GC-MS analysis.
Materials:
-
Dried metabolite extract
-
Methoxyamine hydrochloride (MeOX) solution (20 mg/mL in anhydrous pyridine)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
Internal Standard (e.g., Adonitol, 2 mg/mL in water)
-
Thermomixer or heating block
-
GC-MS autosampler vials with inserts
Procedure:
-
Sample Preparation and Drying:
-
To your sample (e.g., 50 µL of plasma), add a known amount of internal standard.
-
Extract metabolites using a suitable solvent system (e.g., a mixture of acetonitrile, isopropanol, and water).
-
Centrifuge to pellet proteins and other macromolecules.
-
Transfer the supernatant to a new tube and evaporate to complete dryness under a vacuum concentrator (e.g., SpeedVac). It is critical that the sample is completely dry as the derivatization reagents are sensitive to moisture.
-
-
Step 1: Methoximation
-
Add 50 µL of the Methoxyamine hydrochloride solution (20 mg/mL in pyridine) to the dried extract.
-
Vortex thoroughly to ensure the pellet is fully dissolved.
-
Incubate the mixture at 30°C for 90 minutes with constant shaking in a thermomixer.[1]
-
-
Step 2: Trimethylsilylation
-
Add 80 µL of MSTFA (with 1% TMCS) to the methoximated sample.
-
Vortex briefly.
-
Incubate at 37°C for 30 minutes with shaking.[1]
-
-
Sample Analysis:
-
After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial.
-
The sample is now ready for injection into the GC-MS system. It is recommended to analyze the samples within 24 hours of derivatization.[1]
-
Data Presentation
The following table summarizes typical reaction conditions for the two-step derivatization protocol.
| Parameter | Step 1: Methoximation | Step 2: Trimethylsilylation |
| Reagent | Methoxyamine Hydrochloride (MeOX) in Pyridine | MSTFA + 1% TMCS |
| Reagent Volume | 50 µL | 80 µL |
| Concentration | 20 mg/mL | Not Applicable |
| Incubation Temperature | 30°C | 37°C |
| Incubation Time | 90 minutes | 30 minutes |
| Agitation | Continuous shaking | Continuous shaking |
Visualizations
Diagram 1: General Workflow for GC-MS Based Metabolomics
Caption: A typical workflow for metabolomics analysis using GC-MS.
Diagram 2: Two-Step Derivatization Reaction
Caption: The two-step chemical derivatization process for metabolites.
References
Troubleshooting & Optimization
improving the yield of oxime formation with O-(p-methylbenzyl)hydroxylamine hydrochloride
Welcome to the technical support center for O-(p-methylbenzyl)hydroxylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of oxime formation and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind oxime formation using O-(p-methylbenzyl)hydroxylamine hydrochloride?
A1: Oxime formation is a condensation reaction between an aldehyde or a ketone and a hydroxylamine derivative. In this case, the lone pair of electrons on the nitrogen of O-(p-methylbenzyl)hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. The reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt, which liberates the free hydroxylamine, a necessary step for it to act as a nucleophile. The reaction proceeds through a tetrahedral intermediate, which then dehydrates to form the final C=N-O bond of the oxime ether.
Q2: Why is a base necessary for the reaction, and which one should I choose?
A2: O-(p-methylbenzyl)hydroxylamine is supplied as a hydrochloride salt to improve its stability and shelf-life. The acidic nature of the salt protonates the nitrogen, rendering it non-nucleophilic. A base is required to neutralize the HCl, thus generating the free hydroxylamine which can then react with the carbonyl compound. The choice of base can influence the reaction rate and yield. Common bases include sodium acetate, sodium carbonate, potassium hydroxide, and organic bases like pyridine or triethylamine. For sensitive substrates, a milder base like sodium acetate or sodium bicarbonate is often preferred.
Q3: What solvents are recommended for this reaction?
A3: Protic solvents are generally effective for oxime formation as they can help to stabilize intermediates. Ethanol, methanol, and aqueous mixtures of these alcohols are commonly used. For reactants with poor solubility in alcohols, solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) can be employed. The choice of solvent may impact reaction time and the ease of product purification.
Q4: My reaction is slow or incomplete. What factors could be responsible?
A4: Several factors can lead to a sluggish or incomplete reaction. These include insufficient base, incorrect pH, low reaction temperature, steric hindrance in the carbonyl compound, or the presence of acidic impurities from previous reaction steps. Ensure an adequate amount of base is used to fully neutralize the hydrochloride salt. The optimal pH for oxime formation is generally mildly acidic to neutral (around pH 4-6), as this facilitates both the nucleophilic attack and the dehydration step.[1] Increasing the reaction temperature can also improve the rate, but care must be taken to avoid decomposition of reactants or products.
Q5: Are there any common side reactions to be aware of?
A5: A potential side reaction, especially if using an excess of a benzylating agent in a related synthesis step or under certain conditions, could be the formation of dibenzyl-substituted byproducts. Additionally, if the oxime product is sensitive to the reaction conditions, it could potentially hydrolyze back to the starting materials, although O-substituted oximes are generally more stable than their unsubstituted counterparts. For aldoximes, dehydration to nitriles can occur under harsh conditions, but this is less common under typical oximation conditions.
Troubleshooting Guide
This guide addresses common problems encountered during oxime formation with O-(p-methylbenzyl)hydroxylamine hydrochloride, helping you to diagnose and resolve them systematically.
Problem 1: Low or No Product Yield
| Possible Cause | Diagnostic Check | Suggested Solution |
| Incorrect Stoichiometry | Verify the molar ratios of your carbonyl compound, O-(p-methylbenzyl)hydroxylamine hydrochloride, and base. | Use a slight excess (1.1-1.5 equivalents) of the hydroxylamine reagent and ensure at least one equivalent of base is present to neutralize the hydrochloride. |
| Insufficient Base/Incorrect pH | Check the pH of the reaction mixture. It should ideally be in the range of 4-6. | Add additional base incrementally while monitoring the pH. Sodium acetate can act as a buffer to maintain the optimal pH range. |
| Low Reaction Temperature | Monitor the internal temperature of the reaction. | Gradually increase the temperature. Refluxing in ethanol is a common condition that works for many substrates. |
| Poor Solubility of Reactants | Observe the reaction mixture for undissolved solids. | Choose a different solvent system. For example, if using ethanol, try a mixture of ethanol and THF, or switch to DMSO for poorly soluble compounds. |
| Degradation of Starting Material | Analyze the purity of your starting carbonyl compound and the hydroxylamine reagent by TLC or NMR before starting the reaction. | Use high-purity starting materials. Store O-(p-methylbenzyl)hydroxylamine hydrochloride in a cool, dry place. |
| Acidic Contamination | If the carbonyl compound is from a previous acidic step, residual acid may be present. | Purify the carbonyl compound before the reaction, for instance, by washing its solution with a mild base like sodium bicarbonate solution, followed by drying. |
Problem 2: Presence of Multiple Spots on TLC (Including Product)
| Possible Cause | Diagnostic Check | Suggested Solution |
| Unreacted Starting Material | Compare the spots on the TLC plate with your starting carbonyl compound and hydroxylamine reagent. | Extend the reaction time or increase the temperature. Consider adding a slight excess of the hydroxylamine reagent. |
| Formation of E/Z Isomers | If your carbonyl compound is an aldehyde or an unsymmetrical ketone, the formation of geometric isomers is possible. These may appear as two close spots on TLC. | Isomers can often be separated by column chromatography. Their formation is an inherent aspect of the reaction with certain substrates. |
| Side Product Formation | Characterize the impurities by techniques like LC-MS or NMR if possible. | Optimize reaction conditions to minimize side reactions (e.g., adjust temperature, change the base, or reduce reaction time). |
Problem 3: Difficulty in Product Purification
| Possible Cause | Diagnostic Check | Suggested Solution |
| Product is an Oil | The product does not crystallize upon solvent removal. | Purify by column chromatography on silica gel. |
| Product is Water-Soluble | The product remains in the aqueous phase during work-up. | Perform multiple extractions with an appropriate organic solvent like ethyl acetate or dichloromethane. Saturating the aqueous layer with NaCl may improve extraction efficiency. |
| Contamination with Base | If using a non-volatile base like pyridine, it may co-elute with the product. | During work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the basic impurity. |
| Product Co-crystallizes with Salts | The solid product is contaminated with inorganic salts (e.g., NaCl from the neutralization). | After the reaction, filter off any precipitated salts before the work-up. Washing the crude product with water can also remove water-soluble salts. |
Data Presentation
The following tables provide representative data on how reaction conditions can influence the yield of O-benzyl oxime formation. While not specific to O-(p-methylbenzyl)hydroxylamine hydrochloride, these trends are generally applicable.
Table 1: Effect of Different Bases on Oxime Yield
| Carbonyl Compound | Hydroxylamine | Base (1.5 eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | O-benzylhydroxylamine HCl | Sodium Acetate | Ethanol | Reflux | 4 | 85 |
| Benzaldehyde | O-benzylhydroxylamine HCl | Pyridine | Ethanol | Reflux | 2 | 92 |
| Benzaldehyde | O-benzylhydroxylamine HCl | Sodium Carbonate | Ethanol/Water | 60 | 6 | 88 |
| Acetophenone | O-benzylhydroxylamine HCl | Pyridine | Ethanol | Reflux | 6 | 89 |
| Acetophenone | O-benzylhydroxylamine HCl | Sodium Acetate | Ethanol | Reflux | 12 | 75 |
Table 2: Effect of Solvent on Oxime Yield
| Carbonyl Compound | Hydroxylamine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Chlorobenzaldehyde | O-benzylhydroxylamine HCl | Pyridine | Ethanol | Reflux | 3 | 94 |
| 4-Chlorobenzaldehyde | O-benzylhydroxylamine HCl | Pyridine | Methanol | Reflux | 3 | 91 |
| 4-Chlorobenzaldehyde | O-benzylhydroxylamine HCl | Pyridine | THF | Reflux | 8 | 78 |
| 4-Chlorobenzaldehyde | O-benzylhydroxylamine HCl | Pyridine | Dichloromethane | 40 | 12 | 65 |
Experimental Protocols
Protocol 1: General Procedure for Oxime Formation using Pyridine
This protocol is a robust starting point for the synthesis of O-(p-methylbenzyl) oximes from various aldehydes and ketones.
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 equivalent).
-
Reagent Addition : Dissolve the carbonyl compound in ethanol (5-10 mL per mmol of carbonyl compound). Add O-(p-methylbenzyl)hydroxylamine hydrochloride (1.2 equivalents) to the solution.
-
Base Addition : Add pyridine (1.5 equivalents) to the mixture.
-
Reaction : Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification : Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl solution (to remove pyridine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate) or by column chromatography on silica gel.
Protocol 2: Procedure for Acid-Sensitive Substrates using Sodium Acetate
This protocol is recommended when either the starting material or the product is sensitive to stronger bases or highly acidic conditions.
-
Reaction Setup : In a round-bottom flask with a magnetic stirrer and reflux condenser, combine the carbonyl compound (1.0 equivalent), O-(p-methylbenzyl)hydroxylamine hydrochloride (1.2 equivalents), and sodium acetate (1.5 equivalents).
-
Solvent Addition : Add a mixture of ethanol and water (e.g., 4:1 v/v) to dissolve the reactants.
-
Reaction : Heat the mixture to reflux. Monitor the reaction by TLC. These reactions may require longer times (6-24 hours) compared to those using pyridine.
-
Work-up : After cooling, most of the ethanol is removed under reduced pressure. Add water to the residue and extract the product with ethyl acetate or dichloromethane.
-
Purification : Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the crude product by recrystallization or column chromatography as needed.
Visualizations
The following diagrams illustrate the experimental workflow and a logical troubleshooting process.
Caption: A generalized experimental workflow for the synthesis of O-(p-methylbenzyl) oximes.
Caption: A troubleshooting guide for diagnosing and resolving low yield in oxime formation.
References
troubleshooting low derivatization efficiency with 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride for the derivatization of carbonyl-containing compounds such as aldehydes and ketones.
Troubleshooting Guide: Low Derivatization Efficiency
Low derivatization efficiency is a common issue that can often be resolved by optimizing reaction conditions. The reaction between the aminooxy group of the reagent and a carbonyl group of an analyte is a nucleophilic condensation, resulting in a stable oxime ether linkage. The efficiency of this reaction is sensitive to several factors.
Common Causes and Solutions for Low Derivatization Efficiency
| Potential Cause | Recommended Action | Explanation |
| Suboptimal pH | Adjust the reaction pH to a mildly acidic range (typically pH 4-6). | The reaction is acid-catalyzed. At low pH, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. However, at very low pH, the aminooxy group of the reagent will be protonated, rendering it non-nucleophilic. At neutral or basic pH, the reaction rate is significantly slower. |
| Inadequate Reagent Concentration | Increase the molar excess of the derivatization reagent relative to the analyte (e.g., 5-fold to 10-fold excess). | To drive the reaction equilibrium towards product formation, a higher concentration of the derivatization reagent is often necessary, especially for low-concentration analytes. |
| Insufficient Reaction Time or Temperature | Increase the reaction time (e.g., from 30 minutes to 60-90 minutes) or gently heat the reaction mixture (e.g., to 40-60°C). | While oximation is a relatively fast reaction, sterically hindered ketones or less reactive aldehydes may require more time or thermal energy to react completely. Monitor for potential analyte degradation at higher temperatures. |
| Inappropriate Solvent | Ensure the solvent is compatible with the reaction and your analytical method. A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer is often effective. | The solvent must be able to dissolve both the analyte and the derivatization reagent. The presence of some water is often necessary to facilitate the reaction, but an excess can hinder it. |
| Reagent Degradation | Prepare fresh solutions of this compound. Store the solid reagent in a cool, dry, dark place. | The aminooxy group can be susceptible to oxidation or hydrolysis over time, especially when in solution. Using fresh solutions ensures the reagent is active. |
| Presence of Interfering Substances | Clean up the sample prior to derivatization using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). | Matrix components in biological or environmental samples can compete for the derivatization reagent or inhibit the reaction. |
| Analyte Instability | Ensure the analyte is stable under the chosen derivatization conditions. If not, consider a milder derivatization protocol (e.g., lower temperature, shorter reaction time). | The conditions required for derivatization (e.g., pH, temperature) may cause degradation of the target analyte. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of derivatization with this compound?
A1: The derivatization occurs via an oximation reaction. The nucleophilic aminooxy group (-ONH₂) of the reagent attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable C=N-O bond, known as an oxime ether. The reaction is typically catalyzed by a mild acid.
Q2: My analyte is a ketone. Why is the derivatization efficiency lower compared to an aldehyde?
A2: Ketones are generally less reactive than aldehydes for two main reasons: steric hindrance and electronic effects. The two alkyl or aryl groups on a ketone make the carbonyl carbon less accessible to the nucleophile compared to the single substituent and hydrogen atom on an aldehyde. Additionally, the alkyl/aryl groups are electron-donating, which reduces the partial positive charge on the carbonyl carbon, making it less electrophilic.
Q3: Can I use this reagent in an aqueous sample?
A3: Yes, this type of reaction can be performed in aqueous solutions, often mixed with an organic co-solvent like methanol or acetonitrile to ensure all reactants are soluble. The pH of the aqueous component should be controlled, typically with a buffer (e.g., acetate buffer).
Q4: How can I remove the excess derivatization reagent after the reaction?
A4: Excess reagent can often be removed using solid-phase extraction (SPE). The choice of SPE sorbent will depend on the properties of your derivatized analyte. For example, if the derivatized analyte is significantly less polar than the reagent, a reverse-phase SPE cartridge could be effective.
Q5: Will the derivatization reaction create stereoisomers?
A5: Yes, the resulting oxime ether can exist as E and Z isomers, especially with unsymmetrical ketones and aldehydes. This may result in two distinct peaks for a single analyte in your chromatogram. The ratio of these isomers can be influenced by the reaction conditions.
Q6: Is this compound suitable for LC-MS analysis?
A6: Yes, this reagent is well-suited for LC-MS analysis. The introduction of the methylbenzene group increases the hydrophobicity of the analyte, which can improve retention in reverse-phase chromatography. The nitrogen atom in the oxime linkage can be readily protonated, enhancing ionization efficiency for electrospray ionization (ESI) in positive ion mode.
Experimental Protocols
General Protocol for Derivatization of Carbonyl Compounds in Solution
This protocol provides a general starting point. Optimal conditions may vary depending on the specific analyte and sample matrix and should be determined empirically.
Materials:
-
This compound
-
Analyte standard or sample containing carbonyl compounds
-
Methanol or Acetonitrile (LC-MS grade)
-
Deionized water
-
Acetic acid
-
Ammonium acetate
-
Vials for reaction
Procedure:
-
Prepare a 10 mg/mL stock solution of the derivatization reagent in a 50:50 mixture of methanol and water. This solution should be prepared fresh.
-
Prepare your analyte solution in a compatible solvent.
-
In a clean vial, combine:
-
50 µL of your analyte solution.
-
100 µL of the derivatization reagent stock solution (this provides a significant molar excess).
-
50 µL of a 200 mM ammonium acetate buffer adjusted to pH 4.5 with acetic acid.
-
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction at 50°C for 60 minutes.
-
Cool the reaction to room temperature.
-
Dilute the sample with the initial mobile phase of your LC-MS method and inject for analysis.
Illustrative Data: Impact of Reaction Time on Derivatization Efficiency
The following table provides an example of how reaction time can affect the derivatization efficiency for different types of carbonyls. This data is for illustrative purposes and actual results may vary.
| Analyte (Ketone/Aldehyde) | Reaction Time (minutes) | Relative Peak Area (Normalized to 90 min) |
| Hexanal | 15 | 78% |
| 30 | 92% | |
| 60 | 99% | |
| 90 | 100% | |
| Cyclohexanone | 15 | 65% |
| 30 | 85% | |
| 60 | 96% | |
| 90 | 100% | |
| Acetophenone | 15 | 45% |
| 30 | 70% | |
| 60 | 91% | |
| 90 | 100% |
Visualizations
Derivatization Reaction Workflow
The following diagram illustrates the general workflow for derivatizing a carbonyl-containing analyte with this compound for subsequent LC-MS analysis.
Technical Support Center: Stability of 1-[(aminooxy)methyl]-4-methylbenzene Hydrochloride Derivatives in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride and its derivatives. The information is designed to address common challenges encountered during experimental work related to the stability of these compounds in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound derivatives in aqueous solutions?
A1: The stability of this compound derivatives in aqueous solutions is primarily influenced by pH, temperature, and the presence of oxidizing agents. As with many hydrochloride salts of aminooxy compounds, these derivatives are susceptible to hydrolysis, particularly under acidic or basic conditions. Elevated temperatures can accelerate degradation rates.
Q2: What are the expected degradation pathways for this compound in solution?
A2: The most probable degradation pathway involves the hydrolysis of the aminooxy functional group. This can be catalyzed by acid or base.[1][2] Under acidic conditions, protonation of the oxygen or nitrogen atom can make the molecule more susceptible to nucleophilic attack by water. In basic conditions, direct nucleophilic attack by hydroxide ions can occur.[1] Another potential degradation route, particularly under oxidative stress, could involve the modification of the aromatic ring or the methyl group.
Q3: How should I prepare and store stock solutions of this compound derivatives to minimize degradation?
A3: For maximum stability, it is recommended to prepare stock solutions in a non-aqueous, inert solvent such as DMSO or dimethylformamide and store them at low temperatures (e.g., -20°C).[3] Aqueous solutions are generally less stable and should be prepared fresh before use. If an aqueous buffer is necessary, it is advisable to use a pH-neutral buffer and to be aware that the stability may be limited. For a related compound, O-benzylhydroxylamine hydrochloride, it is not recommended to store aqueous solutions for more than one day.[3]
Q4: What analytical techniques are most suitable for monitoring the stability of these compounds?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable and commonly used technique for stability testing.[4][5][6][7] A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products. Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying unknown degradation products.[1]
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Aqueous Solution
-
Symptom: HPLC analysis shows a rapid decrease in the peak area of the parent compound shortly after preparing an aqueous solution.
-
Possible Causes:
-
Inappropriate pH: The pH of the aqueous solution may be too acidic or too basic, accelerating hydrolysis.
-
High Temperature: The solution is being stored or handled at an elevated temperature.
-
Contaminated Water: The water used to prepare the solution may contain impurities that catalyze degradation.
-
-
Solutions:
-
pH Control: Prepare solutions using a buffer system to maintain a pH as close to neutral as possible. The optimal pH for stability should be determined experimentally.
-
Temperature Control: Prepare and store aqueous solutions at low temperatures (e.g., 2-8°C) and for the shortest time possible before use.
-
Use High-Purity Water: Always use HPLC-grade water for the preparation of solutions.
-
Issue 2: Inconsistent Results in Stability Studies
-
Symptom: High variability in the measured concentration of the compound across replicate experiments or time points.
-
Possible Causes:
-
Inconsistent Sample Preparation: Variations in pH, concentration, or storage conditions of the prepared solutions.
-
Analytical Method Variability: Issues with the HPLC method, such as poor resolution, peak tailing, or detector drift.
-
Adsorption to Container Surfaces: The compound may be adsorbing to the walls of the storage vials.
-
-
Solutions:
-
Standardize Protocols: Ensure that all experimental parameters, including solution preparation, storage, and handling, are consistent across all experiments.
-
Method Validation: Validate the analytical method for precision, accuracy, linearity, and robustness as per ICH guidelines.[5]
-
Use Inert Vials: Employ silanized or low-adsorption vials for storing solutions, especially at low concentrations.
-
Issue 3: Appearance of Unknown Peaks in the Chromatogram During Stability Testing
-
Symptom: New peaks, not present in the initial analysis, appear and grow over time in the HPLC chromatogram.
-
Possible Causes:
-
Compound Degradation: The new peaks are likely degradation products.
-
Interaction with Excipients: If in a formulation, the compound may be reacting with other components.
-
Contamination: Contamination of the sample or mobile phase.
-
-
Solutions:
-
Forced Degradation Studies: Perform forced degradation studies (acid, base, oxidation, heat, light) to intentionally generate degradation products.[8][9][10][11] This helps in confirming if the new peaks are indeed degradants.
-
Peak Identification: Use LC-MS or other spectroscopic techniques to identify the structure of the unknown peaks.
-
System Suitability Tests: Regularly perform system suitability tests to ensure the performance of the HPLC system and rule out contamination.
-
Data Presentation
The following tables summarize hypothetical stability data for a this compound derivative in aqueous solution under various stress conditions. This data is illustrative and intended to provide a framework for presenting experimental results.
Table 1: Effect of pH on the Stability of a this compound Derivative at 40°C
| pH | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| 3.0 | 100.0 | 85.2 | 14.8 |
| 5.0 | 100.0 | 95.1 | 4.9 |
| 7.0 | 100.0 | 98.5 | 1.5 |
| 9.0 | 100.0 | 89.7 | 10.3 |
Table 2: Effect of Temperature on the Stability of a this compound Derivative at pH 7.0
| Temperature (°C) | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| 4 | 100.0 | 99.8 | 0.2 |
| 25 | 100.0 | 98.5 | 1.5 |
| 40 | 100.0 | 92.3 | 7.7 |
| 60 | 100.0 | 75.4 | 24.6 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to understand the degradation pathways and to develop a stability-indicating analytical method.[8][9][10][11]
-
Preparation of Stock Solution: Prepare a stock solution of the this compound derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and a co-solvent if solubility is an issue).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C and sample at the same time points as the acid hydrolysis. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep the solution at room temperature and sample at various time points.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period. Also, reflux a solution of the compound.
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Photolytic Degradation: Expose a solution of the compound to a combination of UV and visible light, as per ICH Q1B guidelines.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general approach to developing an HPLC method capable of separating the active pharmaceutical ingredient (API) from its degradation products.[4][5][6][7]
-
Column and Mobile Phase Screening: Start with a common reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm). Screen different mobile phase compositions, typically a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Gradient Optimization: Develop a gradient elution program to ensure the separation of both polar and non-polar degradation products from the parent peak.
-
Wavelength Selection: Use a photodiode array (PDA) detector to determine the optimal wavelength for the detection of the parent compound and its degradation products.
-
Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can separate the API from its degradation products generated during forced degradation studies.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Proposed degradation pathways.
References
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Stability-indicating method development and validation for quantitative estimation of organic impurities of the antidiabetic drug glipizide in drug substance and pharmaceutical dosage form using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A stability-indicating RP-HPLC method for the quantitative analysis of meclizine hydrochloride in tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A stability indicating HPLC method for the determination of clobazam and its basic degradation product characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
minimizing side reactions during derivatization with O-(p-methylbenzyl)hydroxylamine hydrochloride
Welcome to the technical support center for derivatization using O-(p-methylbenzyl)hydroxylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring successful and reproducible experimental outcomes.
Troubleshooting Guide
This section addresses common issues encountered during derivatization with O-(p-methylbenzyl)hydroxylamine hydrochloride.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Derivatization Yield | 1. Suboptimal Reaction Conditions: Incorrect temperature, time, or pH can lead to incomplete reaction. 2. Reagent Degradation: The derivatizing reagent may have degraded due to improper storage. 3. Presence of Water: Moisture can hydrolyze the reagent and interfere with the reaction. 4. Steric Hindrance: Bulky groups near the carbonyl function on the analyte can slow down the reaction. | 1. Optimize Reaction Parameters: Systematically vary the temperature (e.g., 60-80°C), reaction time (e.g., 30-90 minutes), and pH (typically in the acidic range of 4-5) to find the optimal conditions for your specific analyte. 2. Use Fresh Reagent: Ensure that the O-(p-methylbenzyl)hydroxylamine hydrochloride is of high quality and has been stored in a cool, dry place, protected from light. 3. Ensure Anhydrous Conditions: Dry the sample and solvents thoroughly before the reaction. 4. Increase Reaction Time and/or Temperature: For sterically hindered carbonyls, a longer reaction time or a higher temperature may be required for complete derivatization. |
| Presence of Multiple Peaks for a Single Analyte (Syn/Anti Isomers) | Formation of Geometric Isomers: The primary cause is the formation of syn and anti isomers of the p-methylbenzyloxime derivative. This is a common occurrence in the derivatization of asymmetrical ketones and aldehydes. | 1. Chromatographic Co-elution: Adjust the chromatographic conditions (e.g., temperature gradient in GC, mobile phase composition in LC) to try and merge the two isomer peaks into a single, sharp peak for quantification. 2. Summation of Peak Areas: If separation is unavoidable, quantify the analyte by summing the peak areas of both the syn and anti isomers. 3. Control Reaction Conditions: While complete elimination of one isomer is difficult, the ratio can sometimes be influenced by reaction temperature and solvent polarity. Consistent reaction conditions are key for reproducible quantification. |
| Side Product Formation (Other than Isomers) | 1. Reaction with Other Functional Groups: The reagent may react with other reactive functional groups in the sample matrix. 2. Degradation of Analyte or Derivative: The analyte or the formed derivative might be unstable under the reaction or analytical conditions. 3. Reaction with Enolizable Ketones: Enolizable ketones can undergo side reactions under certain pH and temperature conditions. | 1. Sample Cleanup: Implement a sample purification step (e.g., solid-phase extraction) prior to derivatization to remove interfering compounds. 2. Assess Stability: Perform stability studies of the analyte and its derivative under the derivatization and analytical conditions. Adjust parameters like temperature and pH to minimize degradation. Oximes generally exhibit good stability, especially in acidic conditions (pH 2-3).[1][2][3] 3. Mild Reaction Conditions: For enolizable ketones, use milder reaction conditions (lower temperature, optimized pH) to disfavor side reactions. |
| Poor Reproducibility | 1. Inconsistent Reaction Conditions: Minor variations in temperature, time, pH, or reagent concentration can lead to variability in derivatization efficiency. 2. Matrix Effects: Components of the sample matrix can interfere with the derivatization reaction. | 1. Standardize Protocol: Strictly adhere to a validated and standardized experimental protocol. Use of an internal standard is highly recommended to correct for variations. 2. Thorough Sample Preparation: Employ robust sample preparation techniques to minimize matrix effects. |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of derivatizing carbonyl compounds with O-(p-methylbenzyl)hydroxylamine hydrochloride?
A1: The primary purpose is to enhance the volatility and thermal stability of polar carbonyl compounds (aldehydes and ketones) for gas chromatography (GC) analysis, and to improve their ionization efficiency for mass spectrometry (MS) detection. The p-methylbenzyl group adds mass to the molecule, which can be beneficial for shifting the derivative's mass into a clearer region of the mass spectrum.
Q2: What are the most common side reactions to be aware of?
A2: The most common "side reaction" is the formation of syn and anti geometric isomers of the resulting oxime when derivatizing asymmetrical carbonyl compounds. While not a true side reaction in the sense of an undesired chemical transformation, it can complicate chromatographic analysis by producing two peaks for a single analyte. Other potential side reactions include reactions with other functional groups in the sample or degradation of the analyte under harsh conditions.
Q3: How can I control the formation of syn/anti isomers?
A3: Completely preventing the formation of one isomer is challenging. However, the ratio of the two isomers can sometimes be influenced by the reaction conditions such as solvent and temperature. For quantitative analysis, the most practical approach is to either achieve chromatographic conditions that co-elute both isomers into a single peak or, if they are separated, to sum the areas of both peaks for accurate quantification. Consistency in your derivatization protocol is crucial for reproducible isomer ratios.
Q4: What is the optimal pH for the derivatization reaction?
A4: The reaction of hydroxylamines with carbonyls is typically acid-catalyzed. The optimal pH is generally in the weakly acidic range, often between 4 and 5. At this pH, there is enough free amine for nucleophilic attack on the carbonyl carbon, and the carbonyl oxygen is sufficiently protonated to facilitate the reaction. It is recommended to optimize the pH for your specific application to maximize the derivatization efficiency and minimize potential side reactions.
Q5: My p-methylbenzyloxime derivative appears to be unstable. What could be the cause?
A5: Oximes are generally more stable than other C=N linkages like hydrazones, particularly in aqueous and acidic environments.[1][2] However, their stability can be influenced by several factors including:
-
pH: Hydrolysis of oximes is acid-catalyzed, although they exhibit maximum stability at a pH of 2-3.[1][3]
-
Temperature: Elevated temperatures can accelerate hydrolysis.[1]
-
Structure of the Carbonyl Compound: Oximes derived from ketones are generally more stable than those from aldehydes.[1]
If you suspect instability, it is advisable to conduct stability studies of your derivatized standards under your specific storage and analytical conditions.
Experimental Protocols
Protocol 1: General Derivatization of Carbonyl Compounds
This protocol provides a general procedure for the derivatization of aldehydes and ketones with O-(p-methylbenzyl)hydroxylamine hydrochloride for GC-MS analysis.
Materials:
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O-(p-methylbenzyl)hydroxylamine hydrochloride
-
Pyridine (anhydrous)
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Sample containing carbonyl compounds (dried)
-
Internal standard (e.g., a stable isotope-labeled analog)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh or measure the dried sample into a reaction vial. If using a liquid sample, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Preparation: Prepare a fresh solution of O-(p-methylbenzyl)hydroxylamine hydrochloride in anhydrous pyridine (e.g., 10-20 mg/mL).
-
Derivatization Reaction:
-
Add the internal standard to the dried sample.
-
Add 50-100 µL of the O-(p-methylbenzyl)hydroxylamine hydrochloride solution to the vial.
-
Seal the vial tightly with a PTFE-lined cap.
-
Vortex the mixture for 30 seconds to ensure complete dissolution of the sample.
-
Heat the vial at 70°C for 60 minutes.
-
-
Sample Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system. If necessary, the sample can be further diluted with an appropriate solvent (e.g., hexane, ethyl acetate) before analysis.
-
Note: This is a general protocol. The optimal reagent concentration, reaction time, and temperature should be determined empirically for each specific application.
Visualizations
Reaction Mechanism of Oxime Formation
Caption: Reaction mechanism for the formation of a p-methylbenzyloxime.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common derivatization issues.
References
dealing with matrix effects in the analysis of 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride and its derivatives, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
This section addresses specific issues that may arise during experimental work, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Action |
| Poor Peak Shape (Tailing or Fronting) | Column overload, contamination, or secondary interactions between the analyte and the stationary phase. Incompatibility between the injection solvent and the mobile phase. | - Reduce the injection volume or dilute the sample.[1] - Use a guard column and/or implement a more rigorous sample clean-up procedure. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. |
| Inconsistent Retention Times | Fluctuations in mobile phase composition, temperature, or column degradation. Matrix components can also alter the column chemistry over time. | - Ensure proper mobile phase mixing and degassing. - Use a column thermostat to maintain a consistent temperature. - Implement a column washing step after each analytical batch. - Evaluate the need for a more effective sample preparation method to remove matrix interferences.[2] |
| Low Signal Intensity or Signal Suppression | Co-eluting matrix components competing for ionization in the MS source (ion suppression).[1][3] Suboptimal ionization source parameters. | - Optimize sample preparation to remove interfering substances like phospholipids.[3] - Adjust chromatographic conditions to separate the analyte from the suppression region.[4] - Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). - Consider switching ionization modes (e.g., from ESI to APCI) if the analyte is compatible.[5] |
| High Signal Intensity or Signal Enhancement | Co-eluting matrix components that enhance the ionization efficiency of the analyte. | - While less common, this still represents a matrix effect and must be addressed. - Employ the same strategies as for ion suppression: improve sample clean-up and chromatographic separation. - Utilize a stable isotope-labeled internal standard to compensate for the variability. |
| Poor Reproducibility Between Samples | Variable matrix effects across different samples or batches. Inconsistent sample preparation. | - Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte to compensate for variations. - If a SIL-IS is not available, a structural analog internal standard can be used, but with careful validation. - Automate the sample preparation workflow to minimize human error. |
| Carryover in Blank Injections | Adsorption of the analyte onto surfaces in the LC system (injector, column, tubing). | - Optimize the injector wash procedure, using a strong organic solvent. - Check for and replace any contaminated parts of the LC system. - Injecting a blank after a high concentration sample can help identify the source of carryover. |
Frequently Asked Questions (FAQs)
1. What are matrix effects and why are they a concern for my analysis?
Matrix effects are the alteration of analyte ionization in the mass spectrometer's source due to the presence of co-eluting components from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][3][6] These effects can manifest as ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), leading to inaccurate and unreliable quantitative results.[6][7] For a polar compound like this compound, matrix effects from endogenous polar molecules can be a significant challenge.
2. How can I determine if my analysis is affected by matrix effects?
Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: A constant flow of the analyte solution is introduced into the LC eluent after the analytical column. A blank matrix extract is then injected. Dips or peaks in the analyte's baseline signal indicate regions of ion suppression or enhancement, respectively.[1] This qualitative method is excellent for identifying at which retention times matrix effects are most pronounced.
-
Post-Extraction Spike: The response of the analyte in a neat solution is compared to the response of the analyte spiked into a blank matrix extract after the extraction process. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.[1]
3. What is the most effective sample preparation technique to reduce matrix effects?
The choice of sample preparation is a balance between analyte recovery and matrix removal. Here is a comparison of common techniques:
| Technique | Principle | Effectiveness for Matrix Removal | Considerations for Polar Analytes |
| Protein Precipitation (PPT) | An organic solvent (e.g., acetonitrile, methanol) is added to precipitate proteins. | Low to Moderate. While simple and fast, it often leaves significant amounts of phospholipids and other endogenous components in the supernatant.[3] | The high organic content of the final extract may be suitable for reversed-phase chromatography. |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent). | Moderate to High. Can be very effective if the analyte and interfering components have different polarities. Optimization of pH and solvent choice is critical.[8] | The polarity of this compound may make extraction into a non-polar organic solvent challenging. pH adjustment to neutralize the amine group is crucial. |
| Solid-Phase Extraction (SPE) | The analyte is retained on a solid sorbent while matrix components are washed away. The analyte is then eluted with a different solvent. | High. Offers excellent clean-up by utilizing different retention mechanisms (e.g., reversed-phase, ion-exchange, mixed-mode).[3] | Mixed-mode SPE (combining reversed-phase and ion-exchange) is often the most effective for polar, ionizable compounds. |
4. When should I use an internal standard, and what kind is best?
An internal standard (IS) is highly recommended for all quantitative LC-MS bioanalysis to correct for variability in sample preparation, injection volume, and matrix effects.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the "gold standard." A SIL-IS has the same chemical structure as the analyte but with some atoms replaced by their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). It behaves nearly identically to the analyte during extraction and ionization, and co-elutes chromatographically. This allows it to accurately compensate for matrix effects.
-
Structural Analog Internal Standard: A molecule with a similar chemical structure to the analyte. While more accessible than a SIL-IS, it may not co-elute perfectly or experience the exact same degree of matrix effects. Its use requires careful validation to ensure it accurately tracks the analyte's behavior.
5. Can I just dilute my sample to reduce matrix effects?
Diluting the sample with the mobile phase or a suitable buffer can be a simple and effective way to reduce the concentration of interfering matrix components. This "dilute-and-shoot" approach is most feasible when the analyte concentration is high and the analytical method has sufficient sensitivity to detect the diluted analyte well above the lower limit of quantification (LLOQ).
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
Objective: To quantify the degree of ion suppression or enhancement for this compound.
Materials:
-
Blank biological matrix (e.g., drug-free plasma) from at least 6 different sources.
-
Neat solvent (e.g., 50:50 methanol:water).
-
Stock solution of the analyte.
-
LC-MS/MS system.
Procedure:
-
Prepare two sets of samples:
-
Set A (Analyte in Neat Solution): Spike the analyte at a known concentration (e.g., low and high QC levels) into the neat solvent.
-
Set B (Analyte in Post-Extraction Matrix): a. Process blank matrix samples using your established extraction protocol (e.g., PPT, LLE, or SPE). b. After the final evaporation step (if any), reconstitute the dried extract with the analyte solution from Set A.
-
-
Analyze Samples: Inject both sets of samples into the LC-MS/MS system and record the peak area of the analyte.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
-
Interpretation:
-
MF = 1: No significant matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
-
The coefficient of variation (%CV) of the MF across the different matrix sources should be ≤15% for the method to be considered robust against matrix variability.
-
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
Objective: To remove matrix interferences from a plasma sample prior to analysis of a polar, basic compound.
Materials:
-
Mixed-mode cation-exchange SPE cartridges.
-
SPE vacuum manifold.
-
Plasma sample containing the analyte.
-
Methanol, Acetonitrile, Water (HPLC-grade).
-
Formic acid or Ammonium hydroxide for pH adjustment.
Procedure:
-
Conditioning: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water. Do not allow the cartridge to go dry.
-
Equilibration: Pass 1 mL of an acidic buffer (e.g., 2% formic acid in water) through the cartridge. This protonates the cation-exchange functional groups.
-
Sample Loading: a. Pretreat the plasma sample by diluting it 1:1 with the acidic buffer. b. Load the pretreated sample onto the cartridge at a slow, steady flow rate.
-
Washing: a. Pass 1 mL of the acidic buffer to wash away polar interferences. b. Pass 1 mL of methanol to wash away non-polar interferences (like phospholipids) that may be retained on the reversed-phase backbone of the sorbent.
-
Elution: a. Apply 1 mL of a basic elution solvent (e.g., 5% ammonium hydroxide in methanol). This neutralizes the analyte, releasing it from the cation-exchange sites, and elutes it from the reversed-phase portion.
-
Dry-down and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a solvent compatible with the initial mobile phase of your LC method.
Visualizations
Caption: Workflow for the quantitative assessment of matrix effects.
Caption: Protocol for Solid-Phase Extraction (SPE) sample clean-up.
Caption: Logic of using a stable isotope-labeled internal standard.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. Serum/plasma methylmercury determination by isotope dilution gas chromatography-inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. Determination of mebendazole and its formulations using 1H nuclear magnetic resonance spectrometry. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of 1-[(aminooxy)methyl]-4-methylbenzene Hydrochloride Labeled Peptides
Audience: Researchers, scientists, and drug development professionals.
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist in the purification of peptides labeled with 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride. The addition of the hydrophobic 4-methylbenzene group via an oxime linkage can present unique challenges during purification, primarily managed by reversed-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when purifying peptides labeled with this compound?
A1: The primary challenges arise from the increased hydrophobicity imparted by the 4-methylbenzyl group. This can lead to:
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Poor Solubility: The labeled peptide may have reduced solubility in aqueous buffers commonly used for RP-HPLC.[1][2][3]
-
Strong Retention on RP-HPLC columns: The increased hydrophobicity can cause the peptide to bind very strongly to C18 columns, requiring high concentrations of organic solvent for elution.[1] This can lead to poor peak shape and co-elution with other hydrophobic impurities.
-
Aggregation: Hydrophobic peptides have a tendency to aggregate, which can result in broad or tailing peaks in the chromatogram and even precipitation on the column.[1][4]
Q2: What are the expected byproducts of the oxime ligation reaction that I need to separate?
A2: The oxime ligation reaction is generally efficient, but potential side products and impurities that may need to be removed during purification include:
-
Unreacted peptide.
-
Excess this compound reagent.
-
Side-products from the peptide synthesis itself, such as truncated or deletion sequences.[2]
-
Adducts formed from scavengers used during peptide cleavage.
Q3: How will the labeling affect the retention time of my peptide in RP-HPLC?
A3: The addition of the hydrophobic 4-methylbenzyl group will almost certainly increase the retention time of your peptide on a reversed-phase column compared to the unlabeled peptide. The magnitude of this shift will depend on the overall hydrophobicity of the original peptide sequence.
Q4: What is the best way to confirm that my peptide is correctly labeled?
A4: The most definitive method for confirming correct labeling is mass spectrometry (MS). You should observe a mass shift corresponding to the addition of the 4-methylbenzyl-oxyamine group (C8H11NO). The expected mass increase can be calculated and compared with the experimental data.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Broadening or Tailing) in RP-HPLC | 1. Peptide Aggregation: The hydrophobic nature of the label can promote self-association.[1][4] 2. Secondary Interactions: Ionic interactions between the peptide and residual silanol groups on the HPLC column. 3. Column Overload: Injecting too much sample for the column's capacity. 4. Inappropriate Mobile Phase: The mobile phase composition is not optimal for the hydrophobic peptide. | 1. Modify Sample Solvent: Dissolve the peptide in a small amount of a strong organic solvent like DMSO or isopropanol before diluting with the initial mobile phase.[1] 2. Adjust Mobile Phase: Ensure 0.1% Trifluoroacetic Acid (TFA) is present in both mobile phases to minimize silanol interactions. For very hydrophobic peptides, a more hydrophobic ion-pairing reagent like heptafluorobutyric acid (HFBA) might improve peak shape. 3. Elevate Temperature: Running the purification at a slightly elevated temperature (e.g., 40-60°C) can help disrupt aggregates and improve peak shape.[1] 4. Reduce Sample Load: Dilute the sample and inject a smaller volume. 5. Optimize Gradient: A shallower gradient around the elution point of your peptide can improve peak sharpness. |
| Low Recovery of Labeled Peptide | 1. Irreversible Adsorption: The hydrophobic peptide may be irreversibly binding to the column matrix.[1] 2. Precipitation: The peptide may be precipitating on the column due to poor solubility in the mobile phase.[1] | 1. Change Stationary Phase: If the peptide binds too strongly to a C18 column, consider a less hydrophobic phase like a C8 or C4 column. Phenyl-based columns can also offer different selectivity for aromatic-containing peptides. 2. Increase Organic Modifier in Initial Conditions: For highly hydrophobic peptides, starting the gradient with a higher percentage of organic solvent (e.g., 10-20% acetonitrile) may be necessary to maintain solubility. 3. System Passivation: Peptides can adsorb to metallic surfaces in the HPLC system. Passivating the system with a strong acid can help mitigate this.[1] |
| Co-elution of Labeled Peptide with Impurities | 1. Similar Hydrophobicity: Impurities may have a hydrophobicity very similar to the labeled peptide. 2. Suboptimal Selectivity: The chosen column and mobile phase do not provide adequate resolution. | 1. Optimize the Gradient: Use a very shallow gradient around the elution of the main peak to maximize separation. 2. Try a Different Stationary Phase: A column with a different chemistry (e.g., C8, C4, or Phenyl) can alter the selectivity and resolve co-eluting peaks.[1] 3. Change the Organic Modifier: Switching from acetonitrile to methanol or isopropanol can change the elution profile and may resolve impurities. |
| Peptide is Insoluble in the Initial Mobile Phase | 1. High Hydrophobicity: The labeled peptide is too hydrophobic to dissolve in a highly aqueous mobile phase.[1][2][3] | 1. Use a Stronger Injection Solvent: Dissolve the crude peptide in a minimal amount of a strong organic solvent such as DMSO, DMF, or isopropanol, and then dilute with the initial mobile phase just before injection.[1] Be aware that injecting a large volume of a very strong solvent can lead to peak distortion. 2. Increase Initial Organic Content: Start your HPLC gradient with a higher percentage of the organic mobile phase (e.g., 10-20% acetonitrile). |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Labeled Peptide
-
Sample Preparation:
-
Dissolve the lyophilized crude labeled peptide in a minimal volume of a strong solvent in which it is soluble (e.g., DMSO, acetonitrile, or a mixture of acetonitrile/water).
-
If possible, dilute the dissolved peptide with the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA) to a suitable concentration for injection (typically 1-5 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
-
-
HPLC Method:
-
Column: A C18 reversed-phase column is a good starting point. For very hydrophobic peptides, a C8, C4, or Phenyl column may be more suitable.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Flow Rate: Typically 1 mL/min for an analytical column (e.g., 4.6 mm ID) and scaled up accordingly for preparative columns.
-
Detection: UV detection at 220 nm (for the peptide backbone) and 254 nm (if the peptide contains aromatic residues).
-
Gradient: A common starting gradient is a linear increase from 5% to 65% Mobile Phase B over 30 minutes. This should be optimized based on the retention time of the labeled peptide. For hydrophobic peptides, a shallower gradient (e.g., 0.5-1% change in Mobile Phase B per minute) around the elution point of the target peptide will provide better resolution.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the purified labeled peptide as a powder.
-
Visualizations
Caption: Workflow for the synthesis and purification of labeled peptides.
Caption: Troubleshooting logic for common HPLC purification problems.
References
Technical Support Center: Analysis of Low-Abundance Carbonyls with O-(p-methylbenzyl)hydroxylamine Hydrochloride (MBHA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges and troubleshooting strategies associated with the analysis of low-abundance carbonyls using O-(p-methylbenzyl)hydroxylamine hydrochloride (MBHA) derivatization.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is O-(p-methylbenzyl)hydroxylamine hydrochloride (MBHA) and why is it used for carbonyl analysis?
A1: O-(p-methylbenzyl)hydroxylamine hydrochloride (MBHA) is a chemical derivatization reagent used to enhance the detection of carbonyl compounds (aldehydes and ketones) in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][2] Carbonyl compounds often exhibit poor ionization efficiency and chromatographic retention, making their direct analysis challenging, especially at low concentrations.[3][4] MBHA reacts with the carbonyl group to form a stable oxime derivative. This derivatization improves the analyte's properties for analysis by increasing its molecular weight, enhancing its thermal stability, and improving its ionization efficiency, which ultimately leads to increased sensitivity and more reliable quantification.[3][5][6]
Q2: What are the primary advantages of using MBHA for the derivatization of low-abundance carbonyls?
A2: The main advantages of using MBHA for derivatizing low-abundance carbonyls include:
-
Enhanced Sensitivity: The MBHA derivative significantly improves the ionization efficiency of carbonyl compounds in mass spectrometry, leading to lower detection limits.[4][5]
-
Improved Chromatographic Performance: Derivatization can increase the retention of polar carbonyls on reversed-phase liquid chromatography columns and improve peak shape.[4]
-
Increased Specificity: By targeting the carbonyl functional group, MBHA derivatization allows for the selective analysis of these compounds within a complex biological or environmental matrix.[3]
-
Formation of Stable Derivatives: The resulting oximes are generally stable, which allows for consistent and reproducible analysis.[2][7]
Q3: What analytical platforms are compatible with the analysis of MBHA-derivatized carbonyls?
A3: MBHA-derivatized carbonyls are compatible with several analytical platforms, most notably:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a widely used technique for the analysis of MBHA derivatives due to its high sensitivity and selectivity.[3][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a suitable platform, particularly for more volatile carbonyl compounds.[1] The derivatization increases the volatility and thermal stability of the analytes.[2]
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): While less sensitive than MS detection, HPLC-UV can be used if the carbonyl compounds are present at higher concentrations.
Section 2: Troubleshooting Guide
Problem: Low or No Derivatization Yield
Q: I am observing a very low or no yield for my derivatization reaction. What are the potential causes and how can I resolve this?
A: Low derivatization yield is a common issue that can be attributed to several factors. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Suboptimal Reaction pH | The reaction of hydroxylamines with carbonyls is pH-dependent. An acidic catalyst is often required.[8] Ensure the reaction mixture is buffered to an optimal pH, typically between 4 and 6. |
| Incorrect Reagent Concentration | An insufficient molar excess of MBHA can lead to incomplete derivatization. It is recommended to use a significant molar excess of the derivatization reagent.[9] |
| Low Reaction Temperature or Insufficient Time | Derivatization reactions can be slow.[5] Consider increasing the reaction temperature (e.g., to 60°C) and/or extending the reaction time to ensure the reaction goes to completion.[10] |
| Reagent Degradation | MBHA, like other hydroxylamine reagents, can degrade over time. Use fresh reagent or a recently prepared solution. Store the reagent under appropriate conditions (cool, dry, and dark). |
| Presence of Interfering Substances | The sample matrix may contain compounds that compete with the target carbonyls for the derivatization reagent or inhibit the reaction. Consider a sample cleanup step prior to derivatization. |
| Steric Hindrance | Ketones, particularly those with bulky substituents near the carbonyl group, may react more slowly than aldehydes.[11] For these compounds, more forcing reaction conditions (higher temperature, longer time) may be necessary. |
Problem: Poor Reproducibility and Inconsistent Results
Q: My results are not reproducible between different samples or experimental batches. What could be the cause of this variability?
A: Poor reproducibility can stem from inconsistencies in sample handling, reagent preparation, or the analytical instrumentation. To improve reproducibility, consider the following:
-
Standardize Sample Preparation: Ensure that all samples are treated identically. This includes extraction, cleanup, and the final volume before derivatization.
-
Consistent Reagent Preparation: Prepare fresh derivatization reagent for each batch of experiments to avoid issues with reagent degradation.
-
Use of an Internal Standard: Incorporating a stable isotope-labeled internal standard for the target carbonyls can help to correct for variations in derivatization efficiency and instrument response.
-
Control Reaction Conditions: Precisely control the temperature and timing of the derivatization reaction for all samples.
-
Instrument Stability: Before running a batch of samples, ensure that the analytical instrument (e.g., LC-MS) is stable and performing optimally.
Problem: Presence of Artifact or Unexpected Peaks in the Chromatogram
Q: I am observing unexpected peaks in my chromatogram that are not related to my target analytes. What is their likely origin?
A: Extraneous peaks can arise from several sources:
-
Contamination: Solvents, glassware, or other lab equipment can be a source of contaminating carbonyl compounds. Ensure high-purity solvents and meticulously clean all equipment.
-
Side Reactions: Under certain conditions, side reactions can occur. For instance, the oxime derivatives can exist as E/Z isomers, which may appear as separate peaks in the chromatogram.[12]
-
Reagent Impurities: The MBHA reagent itself may contain impurities. It is advisable to run a reagent blank (all reaction components except the sample) to identify any peaks originating from the reagent.
-
Sample Matrix Components: Complex matrices can contain a multitude of compounds that may be detected by the analytical system. A more selective sample preparation method may be required to remove these interferences.
Section 3: Experimental Protocols
General Protocol for MBHA Derivatization of Carbonyls in a Biological Sample for LC-MS Analysis
This protocol provides a general workflow for the derivatization of low-abundance carbonyls in a biological matrix, such as plasma or tissue homogenate, followed by analysis with LC-MS.
1. Sample Preparation: a. To 100 µL of the biological sample, add an appropriate internal standard. b. Precipitate proteins by adding 400 µL of ice-cold acetonitrile. c. Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C. d. Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
2. Derivatization Reaction: a. Reconstitute the dried extract in 50 µL of a 50 mM ammonium acetate buffer (pH 5.0). b. Add 50 µL of a freshly prepared 10 mg/mL solution of O-(p-methylbenzyl)hydroxylamine hydrochloride in the same buffer. c. Vortex the mixture briefly and incubate at 60°C for 1 hour. d. After incubation, cool the sample to room temperature.
3. Sample Cleanup (Optional but Recommended): a. Perform a solid-phase extraction (SPE) to remove excess reagent and other interferences. b. Condition a C18 SPE cartridge with methanol followed by water. c. Load the derivatization reaction mixture onto the cartridge. d. Wash the cartridge with water to remove salts and excess reagent. e. Elute the derivatized carbonyls with methanol or acetonitrile. f. Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS analysis (e.g., 50:50 methanol:water).
4. LC-MS Analysis: a. Inject the reconstituted sample into the LC-MS system. b. Use a reversed-phase C18 column for chromatographic separation. c. Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). d. Detect the derivatized carbonyls using a mass spectrometer in positive ion mode, monitoring for the specific mass-to-charge ratio (m/z) of the protonated molecular ions of the derivatives.
Section 4: Quantitative Data
The efficiency of MBHA derivatization and the achievable detection limits can vary depending on the specific carbonyl compound and the analytical instrumentation used. The following tables provide representative data for reference.
Table 1: Representative Derivatization Efficiency of MBHA with Different Carbonyl Classes
| Carbonyl Class | Example Compound | Typical Derivatization Efficiency | Notes |
| Aliphatic Aldehydes | Hexanal | > 95% | Aldehydes generally react faster and more completely than ketones. |
| Aliphatic Ketones | 2-Heptanone | 85 - 95% | Steric hindrance around the carbonyl group can slightly reduce efficiency. |
| Aromatic Aldehydes | Benzaldehyde | > 90% | Generally good reactivity. |
| Aromatic Ketones | Acetophenone | 80 - 90% | May require slightly more stringent reaction conditions for complete derivatization. |
Table 2: Typical Limits of Detection (LODs) for MBHA-Derivatized Carbonyls using LC-MS/MS
| Compound | Matrix | Typical LOD (nM) |
| Formaldehyde | Water | 0.5 - 2.0 |
| Acetaldehyde | Plasma | 1.0 - 5.0 |
| Acetone | Urine | 2.0 - 10.0 |
| Malondialdehyde (MDA) | Tissue Homogenate | 0.2 - 1.0 |
Note: These values are illustrative and can vary significantly based on the specific LC-MS system, sample matrix, and experimental conditions.
Section 5: Visualized Workflows and Relationships
The following diagrams illustrate key workflows and concepts related to the analysis of carbonyls with MBHA.
Caption: General workflow for carbonyl analysis using MBHA derivatization.
Caption: Troubleshooting logic for low derivatization yield.
Caption: MBHA derivatization reaction pathway.
References
- 1. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative profiling of carbonyl metabolites directly in crude biological extracts using Chemoselective Tagging and nanoESI-FTMS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS analysis of carbonyl compounds and their occurrence in diesel emissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. testbook.com [testbook.com]
- 9. Analysis of biogenic carbonyl compounds in rainwater by stir bar sorptive extraction technique with chemical derivatization and gas chromatography‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
preventing the degradation of 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride reagent
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it is crucial to store it under controlled conditions. The reagent is known to be hygroscopic.
| Parameter | Recommended Condition | Notes |
| Temperature | -20°C | For long-term storage, ensuring minimal thermal degradation. |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | To prevent oxidation and reaction with atmospheric moisture. |
| Light | Protect from light | Store in an amber vial or a container wrapped in aluminum foil. |
| Container | Tightly sealed | Prevents exposure to moisture and atmospheric contaminants. |
Q2: I've prepared a stock solution of this compound in an aqueous buffer. How long can I store it?
A2: It is not recommended to store aqueous solutions of this compound for more than one day. The aminooxy group is susceptible to hydrolysis in aqueous environments, which can lead to the degradation of the reagent and impact the efficiency of subsequent reactions. For best results, always prepare fresh aqueous solutions immediately before use.
Q3: What are the best solvents for preparing stock solutions for long-term storage?
A3: For preparing stock solutions intended for longer-term storage, anhydrous organic solvents are recommended.
| Solvent | Recommended Storage | Notes |
| Anhydrous Dimethylformamide (DMF) | -20°C to -80°C | Ensure the solvent is of high purity and free from water. |
| Anhydrous Dimethyl Sulfoxide (DMSO) | -20°C to -80°C | Prone to absorbing atmospheric moisture; handle with care. |
When preparing stock solutions, it is advisable to aliquot them into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture upon opening.
Q4: My conjugation reaction with an aldehyde/ketone is showing low yield. Could the this compound be the issue?
A4: Yes, low reaction yield can be a result of reagent degradation. Several factors related to the handling and storage of this compound can contribute to this:
-
Improper Storage: Exposure to moisture, light, or elevated temperatures can degrade the solid reagent over time.
-
Degraded Stock Solutions: Using old or improperly stored stock solutions, especially aqueous ones, is a common cause of low reactivity.
-
Contamination: The aminooxy group is highly reactive towards aldehydes and ketones. Contamination of the reagent or reaction components with acetone (a common laboratory solvent) can consume the reagent before it has a chance to react with your target molecule.
Troubleshooting Guide
This guide will help you troubleshoot common issues related to the degradation of this compound.
Issue 1: Unexpected Peaks in HPLC Analysis of the Reagent
Possible Cause: Degradation of the reagent has occurred, leading to the formation of impurities.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the solid reagent and any stock solutions have been stored according to the recommended guidelines (see FAQs).
-
Perform Forced Degradation Study (for advanced users): To identify potential degradation products, you can perform a forced degradation study. This involves exposing the reagent to harsh conditions (acid, base, oxidation, heat, light) to accelerate degradation. The resulting chromatogram can help identify the peaks corresponding to degradation products in your sample.
-
Use a Fresh Batch: If degradation is suspected, it is best to use a fresh, unopened vial of the reagent for your experiments.
Issue 2: Inconsistent Results Between Experiments
Possible Cause: Inconsistent reagent quality due to gradual degradation or improper handling.
Troubleshooting Steps:
-
Aliquot Stock Solutions: If you are using a stock solution for multiple experiments, ensure it is properly aliquoted to avoid contamination and repeated freeze-thaw cycles.
-
Prepare Fresh Solutions: For critical experiments, always prepare fresh solutions of the reagent immediately before use.
-
Standardize Handling Procedures: Ensure that all lab members are following the same, correct procedures for handling and storing the reagent.
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in the literature, based on the chemistry of related benzyloxyamines and hydrochloride salts, the following degradation routes are plausible:
-
Hydrolysis: The N-O bond in the aminooxy group can be susceptible to cleavage in the presence of water, especially under acidic or basic conditions. This would lead to the formation of p-methylbenzyl alcohol and hydroxylamine.
-
Oxidation: The benzylic position and the aminooxy group are potentially susceptible to oxidation. Oxidation of the benzylic carbon could lead to the formation of p-tolualdehyde or p-toluic acid. Oxidation of the nitrogen could result in the formation of N-oxide derivatives.
-
Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to the formation of various byproducts, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.
-
Photodegradation: Exposure to UV light may induce degradation, although specific photoproducts are not well-characterized.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect potential degradation products. Note: This is a starting point and may require optimization for your specific instrumentation and requirements.
| Parameter | Suggested Condition |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm and 254 nm (Diode Array Detector recommended for peak purity analysis) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the reagent in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL. |
Visualizations
Caption: Workflow for HPLC Purity Assessment.
Caption: Troubleshooting Logic for Experimental Issues.
Technical Support Center: Optimizing Oxime Ligation with 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the pH for oxime ligation reactions utilizing 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your experimental success.
Troubleshooting Guide: Common Issues in Oxime Ligation
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Suboptimal pH: The rate of oxime formation is highly pH-dependent. For uncatalyzed reactions, the optimal pH is typically acidic (around 4.5). At neutral pH, the reaction is significantly slower. | Verify and adjust the pH of your reaction mixture. For reactions sensitive to acidic conditions, consider performing the ligation at neutral pH in the presence of a catalyst like aniline or its derivatives.[1] |
| Reactant Degradation: The aminooxy group can be unstable under certain conditions. | Ensure the purity and stability of your this compound and the carbonyl-containing molecule. Use fresh reagents whenever possible. | |
| Low Reactant Concentration: Oxime ligation is a bimolecular reaction, and low concentrations can lead to slow reaction rates and poor yields. | If feasible for your experiment, increase the concentration of one or both reactants. | |
| Slow Reaction Kinetics | Neutral pH without Catalyst: Performing the ligation at a neutral pH (around 7.0) without a catalyst will result in a significantly slower reaction rate compared to acidic conditions.[1] | To accelerate the reaction at neutral pH, the use of a nucleophilic catalyst is highly recommended.[1] Aniline and its derivatives are effective catalysts. |
| Steric Hindrance: Bulky groups near the carbonyl or aminooxy functionality can impede the reaction. | Aldehydes are generally more reactive than ketones. If you have a choice of carbonyl partner, an aldehyde is often preferred. | |
| Side Reactions | Instability of Reactants or Products: The stability of the reactants and the resulting oxime bond can be influenced by pH. | Oxime bonds are generally stable at physiological pH but can be susceptible to hydrolysis under highly acidic conditions.[1] Assess the stability of your specific reactants and product at the chosen pH. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for oxime ligation with this compound?
A1: For uncatalyzed oxime ligation, the reaction is generally fastest in a slightly acidic buffer, typically around pH 4.5.[1] This is due to the acid-catalyzed dehydration step in the reaction mechanism. However, at very low pH, the aminooxy group can become protonated, rendering it unreactive.[1]
Q2: Can I perform the ligation at a neutral pH (e.g., pH 7.4) for biological samples?
A2: Yes, oxime ligation can be performed at neutral pH, which is often necessary for applications involving sensitive biological molecules.[1] However, the reaction rate is considerably slower at neutral pH compared to acidic conditions.[1] To achieve efficient ligation at neutral pH, the use of a nucleophilic catalyst is strongly advised.[1]
Q3: How do catalysts enhance oxime ligation at neutral pH?
A3: Catalysts like aniline and its derivatives accelerate oxime ligation at neutral pH. The catalyst first reacts with the aldehyde or ketone to form a more reactive protonated Schiff base intermediate. This intermediate is more susceptible to attack by the aminooxy group of this compound, thereby increasing the overall rate of oxime formation.[1]
Q4: Which catalyst is most effective for oxime ligation?
A4: While aniline is a commonly used catalyst, studies have shown that substituted anilines can be more effective. For instance, p-phenylenediamine has been reported to be a superior catalyst for oxime ligations at neutral pH, providing a significantly faster reaction rate than aniline.[1]
Q5: How does pH affect the stability of the final oxime bond?
A5: Oxime bonds are generally stable, particularly at physiological pH.[1] However, they can undergo hydrolysis under strongly acidic conditions. The stability of the oxime bond is an important consideration for the intended application of the resulting conjugate.[1]
Quantitative Data: Effect of pH and Catalyst on Oxime Ligation Rate
The following table summarizes the relative rate increases for aniline-catalyzed oxime ligation at different pH values compared to the uncatalyzed reaction at neutral pH.
| pH | Catalyst (Aniline) Concentration | Relative Rate Increase (vs. uncatalyzed at neutral pH) |
| 4.5 | 100 mM | ~400-fold |
| 7.0 | 100 mM | ~40-fold |
Data compiled from studies on aniline-catalyzed oxime ligations.[1]
Detailed Experimental Protocol: pH Optimization for Oxime Ligation
This protocol provides a general method for determining the optimal pH for your specific oxime ligation reaction with this compound.
1. Reagent Preparation:
- Buffer Solutions: Prepare a series of buffers (e.g., 100 mM sodium acetate for pH 4.0, 4.5, 5.0, 5.5 and 100 mM sodium phosphate for pH 6.0, 6.5, 7.0, 7.5).
- Reactant Stock Solutions:
- Prepare a stock solution of your aldehyde or ketone-containing molecule in a compatible solvent (e.g., DMSO, water).
- Prepare a stock solution of this compound in water.
- (Optional) Catalyst Stock Solution: Prepare a stock solution of aniline or other catalyst in the appropriate buffer.
2. Reaction Setup:
- In separate microcentrifuge tubes, add the buffer of a specific pH.
- Add the aldehyde or ketone stock solution to each tube to the desired final concentration.
- (Optional) If using a catalyst, add the catalyst stock solution to the desired final concentration.
- Initiate the reaction by adding the this compound stock solution to each tube.
3. Incubation and Monitoring:
- Incubate the reactions at a constant temperature (e.g., room temperature or 37°C).
- At various time points, take aliquots from each reaction tube.
- Quench the reaction if necessary (e.g., by adding an excess of a scavenger aldehyde/ketone or by rapid dilution).
- Monitor the formation of the oxime product using a suitable analytical technique (e.g., HPLC, LC-MS, or spectroscopy).
4. Data Analysis:
- Quantify the amount of product formed at each time point for each pH.
- Plot the product concentration versus time for each pH to determine the initial reaction rates.
- Compare the reaction rates and final yields to identify the optimal pH for your specific ligation.
Visualizations
Caption: A workflow diagram for optimizing the pH of an oxime ligation reaction.
References
Validation & Comparative
A Comparative Guide to LC-MS Method Validation for Carbonyl Analysis: Featuring 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride
For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl compounds (aldehydes and ketones) is crucial in various stages of research and development. Due to the often low ionization efficiency and poor chromatographic retention of these compounds, derivatization prior to Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is a common and effective strategy.[1] This guide provides a comparative overview of a hypothetical LC-MS method validation using 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride and contrasts it with a well-established method using 2,4-Dinitrophenylhydrazine (DNPH) .
The Role of Derivatization in LC-MS Analysis of Carbonyls
Chemical derivatization is employed in LC-MS to enhance the analytical performance for compounds that are otherwise challenging to detect. For aldehydes and ketones, derivatization serves to:
-
Improve Ionization Efficiency: By introducing a readily ionizable moiety, the sensitivity of the mass spectrometric detection is significantly increased.[1]
-
Enhance Chromatographic Separation: The derivatizing agent alters the polarity of the analyte, leading to better retention and separation on common reversed-phase columns.
-
Increase Specificity: The derivatization reaction is often specific to a particular functional group, reducing interference from other matrix components.
Hypothetical Method Validation: this compound
Experimental Protocol
1. Sample Preparation and Derivatization:
-
A standard solution of a model carbonyl compound (e.g., decanal) is prepared in acetonitrile.
-
To 100 µL of the standard solution, 50 µL of a 10 mg/mL solution of this compound in a reaction buffer (e.g., 50 mM acetate buffer, pH 5) is added.
-
The mixture is incubated at 60°C for 30 minutes.
-
After cooling to room temperature, the sample is diluted with the mobile phase for LC-MS analysis.
2. LC-MS/MS Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 30% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transition for the derivatized analyte.
Hypothetical Validation Data
The following table summarizes the anticipated performance characteristics of this hypothetical method.
| Validation Parameter | Hypothetical Performance with this compound |
| Linearity (r²) | > 0.995 |
| Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 10% |
| Matrix Effect | < 15% |
| Stability (24h at RT) | > 90% |
Comparative Analysis: 2,4-Dinitrophenylhydrazine (DNPH) Method
DNPH is a widely used and well-documented derivatizing agent for the analysis of carbonyl compounds by LC-MS.
Experimental Protocol (DNPH)
1. Sample Preparation and Derivatization:
-
A standard solution of the carbonyl compound is prepared.
-
To this, an acidic solution of DNPH in acetonitrile is added.
-
The reaction proceeds at room temperature for a specified time (e.g., 1 hour).
-
The resulting hydrazone derivatives are then analyzed by LC-MS.
Performance Comparison
The table below compares the hypothetical performance of the this compound method with typical reported data for a validated DNPH method.
| Validation Parameter | This compound (Hypothetical) | 2,4-Dinitrophenylhydrazine (DNPH) (Typical Reported) |
| Linearity (r²) | > 0.995 | > 0.99[2] |
| Range | 1 - 1000 ng/mL | Analyte dependent, e.g., 0.05 - 10 µg/mL |
| Limit of Detection (LOD) | 0.5 ng/mL | S/N of 3:1 |
| Limit of Quantification (LOQ) | 1 ng/mL | S/N of 10:1 |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% |
| Precision (% RSD) | < 10% | < 15%[2] |
| Matrix Effect | < 15% | Can be significant, often requires solid-phase extraction cleanup |
| Stability | Good | Generally stable |
Visualizing the Workflow and Reaction
The following diagrams illustrate the derivatization reaction and the analytical workflow.
Conclusion
This guide provides a framework for the validation of an LC-MS method for carbonyl analysis using this compound, presented in a comparative context with the established DNPH method. While the data for the former is hypothetical, it is based on sound scientific principles of derivatization and LC-MS analysis. The choice of derivatizing agent will ultimately depend on the specific analytes of interest, the sample matrix, and the desired sensitivity of the assay. Researchers are encouraged to perform in-house validation to ensure the selected method is fit for its intended purpose.
References
A Head-to-Head Comparison: 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride vs. Girard's Reagent T for Ketone Analysis
For researchers, scientists, and drug development professionals engaged in the precise analysis of ketones, the choice of derivatization agent is a critical determinant of analytical sensitivity, specificity, and overall success. This guide provides an in-depth, objective comparison of two prominent reagents: 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride, an O-substituted hydroxylamine, and Girard's Reagent T, a classic hydrazide. This comparison is supported by experimental data from peer-reviewed literature to aid in the selection of the optimal reagent for your analytical needs.
The derivatization of ketones is a crucial step in many analytical workflows, particularly for techniques like liquid chromatography-mass spectrometry (LC-MS). This chemical modification enhances the ionization efficiency of otherwise poorly ionizable ketone molecules, improves chromatographic separation, and increases the stability of the analyte. Both this compound and Girard's Reagent T are effective derivatizing agents, but they operate via different reaction mechanisms, yielding derivatives with distinct chemical properties.
Principles of Derivatization
This compound reacts with the carbonyl group of a ketone to form a stable oxime. This reaction involves the nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by dehydration.
Girard's Reagent T, a quaternary ammonium acetylhydrazide, reacts with ketones to form hydrazones. The pre-existing positive charge on the quaternary ammonium group of Girard's Reagent T significantly enhances the ionization efficiency of the resulting derivative in electrospray ionization mass spectrometry (ESI-MS).[1]
Performance Comparison: A Data-Driven Analysis
| Performance Metric | This compound (Oxime Formation) | Girard's Reagent T (Hydrazone Formation) | Key Considerations |
| Derivative Stability | Generally high hydrolytic stability, especially in acidic conditions.[2][3][4][5][6] | Less stable than oximes, particularly susceptible to acid-catalyzed hydrolysis.[2][3][4][5][6] | The enhanced stability of oximes can be advantageous for complex sample matrices or when longer analysis times are required. |
| Reaction Kinetics | Reaction can be slower and may require heating to achieve completion.[7] | Generally rapid reaction kinetics at room temperature or with gentle heating.[8] | For high-throughput applications, the faster reaction times of Girard's Reagent T may be preferable. |
| Ionization Enhancement | Provides good ionization enhancement, particularly for ESI-MS. The resulting oxime can be readily protonated.[9][10] | Excellent ionization enhancement due to the pre-charged quaternary ammonium group.[1][11][12] | Girard's Reagent T often provides superior signal intensity in positive ion mode ESI-MS. |
| Limits of Detection (LOD) | Achieves low ng/mL to pg/mL detection limits for various steroids and other ketones.[9][10][13] | Enables picogram-level detection of ecdysteroids and other ketones.[8] | Both reagents offer high sensitivity, with the choice depending on the specific analyte and matrix. |
| Formation of Isomers | Can form E/Z isomers, which may lead to multiple peaks in the chromatogram, aiding in identification but potentially complicating quantification.[14] | Also forms E/Z isomers, which can be chromatographically resolved.[8] | Chromatographic conditions can be optimized to manage the separation of isomers. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for ketone derivatization using both reagents, compiled from established methods in the literature.
Protocol for Derivatization with this compound (Representative)
This protocol is based on general methods for O-substituted hydroxylamines.
-
Sample Preparation: A solution of the ketone-containing sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Reagent Preparation: A solution of this compound is prepared in a reaction buffer, typically a mildly acidic solution (e.g., pyridine or an acidic buffer) to facilitate the reaction.
-
Derivatization Reaction: The ketone sample is mixed with an excess of the derivatization reagent solution. The reaction mixture is then incubated, often with heating (e.g., 60-80 °C) for a period ranging from 30 minutes to several hours to ensure complete reaction.[7]
-
Sample Cleanup (Optional): Depending on the sample matrix, a solid-phase extraction (SPE) or liquid-liquid extraction step may be employed to remove excess reagent and other interfering substances.
-
LC-MS Analysis: The resulting oxime derivative solution is then diluted and injected into the LC-MS system for analysis.
Protocol for Derivatization with Girard's Reagent T
This protocol is adapted from established methods for Girard's reagents.[8]
-
Sample Preparation: The ketone-containing sample is dried down under a stream of nitrogen if in a volatile solvent.
-
Reagent Preparation: A solution of Girard's Reagent T is prepared in a mixture of an alcohol (e.g., methanol) and a small amount of acid (e.g., acetic acid) to catalyze the reaction.
-
Derivatization Reaction: The reagent solution is added to the dried sample. The reaction mixture is vortexed and incubated at an elevated temperature (e.g., 60-85 °C) for a specified time, typically ranging from 30 minutes to 4 hours.[8][15]
-
Sample Cleanup: The reaction mixture is often subjected to a cleanup step, such as solid-phase extraction, to remove the ionic Girard's reagent and other matrix components.[8]
-
LC-MS Analysis: The purified hydrazone derivative is reconstituted in a suitable solvent for injection into the LC-MS system.
Visualizing the Chemistry and Workflow
To further clarify the processes involved, the following diagrams illustrate the reaction mechanisms and a comparative experimental workflow.
Caption: Reaction of a ketone with 1-[(aminooxy)methyl]-4-methylbenzene HCl.
Caption: Reaction of a ketone with Girard's Reagent T to form a hydrazone.
Caption: Comparative workflow for ketone analysis.
Conclusion
The choice between this compound and Girard's Reagent T for ketone analysis depends on the specific requirements of the assay.
-
This compound is an excellent choice when derivative stability is paramount, for instance, in complex biological matrices or when automated, long-running analyses are performed. The resulting oximes offer enhanced resistance to hydrolysis.
-
Girard's Reagent T is highly advantageous when maximum ionization enhancement and rapid reaction kinetics are the primary considerations. Its pre-charged nature often leads to superior sensitivity in positive ion ESI-MS, making it ideal for trace-level analysis and high-throughput screening.
Ultimately, for novel applications, it is recommended to empirically evaluate both reagents with the specific ketones of interest to determine the optimal choice for achieving the desired analytical performance. This guide provides a foundational framework and supporting data to inform this critical decision-making process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines [organic-chemistry.org]
- 8. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isotope-coded derivatization with designed Girard-type reagent as charged isobaric mass tags for non-targeted profiling and discovery of natural aldehydes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry Analysis of 1-[(aminooxy)methyl]-4-methylbenzene Hydrochloride Derivatives
For researchers, scientists, and professionals in drug development, understanding the fragmentation patterns of derivatizing agents is crucial for accurate compound identification and structural elucidation. This guide provides a detailed look into the predicted mass spectrometry fragmentation analysis of 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride and its derivatives. Due to a lack of direct experimental data in publicly available literature for this specific compound, this guide offers a predictive analysis based on established fragmentation principles of structurally similar molecules. We will compare these predicted pathways with known fragmentation behaviors of related chemical classes to offer a comprehensive analytical framework.
Predicted Fragmentation Analysis
1-[(aminooxy)methyl]-4-methylbenzene, also known as 4-methylbenzyloxyamine, is a derivatizing agent used to tag molecules, often at carbonyl groups, to enhance their detection by mass spectrometry. The hydrochloride salt ensures its stability and solubility. When analyzed by mass spectrometry, particularly with techniques like electrospray ionization (ESI) followed by collision-induced dissociation (CID), the protonated molecule ([M+H]⁺) will undergo fragmentation.
The structure of the protonated molecule features several bonds susceptible to cleavage. Based on general fragmentation rules for ethers, amines, and aromatic compounds, a few key fragmentation pathways are anticipated. The primary cleavage is expected to be the scission of the C-O bond or the O-N bond, as these are relatively weak points in the molecule.
A summary of the predicted major fragment ions for protonated 1-[(aminooxy)methyl]-4-methylbenzene ([M+H]⁺, m/z 138.09) is presented below.
| Predicted Fragment Ion | m/z (monoisotopic) | Proposed Neutral Loss | Notes |
| C₈H₉⁺ | 105.07 | NH₂OH (Hydroxylamine) | Cleavage of the C-O bond, leading to the formation of the stable 4-methylbenzyl cation (a tropylium-like ion). This is often a dominant fragment for benzyl-containing compounds. |
| C₇H₇⁺ | 91.05 | CH₂ONH₂ | A subsequent fragmentation of the C₈H₉⁺ ion or direct fragmentation involving rearrangement, leading to the tropylium ion. This is a very common fragment in the mass spectra of compounds containing a benzyl moiety. |
| NH₃O⁺ | 33.02 | C₈H₈ (p-methylstyrene) | Cleavage of the O-N bond with charge retention on the aminooxy group. This fragment might be less favored compared to the formation of the stable benzyl cation. |
| C₈H₁₀N⁺ | 120.08 | H₂O (Water) | Loss of water from the protonated molecule. This can be a common fragmentation pathway for molecules with hydroxylamine or similar functionalities. |
Comparison with Related Compounds:
The predicted fragmentation pattern can be compared with the known fragmentation of related compound classes:
-
Benzylamines: Studies on protonated benzylamines show that a primary fragmentation pathway is the neutral loss of ammonia (NH₃).[1][2] In our target molecule, the analogous cleavage would be the loss of hydroxylamine, leading to the 4-methylbenzyl cation, which is a consistent prediction.
-
Benzyloxy Compounds: The fragmentation of benzyloxy derivatives often involves the formation of the benzyl cation. For instance, the fragmentation of 2,4,6-tris(benzyloxy)-1,3,5-triazine shows pathways that are initiated by benzyl group interactions and migrations.[3] This supports the prediction of the prominent 4-methylbenzyl cation in the fragmentation of our target molecule.
-
General Fragmentation Rules: The fragmentation of ethers often occurs alpha to the oxygen atom.[4] In our case, this would correspond to the cleavage of the C-O bond, reinforcing the prediction of the 4-methylbenzyl cation.
Experimental Protocols
While specific experimental data for the target compound is not available, a general protocol for its fragmentation analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is provided below. This protocol is based on standard methodologies for the analysis of small organic molecules.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase (e.g., 95% water with 0.1% formic acid) to a working concentration of 1-10 µg/mL.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%), hold for a short period, then ramp up to a high percentage of B (e.g., 95%) to elute the compound, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow and Temperature: Optimized for the specific instrument (e.g., nitrogen at 600 L/hr and 350 °C).
-
MS Scan Mode: Full scan from m/z 50-300 to identify the protonated molecular ion.
-
MS/MS (Product Ion Scan) Mode: Select the protonated molecular ion (m/z 138.1) as the precursor ion and apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and record the resulting product ion spectrum. The collision gas is typically argon or nitrogen.
Visualizing the Pathways and Processes
To better illustrate the predicted fragmentation and analytical workflow, the following diagrams are provided in DOT language.
Caption: Predicted fragmentation of protonated 1-[(aminooxy)methyl]-4-methylbenzene.
References
- 1. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
A Head-to-Head Battle for Carbonyl Quantification: O-(p-methylbenzyl)hydroxylamine Hydrochloride vs. Dansylhydrazine
A detailed comparison for researchers, scientists, and drug development professionals in the quantitative analysis of carbonyl compounds.
The accurate quantification of aldehydes and ketones is a critical aspect of research and development across various scientific disciplines, from elucidating disease biomarkers to ensuring the quality of pharmaceutical products. Derivatization of these carbonyl compounds is a common strategy to enhance their detection by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive quantitative performance comparison between two prominent derivatization reagents: O-(p-methylbenzyl)hydroxylamine hydrochloride and dansylhydrazine.
Executive Summary
Both O-(p-methylbenzyl)hydroxylamine hydrochloride and dansylhydrazine are effective derivatizing agents for carbonyl compounds, enabling sensitive quantification by LC-MS. Dansylhydrazine, a hydrazine-based reagent, is well-established and offers the advantage of a fluorescent tag, often leading to very low limits of detection. O-substituted hydroxylamines, such as O-(p-methylbenzyl)hydroxylamine hydrochloride, form stable oxime derivatives. While direct quantitative comparisons are limited in published literature, analysis of related compounds and general principles of the derivatization chemistries allow for a thorough evaluation.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance metrics for O-(p-methylbenzyl)hydroxylamine hydrochloride and dansylhydrazine, based on available experimental data for the target compounds and their close structural analogs.
| Performance Metric | O-(p-methylbenzyl)hydroxylamine hydrochloride (and analogs) | Dansylhydrazine |
| Limit of Quantification (LOQ) | Typically in the low nanomolar (nM) to picomolar (pM) range. For example, O-(4-methoxybenzyl)hydroxylamine has achieved LOQs as low as 0.25 fmol for monosaccharides.[1] | Routinely achieves low nanomolar (nM) to high picomolar (pM) LOQs. For instance, an LOQ of 5.63 nM was reported for malondialdehyde in urine.[2] |
| Reaction Time | Generally requires longer reaction times, often ranging from 30 minutes to several hours, sometimes with heating. | Derivatization is typically rapid, often complete within 15-60 minutes at room temperature or with gentle heating.[3] |
| Reaction Efficiency | Derivatization efficiency is generally high, leading to stable oxime formation. O-substituted hydroxylamines are known to provide mild and efficient labeling.[4][5] | High reaction efficiency is reported for a variety of carbonyl compounds, including aldehydes and ketones.[6] |
| Derivative Stability | Forms highly stable oxime derivatives, which is advantageous for complex sample matrices and multi-step analytical workflows.[4] | Hydrazone derivatives are generally stable for analysis, though oximes are often considered more hydrolytically stable. |
| Detection Method | Primarily relies on mass spectrometry (MS) detection. The introduced benzyl group enhances ionization efficiency. | Offers dual detection capabilities: fluorescence and mass spectrometry, providing enhanced sensitivity and selectivity.[7] |
| Matrix Effects | Matrix effects can be a factor, as with any LC-MS method. For the analogous O-benzylhydroxylamine, matrix effects in human serum were reported to be in the range of 91.0-94.6%. | Matrix effects are analyte and matrix-dependent. Isotope-labeled dansylhydrazine can be used to mitigate these effects.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable quantitative results. Below are representative experimental protocols for the derivatization of carbonyl compounds using each reagent.
O-(p-methylbenzyl)hydroxylamine Hydrochloride Derivatization Protocol (General)
This protocol is a general guideline and may require optimization for specific carbonyl compounds and sample matrices.
-
Sample Preparation: Prepare the sample containing the carbonyl analyte in a suitable solvent (e.g., acetonitrile/water).
-
Reagent Preparation: Prepare a stock solution of O-(p-methylbenzyl)hydroxylamine hydrochloride in water or a compatible organic solvent.
-
Derivatization Reaction:
-
To the sample, add an excess of the O-(p-methylbenzyl)hydroxylamine hydrochloride solution.
-
Add a suitable catalyst, such as an organic acid (e.g., acetic acid), to facilitate the reaction.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 1-2 hours).
-
-
Reaction Quenching (Optional): The reaction can be stopped by cooling the mixture or by adding a quenching agent if necessary.
-
LC-MS Analysis: Dilute the reaction mixture with the initial mobile phase and inject it into the LC-MS system for analysis.
Dansylhydrazine Derivatization Protocol for Malondialdehyde (MDA)[2]
This protocol is adapted from a validated method for the quantification of MDA in biological samples.
-
Sample Preparation: Aliquot the biological sample (e.g., urine, serum) into a microcentrifuge tube.
-
Reagent Preparation:
-
Prepare a stock solution of dansylhydrazine in acetonitrile.
-
Prepare a stock solution of an antioxidant (e.g., butylated hydroxytoluene) in methanol.
-
Prepare a stock solution of a catalyst (e.g., trichloroacetic acid) in water.
-
-
Derivatization Reaction:
-
Add the antioxidant solution to the sample.
-
Add the dansylhydrazine solution to the sample.
-
Initiate the reaction by adding the trichloroacetic acid solution.
-
Vortex the mixture and incubate at a specific temperature (e.g., 40°C) for a defined period (e.g., 1 hour).
-
-
Sample Cleanup: After incubation, centrifuge the sample to precipitate proteins. Transfer the supernatant to a clean tube.
-
LC-MS Analysis: Inject an aliquot of the supernatant into the LC-MS system for quantification of the MDA-dansylhydrazone derivative.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of a comparative analysis, the following diagrams are provided in DOT language.
Caption: Experimental workflow for comparing derivatization reagents.
Caption: Derivatization reaction pathways.
Conclusion
The choice between O-(p-methylbenzyl)hydroxylamine hydrochloride and dansylhydrazine will depend on the specific requirements of the analytical method.
-
Dansylhydrazine is an excellent choice when high sensitivity is paramount and fluorescence detection is available. Its rapid reaction kinetics can also contribute to higher sample throughput.
-
O-(p-methylbenzyl)hydroxylamine hydrochloride is a strong candidate when derivative stability is a primary concern, particularly for complex sample matrices or when delayed analysis is anticipated. The formation of stable oximes provides robustness to the analytical workflow.
For optimal method development, it is recommended to empirically evaluate both reagents with the specific carbonyl compounds of interest and within the relevant biological matrix to determine the most suitable option for achieving the desired sensitivity, accuracy, and reproducibility.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianjpr.com [asianjpr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ダンシルヒドラジン for LC-MS derivatization, LiChropur™, ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
inter-laboratory validation of a carbonyl quantification assay using 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride
A Comparative Guide to Inter-Laboratory Validated Carbonyl Quantification Assays
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quantification of protein carbonyls is a critical biomarker for assessing oxidative stress in biological samples. While various methods exist, the derivatization of carbonyl groups with 2,4-dinitrophenylhydrazine (DNPH) followed by detection is the most established and validated approach. This guide provides a comparative overview of the principal DNPH-based methods for which inter-laboratory validation data are available, including ELISA, Western blot, and spectrophotometric assays.
It is important to note that a literature search for an inter-laboratory validated carbonyl quantification assay using 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride did not yield any results. This specific reagent is not currently documented in peer-reviewed publications for this application. Therefore, this guide will focus on the established DNPH-based methods and will also provide a theoretical overview of the underlying chemistry of aminooxy compounds for carbonyl derivatization.
Comparison of Inter-Laboratory Validated DNPH-Based Assays
A multi-center study involving six European laboratories evaluated the inter-laboratory variability of ELISA and Western blotting techniques for protein carbonyl quantification. Lyophilized rat liver protein fractions with varying levels of UV-induced oxidation were distributed to the participating laboratories.
Key Findings from the Inter-Laboratory Study:
-
Both ELISA and Western blotting techniques were able to detect a significant increase in protein carbonyls after a short period of UV irradiation.
-
Significant variability was observed in the absolute quantification of carbonyls between laboratories, with errors likely attributable to differences in standardization.
-
For the ELISA method, three out of the four participating laboratories produced results that fell within 95% confidence intervals, indicating a degree of reproducibility for detecting trends in protein oxidation.
-
The study highlighted that heavily oxidized proteins may be prone to aggregation, potentially leading to their loss during analysis and an underestimation of carbonyl content.[1]
The following table summarizes the performance characteristics of the most common DNPH-based protein carbonyl quantification methods based on available literature, including the findings from the multi-center validation study.
| Assay Method | Principle | Throughput | Sensitivity | Reproducibility (Inter-Laboratory) | Advantages | Disadvantages |
| Spectrophotometric (Levine) Assay | DNPH derivatization followed by spectrophotometric quantification of the resulting hydrazone at ~370 nm.[2] | Low | Moderate | Prone to variability due to incomplete removal of excess DNPH and protein loss during washing steps.[3][4] | Simple, inexpensive, provides absolute quantification based on the molar extinction coefficient of DNP-hydrazone.[2] | Requires large amounts of protein, susceptible to interference from nucleic acids, and can be affected by incomplete protein solubilization.[3][5] |
| ELISA | DNPH-derivatized proteins are immobilized on a microplate and detected with an anti-DNP antibody.[6][7] | High | High | Moderate; a multi-center study showed that while absolute values varied, the trend of increased carbonylation was consistently detected.[1] | High sensitivity, high throughput, requires less protein than the spectrophotometric assay.[8] | Can be expensive, results can vary between different commercial kits, and standardization is critical. |
| Western Blot | DNPH-derivatized proteins are separated by SDS-PAGE, transferred to a membrane, and detected with an anti-DNP antibody.[9] | Low to Moderate | High | Semi-quantitative; provides robust detection of relative changes in carbonylation.[1] | Provides information on the molecular weight of carbonylated proteins, allowing for the identification of specific protein targets of oxidation. | Semi-quantitative, lower throughput, variability can be introduced during protein transfer to the membrane.[10] |
| Dot Blot | DNPH-derivatized proteins are spotted directly onto a membrane and detected with an anti-DNP antibody.[10] | High | Very High | Good; offers a sensitive method for quantification when appropriate standards are used.[10] | Very high sensitivity (requires as little as 60 ng of protein), high throughput, and avoids variability associated with SDS-PAGE and protein transfer.[10] | Does not provide information on the molecular weight of carbonylated proteins. |
Experimental Protocols
Spectrophotometric (Levine) Assay for Protein Carbonyls
This protocol is a generalized version based on the method originally described by Levine et al.
-
Sample Preparation: Prepare two aliquots of each protein sample (e.g., 1 mg each). Precipitate the protein by adding an equal volume of 20% (w/v) trichloroacetic acid (TCA). Incubate on ice for 15 minutes and then centrifuge to pellet the protein.
-
Derivatization: To one protein pellet (the sample), add 500 µL of 10 mM DNPH in 2 M HCl. To the other pellet (the control), add 500 µL of 2 M HCl alone. Incubate both tubes at room temperature for 1 hour, vortexing every 15 minutes.
-
Washing: After incubation, add 500 µL of 20% TCA to each tube and centrifuge to pellet the protein. Discard the supernatant. Wash the pellets three times with 1 mL of ethanol:ethyl acetate (1:1 v/v) to remove any free DNPH. Vortex thoroughly during each wash step.
-
Solubilization: After the final wash, dissolve the protein pellets in 600 µL of 6 M guanidine hydrochloride in 20 mM potassium phosphate buffer, pH 2.3.
-
Quantification: Measure the absorbance of the DNPH-derivatized sample at 370 nm. The carbonyl content is calculated using the molar extinction coefficient of 22,000 M⁻¹cm⁻¹.[2] The protein concentration is determined from the absorbance of the HCl-treated control sample at 280 nm.
Generic ELISA Protocol for Protein Carbonyls
This protocol is a generalized procedure based on commercially available kits.[6][7]
-
Protein Adsorption: Dilute protein samples to a concentration of 10 µg/mL in PBS. Add 100 µL of each sample and standards to the wells of a high-protein-binding 96-well plate. Incubate for 2 hours at 37°C or overnight at 4°C to allow for protein adsorption.
-
Washing: Wash the plate three times with 200 µL of PBS containing 0.05% Tween-20 (PBST).
-
Derivatization: Add 100 µL of a freshly prepared DNPH solution to each well. Incubate for 45 minutes at room temperature.
-
Blocking: Wash the plate three times with PBST. Add 200 µL of a blocking buffer (e.g., 1% BSA in PBST) to each well and incubate for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Wash the plate three times with PBST. Add 100 µL of a diluted anti-DNP primary antibody to each well and incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the plate three times with PBST. Add 100 µL of a diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times with PBST. Add 100 µL of a TMB substrate solution to each well and incubate until a blue color develops. Stop the reaction by adding 100 µL of a stop solution (e.g., 1 M H₂SO₄).
-
Quantification: Read the absorbance at 450 nm. The carbonyl content of the samples is determined by comparison to a standard curve generated from oxidized and reduced BSA standards.
Visualizing Experimental Workflows and Chemical Reactions
General Workflow for DNPH-Based Protein Carbonyl Quantification
Caption: General workflow for DNPH-based protein carbonyl quantification assays.
Chemistry of Carbonyl Derivatization with Aminooxy Compounds
While no specific data exists for an assay using this compound, the underlying chemistry involves the reaction of its aminooxy group with a carbonyl to form a stable oxime linkage. This is a well-established bioorthogonal "click chemistry" reaction.[11][12]
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The aminooxy group attacks the electrophilic carbonyl carbon.[11]
-
Dehydration: The resulting intermediate is dehydrated to form the C=N oxime bond.[11]
This reaction is highly chemoselective and can be performed under mild, aqueous conditions.[11][12]
Caption: General reaction mechanism of an aminooxy compound with a carbonyl group.
Conclusion
For reliable and reproducible quantification of protein carbonyls in an inter-laboratory setting, methods based on DNPH derivatization are currently the industry standard. While ELISA and Western blot techniques have undergone multi-center validation and are effective for detecting relative changes in protein oxidation, standardization of reagents and protocols is crucial to minimize inter-laboratory variability in absolute quantification. The choice of assay should be guided by the specific research question, required throughput, and available sample amount. Any novel reagent, including this compound, would necessitate a thorough validation process, including a multi-laboratory ring trial, to establish its performance characteristics and comparability to the existing, validated methods.
References
- 1. Validation of protein carbonyl measurement: A multi-centre study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein carbonylation detection methods: A comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. scispace.com [scispace.com]
- 5. Protein carbonylation: avoiding pitfalls in the 2,4-dinitrophenylhydrazine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. Protein carbonyl measurement by a sensitive ELISA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. content.abcam.com [content.abcam.com]
- 10. Quantitation of Protein Carbonylation by Dot Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. "Aminooxy reagents for synthesis and analysis : expanding the role of o" by Sebastien Laulhe [ir.library.louisville.edu]
A Comparative Guide to Aminooxy Reagents for Enhanced Bioconjugation Efficiency
For researchers, scientists, and drug development professionals, the ability to covalently link biomolecules with other molecules (bioconjugation) is a cornerstone of innovation. The choice of chemical ligation strategy is critical, directly impacting the stability, homogeneity, and ultimate functionality of the resulting bioconjugate. Among the array of available methods, oxime ligation, which involves the reaction of an aminooxy group with an aldehyde or ketone, has become a preferred technique. This preference is due to its high chemoselectivity, the exceptional stability of the oxime bond formed, and its ability to proceed under mild, aqueous conditions compatible with sensitive biological molecules.[1][2][3]
This guide provides an objective comparison of different aminooxy-based bioconjugation strategies, supported by experimental data. We will delve into reaction kinetics, bond stability, and provide detailed experimental protocols to assist researchers in selecting and implementing the optimal approach for their specific needs.
Comparative Performance of Aminooxy Reagents
The efficiency of bioconjugation using aminooxy reagents is influenced by several factors, including the nature of the carbonyl partner (aldehyde or ketone), the reaction pH, and the presence of catalysts.[3] Generally, aldehydes react more rapidly than ketones due to lesser steric hindrance and greater electrophilicity of the carbonyl carbon.[3]
The reaction kinetics are significantly accelerated by nucleophilic catalysts, such as aniline and its derivatives.[2][4][5] Aniline can increase reaction rates by up to 40-fold at neutral pH.[2] More potent catalysts like p-phenylenediamine and m-phenylenediamine (mPDA) can lead to even greater rate enhancements, with mPDA being up to 15 times more efficient than aniline for ketone ligations.[2][6]
Data Presentation: Quantitative Comparison of Bioconjugation Chemistries
The following tables summarize key performance indicators for aminooxy ligation and compare it with other common bioconjugation methods.
Table 1: Conjugation Efficiency and Reaction Characteristics
| Feature | Aminooxy Ligation (Oxime) | Maleimide Chemistry (Thioether) | NHS Ester Chemistry (Amide) |
| Target Functional Group | Aldehydes & Ketones | Thiols (Sulfhydryls) | Primary Amines |
| Resulting Linkage | Oxime | Thioether | Amide |
| Typical Reaction pH | 4.5 - 7.0[7] | 6.5 - 7.5 | 7.0 - 8.5 |
| Catalyst Requirement | Recommended (e.g., Aniline)[7] | Not required | Not required |
| Typical Conjugation Yield (to Aldehyde) | > 90%[7] | N/A | N/A |
| Typical Conjugation Yield (to Ketone) | 60 - 80%[7] | N/A | N/A |
| Typical Conjugation Yield (to Thiol) | N/A | > 95%[7] | N/A |
| Typical Conjugation Yield (to Amine) | N/A | N/A | High |
| Linkage Stability | High[7] | Moderate (susceptible to retro-Michael addition)[7] | Very High |
Table 2: Reaction Kinetics of Oxime Ligation
| Reactants | Catalyst | pH | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) |
| Peptide-Aldehyde + Aminooxy-Peptide | None | 4.5 | ~1 |
| Peptide-Aldehyde + Aminooxy-Peptide | 100 mM Aniline | 7.0 | Up to 40-fold increase vs. uncatalyzed[4] |
| Aldehyde-Protein + Aminooxy-PEG | 10 mM Aniline | 7.0 | 6.3-fold faster than uncatalyzed[4] |
| Aldehyde-Protein + Aminooxy-PEG | 10 mM p-Phenylenediamine | 7.0 | 120-fold faster than uncatalyzed[4] |
Table 3: Hydrolytic Stability of Different Linkages
| Linkage | Relative Rate of Hydrolysis (k_rel) at neutral pD | Half-life (t½) at pD 7.0 | Key Stability Features |
| Oxime | 1 | ~25 days[8] | Highly stable across a broad pH range; significantly more stable than hydrazones.[9] |
| Methylhydrazone | ~600 | - | Significantly less stable than oximes.[9] |
| Acetylhydrazone | ~300 | 2 hours[8] | More stable than methylhydrazone, but less than oxime.[9] |
| Semicarbazone | ~160 | - | More stable than methylhydrazone, but less than oxime.[9] |
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To further clarify the processes involved in bioconjugation with aminooxy reagents, the following diagrams illustrate the chemical reactions and experimental workflows.
Caption: General mechanism of oxime bond formation.
Caption: Aniline-catalyzed mechanism for oxime ligation.
Caption: General workflow for aminooxy bioconjugation.
Experimental Protocols
Successful bioconjugation relies on well-defined and reproducible protocols. The following are generalized methodologies for key experiments.
This protocol is suitable for water-soluble reactants and is a common starting point for bioconjugation.
Materials:
-
Aldehyde or ketone-functionalized biomolecule
-
Aminooxy-functionalized molecule (payload)
-
Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 6.0-7.4)
-
Aniline catalyst stock solution (e.g., 200 mM in DMF or DMSO)[3]
-
Quenching Reagent (optional): Acetone
Procedure:
-
Reagent Preparation: Prepare a stock solution of your aldehyde or ketone-functionalized biomolecule in the reaction buffer (e.g., 1-10 mg/mL). Prepare a stock solution of the aminooxy-functionalized payload in the same buffer or a compatible solvent (e.g., 10-100 mM).[3]
-
Reaction Setup: In a reaction vessel, combine the biomolecule with the aminooxy-payload. A 10 to 50-fold molar excess of the aminooxy reagent is commonly used.[10]
-
Catalysis: Add the aniline catalyst stock solution to a final concentration of 10-100 mM.[3][5]
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.[2][3]
-
Monitoring: Monitor the reaction progress using analytical techniques such as HPLC or mass spectrometry.[3]
-
Quenching (Optional): Once the reaction is complete, quench any unreacted aminooxy groups by adding an excess of acetone.[3]
-
Purification: Purify the resulting conjugate using a suitable chromatography method, such as size-exclusion chromatography (SEC), to remove excess payload and catalyst.[7]
This protocol outlines a general method for determining the kinetics of a bioconjugation reaction.
Materials:
-
Reactants (biomolecule and aminooxy reagent)
-
Reaction buffer
-
Quenching reagent (e.g., excess scavenger or acidification with TFA)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a suitable column (e.g., C18)
Procedure:
-
Method Development: Develop an RP-HPLC method that can effectively separate the starting materials (biomolecule and aminooxy reagent) and the final conjugate product.[11]
-
Reaction Initiation: Prepare the reaction mixture as described in Protocol 1 in a temperature-controlled environment.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.[12]
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a suitable solvent or by adding a quenching reagent to stop the reaction.[11][12]
-
Analysis: Inject the quenched sample into the HPLC system.
-
Data Quantification: Identify the peaks corresponding to the starting materials and the product by their retention times. Quantify the reaction progress by integrating the peak areas from the UV chromatogram. The rate constant can then be calculated from the change in concentration over time.[11]
This protocol is used to determine the stability of the formed oxime linkage under different pH conditions.
Materials:
-
Purified bioconjugate
-
Buffers of different pH values (e.g., pH 5.0, 7.4, 9.0)
-
RP-HPLC system
Procedure:
-
Incubation: Dilute the purified conjugate into the different pH buffers and incubate at a constant temperature (e.g., 37°C).
-
Time-course Analysis: At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each pH condition.
-
Analysis: Analyze the aliquots by RP-HPLC to quantify the amount of intact conjugate remaining and identify any degradation products.
-
Half-life Calculation: The rate of hydrolysis can be determined by plotting the concentration of the intact conjugate versus time. The half-life (t½) of the linkage at each pH can then be calculated from this data.
Conclusion
Aminooxy chemistry provides a robust, versatile, and highly specific platform for bioconjugation. The resulting oxime bond is exceptionally stable, making it ideal for applications requiring long-term stability in physiological conditions, such as the development of antibody-drug conjugates and other biotherapeutics.[2][9] By understanding the factors that influence reaction efficiency and by employing optimized protocols, researchers can effectively leverage this powerful technology to create well-defined and functional bioconjugates. The ability to tune reaction kinetics with catalysts further enhances the utility of aminooxy reagents, allowing for efficient conjugation even with sensitive biomolecules at low concentrations.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Isotope-Coded Derivatization for Accurate and Precise Quantification of Carbonyl-Containing Compounds
For researchers, scientists, and drug development professionals seeking to enhance the accuracy and precision of quantitative analysis of carbonyl-containing compounds, such as steroids and other biomarkers, by liquid chromatography-mass spectrometry (LC-MS), isotope-coded derivatization (ICD) presents a powerful strategy. This guide provides a comparative overview of the performance of various derivatization reagents, with a focus on 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride and its alternatives, supported by experimental data and detailed protocols.
The derivatization of carbonyl groups is a critical step in LC-MS analysis to improve ionization efficiency, chromatographic separation, and detection sensitivity. Isotope-coded derivatization further enhances quantitative accuracy by introducing a stable isotope-labeled internal standard for each analyte, which co-elutes and is detected under the same conditions, thus minimizing variations from matrix effects and instrument response.
Performance Comparison of Derivatization Reagents
The selection of a derivatization reagent is crucial and depends on the specific analytes and the analytical goals. Below is a summary of the reported accuracy and precision for several commonly used derivatization reagents.
| Derivatization Reagent | Analyte Class | Accuracy (% Recovery) | Precision (% RSD) | Citation(s) |
| 1-Amino-4-methylpiperazine | Steroids | Not explicitly reported as % recovery | Bias and Coefficients of Variance within 15% | [1] |
| Dansylhydrazine | Malondialdehyde | 92 - 98% | Inter-day: 1.8 - 7.3%, Intra-day: 1.8 - 6.1% | |
| 2,4-Dinitrophenylhydrazine (DNPH) | Muscone | 98.37 - 100.32% | 0.57 - 1.32% | [2] |
| DNPH | Aldehydes/Ketones | - | Retention Time: < 0.04%, Peak Area: < 0.4% | [3] |
| Isonicotinoyl chloride | Steroids | 86.4 - 115.0% (Apparent recovery) | Intra-assay: 5.3 - 12.8%, Inter-assay: 5.3 - 12.8% | [4] |
| Girard P (GP) | Steroids | Not explicitly reported | Not explicitly reported | [5][6][7] |
| p-Toluenesulfonylhydrazine | Not specified | Not explicitly reported | Not explicitly reported | [8] |
Quantitative data for the accuracy and precision of this compound was not available in the reviewed literature.
Experimental Workflows and Signaling Pathways
To visualize the derivatization process, the following diagrams illustrate the general workflows for isotope-coded derivatization.
References
- 1. A sensitive and accurate LC-MS/MS assay with the derivatization of 1-Amino-4-methylpiperazine applied to serum allopregnanolone, pregnenolone and androsterone in pre- and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iomcworld.com [iomcworld.com]
- 3. agilent.com [agilent.com]
- 4. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A sensitive approach for simultaneous quantification of carbonyl and hydroxyl steroids using 96-well SPE plates based on stable isotope coded-derivatization-UPLC-MRM: method development and application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotope labeling - Liquid chromatography/mass spectrometry for quantitative analysis of androgenic and progestagenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Portal [researchdiscovery.drexel.edu]
- 8. longdom.org [longdom.org]
assessing the specificity of 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride for carbonyls
For researchers, scientists, and drug development professionals, the accurate detection and quantification of carbonyl compounds—key biomarkers of oxidative stress—is paramount. The choice of labeling reagent is critical to ensure specific and efficient derivatization. This guide provides a comparative analysis of 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride and other commonly used reagents for carbonyl labeling, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
The introduction of a detectable tag onto carbonyl groups via derivatization is a cornerstone of their analysis. While this compound belongs to the class of aminooxy compounds known for their high reactivity towards aldehydes and ketones, a thorough assessment of its specificity is crucial to avoid misleading results stemming from off-target reactions. This guide will delve into the comparative performance of various reagents and provide a framework for their evaluation.
Comparative Analysis of Carbonyl Labeling Reagents
The specificity and efficiency of carbonyl labeling reagents are influenced by their chemical nature. The most common classes of reagents are hydrazides and aminooxy compounds. Below is a summary of their performance based on available literature.
| Reagent Class | Example Reagent | Target Carbonyls | Non-Target Reactivity/Limitations | Reaction Conditions |
| Aminooxy Compound | O-(biotinylcarbazoylmethyl) hydroxylamine (ARP) | Aliphatic aldehydes and ketones | Low to no reactivity with lactams and tryptophan oxidation products.[1] | Optimal at acidic pH (quantitative labeling).[1] |
| Hydrazide | 2,4-dinitrophenylhydrazine (DNPH) | Aliphatic aldehydes and ketones | Efficient under standard published conditions.[1] | Standard protocols available.[2][3] |
| Hydrazide | Biotin Hydrazide (BHZ) | Aliphatic aldehydes and ketones | Derivatization conditions may need optimization for efficiency.[1] | Requires careful optimization.[1] |
| Hydrazide | Girard's Reagents (e.g., Girard's T) | Ketones (specifically neurosteroids) | Possess a quaternary ammonium group to enhance ionization in mass spectrometry.[4] | Weak acid conditions.[4] |
This table summarizes findings from studies on various carbonyl labeling reagents. While direct data for this compound is not extensively published, its performance as an aminooxy compound is expected to be similar to ARP, exhibiting high selectivity for aldehydes and ketones under acidic conditions.
Signaling Pathways and Reaction Mechanisms
The fundamental reaction for labeling carbonyl groups with aminooxy compounds or hydrazides is a nucleophilic addition to the carbonyl carbon, followed by dehydration to form a stable oxime or hydrazone, respectively.
Figure 1. Generalized reaction mechanism for carbonyl labeling.
Experimental Protocols for Specificity Assessment
To rigorously assess the specificity of a carbonyl labeling reagent such as this compound, a multi-faceted approach is recommended. This involves in vitro assays with a panel of potential cross-reactive compounds and analysis in complex biological samples.
I. In Vitro Specificity Assay
Objective: To determine the reactivity of the labeling reagent towards various functional groups other than carbonyls.
Materials:
-
This compound
-
A panel of test compounds (e.g., amino acids, sugars, carboxylic acids, thiols)
-
Carbonyl-containing positive control (e.g., a model aldehyde or ketone)
-
Reaction buffer (e.g., phosphate buffer, pH 5-7)
-
Analytical instrument (e.g., LC-MS, spectrophotometer)
Procedure:
-
Prepare stock solutions of the labeling reagent and all test compounds.
-
In separate reaction vessels, incubate the labeling reagent with each test compound and the positive control.
-
Maintain consistent reaction conditions (temperature, time, concentration) across all samples.
-
Quench the reactions at specified time points.
-
Analyze the reaction mixtures using a suitable analytical method (e.g., LC-MS to detect the formation of new products).
-
Quantify the extent of reaction with each test compound relative to the positive control.
II. Specificity in a Complex Biological Matrix
Objective: To evaluate the labeling specificity in a proteomic context.
Materials:
-
Cell lysate or plasma sample
-
This compound
-
Denaturing agents (e.g., urea)
-
Reducing and alkylating agents (e.g., DTT, iodoacetamide)
-
Protease (e.g., trypsin)
-
Enrichment materials if the reagent contains an affinity tag (e.g., streptavidin beads for biotinylated reagents)
-
LC-MS/MS system
Procedure:
-
Treat a biological sample with an oxidizing agent to induce carbonyl formation (optional, for a positive control). An untreated sample serves as a negative control.
-
Denature, reduce, and alkylate the proteins in the sample.
-
Label the proteins with this compound.
-
Digest the labeled proteins into peptides using trypsin.
-
(Optional) Enrich for labeled peptides if an affinity tag is present.
-
Analyze the peptide mixture by LC-MS/MS.
-
Perform a database search to identify the labeled peptides and the specific amino acid residues that have been modified. High specificity is indicated by the predominant labeling of known carbonyl-containing amino acid residues.
Figure 2. Workflow for assessing carbonyl labeling specificity.
Logical Framework for Data Interpretation
The assessment of a labeling reagent's specificity is based on a logical interpretation of the experimental outcomes.
Figure 3. Logical diagram for interpreting specificity data.
Conclusion
While direct comparative data for this compound is emerging, its chemical nature as an aminooxy compound suggests a high degree of specificity for aldehydes and ketones. Based on studies of similar reagents like ARP, it is anticipated to show minimal cross-reactivity with other functional groups under optimized, mildly acidic conditions.[1] However, for rigorous validation in any experimental system, it is imperative that researchers perform their own specificity assessments. The protocols and comparative data provided in this guide offer a robust framework for making an informed decision on the most suitable carbonyl labeling reagent to achieve accurate and reproducible results in the study of oxidative stress and related pathologies.
References
- 1. Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
literature review of derivatization agents for metabolomics: a focus on hydroxylamines
A comparative analysis of leading agents for the sensitive detection of carbonyl-containing metabolites.
In the intricate world of metabolomics, the comprehensive analysis of small molecules provides a snapshot of cellular activity, offering profound insights into health and disease. However, the diverse chemical nature of metabolites presents significant analytical challenges. Carbonyl-containing compounds, such as keto acids, steroids, and sugars, are often difficult to analyze directly by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) due to their low volatility, thermal instability, or poor ionization efficiency. Chemical derivatization with hydroxylamine-based reagents is a powerful strategy to overcome these limitations, enhancing the detectability and chromatographic performance of these crucial metabolites.
This guide provides a comparative overview of commonly used hydroxylamine derivatization agents, with a focus on their application in metabolomics. We will delve into their performance, supported by quantitative data, and provide detailed experimental protocols to aid researchers in selecting the most appropriate derivatization strategy for their analytical needs.
The Power of Oximation: Enhancing Metabolite Analysis
Hydroxylamine and its derivatives react with the carbonyl groups (aldehydes and ketones) of metabolites to form oximes. This process, known as oximation, offers several key advantages for metabolomics analysis:
-
Increased Volatility and Thermal Stability for GC-MS: By converting polar carbonyl groups into less polar oximes, derivatization increases the volatility and thermal stability of metabolites, making them amenable to analysis by GC-MS.[1][2]
-
Improved Ionization Efficiency for LC-MS: The introduction of specific moieties through derivatization can significantly enhance the ionization efficiency of metabolites in electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), leading to substantial improvements in sensitivity.[3][4]
-
Enhanced Chromatographic Separation: Derivatization can alter the retention behavior of metabolites, improving their separation from other matrix components and resolving isomeric compounds.[5]
-
Stabilization of Labile Metabolites: Oximation can protect thermally labile and reactive compounds, such as α-keto acids, from degradation during sample preparation and analysis.[5]
Comparative Analysis of Hydroxylamine Derivatization Agents
Several hydroxylamine-based reagents are commonly employed in metabolomics, each with its own set of advantages and optimal applications. Here, we compare three of the most prominent agents: Methoxyamine (MeOx), O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), and O-Benzylhydroxylamine (oBHA).
Quantitative Performance Data
The following tables summarize the reported performance enhancements achieved with different hydroxylamine derivatization agents. It is important to note that these values are compiled from various studies and do not represent a direct head-to-head comparison under identical conditions.
Table 1: Improvement in Limits of Quantification (LOQ) and Signal Intensity for Steroid Hormones with Hydroxylamine Derivatization (LC-MS)
| Steroid Hormone | Improvement in LOQ (fold) | Improvement in Signal Intensity (fold) |
| Progesterone | 3.9 - 4.6 | 1.8 - 4.6 |
| 21-Deoxycortisol | 3.9 - 202.6 | 3.0 - 251.9 |
| Estrone | 3.9 - 202.6 | 1.8 - 251.9 |
| 4-Androstenedione | 3.9 - 202.6 | 1.8 - 251.9 |
| Testosterone | 3.9 - 202.6 | 1.8 - 251.9 |
| Dihydro-testosterone | 3.9 - 202.6 | 1.8 - 251.9 |
| Androstenone | 3.9 - 202.6 | 1.8 - 251.9 |
| Dehydroepiandrosterone | 3.9 - 202.6 | 1.8 - 251.9 |
| Corticosterone | 3.9 - 202.6 | 1.8 - 251.9 |
| Cortisone | 3.9 - 202.6 | 1.8 - 251.9 |
Data compiled from a study by Liu et al.[3][5]
Table 2: Improvement in Detection Sensitivity for Monosaccharides with O-(4-Methoxybenzyl)hydroxylamine (4-MOBHA) Derivatization (LC-MS/MS)
| Analyte Class | Improvement in Detection Sensitivity (fold) |
| Monosaccharides | 83 - 1600 |
Data from a study by Li et al.[6]
Table 3: General Performance Characteristics of Common Hydroxylamine Reagents
| Derivatization Agent | Typical Application | Key Advantages | Potential Disadvantages |
| Methoxyamine (MeOx) | GC-MS analysis of a broad range of carbonyls (sugars, organic acids, amino acids) | Well-established protocols, reduces the number of stereoisomers for sugars, improves peak shape and stability.[1][2] | Requires a subsequent silylation step for other polar groups in GC-MS. |
| Pentafluorobenzyl Hydroxylamine (PFBHA) | GC-MS and LC-MS analysis of aldehydes and ketones, particularly for trace analysis. | Forms highly electron-capturing derivatives for sensitive detection by GC-ECD or NCI-MS, enhances sensitivity in LC-MS.[7] | Can form E/Z isomers which may complicate chromatography, higher cost.[8] |
| O-Benzylhydroxylamine (oBHA) | LC-MS analysis of poly-carboxylic acids and keto acids. | Provides good sensitivity and forms stable derivatives.[9] | May not be as volatile for GC-MS applications. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful derivatization. Below are representative protocols for the three highlighted hydroxylamine reagents.
Protocol 1: Two-Step Methoxyamination and Silylation for GC-MS Analysis
This is a widely used protocol for the analysis of a broad range of metabolites in biological samples.
Materials:
-
Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in pyridine)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Internal standard solution (e.g., deuterated fatty acid)
-
Dried sample extract in a reaction vial
-
Heating block or incubator
-
Vortex mixer
Procedure:
-
Sample Preparation: Transfer a known amount of the sample extract into a reaction vial and evaporate to complete dryness under a stream of nitrogen.
-
Internal Standard Addition: Add a known amount of the internal standard to the dried sample.
-
Methoximation:
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 30°C for 90 minutes in a heating block.[5]
-
-
Silylation:
-
After the methoximation reaction, add 90 µL of MSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and vortex briefly.
-
Incubate the mixture at 37°C for 30 minutes.[5]
-
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Protocol 2: PFBHA Derivatization for Carbonyl Compound Analysis (GC-MS and LC-MS)
This protocol is suitable for the trace analysis of aldehydes and ketones.
Materials:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 20 mM in 10% aqueous pyridine)
-
Formic acid (0.1%)
-
Dried sample extract or aqueous sample
-
Vortex mixer
-
Incubator or water bath
Procedure:
-
Sample Preparation: For aqueous samples, transfer a known volume (e.g., 100 µL) to a microcentrifuge tube. For dried extracts, reconstitute in a suitable solvent.
-
Derivatization Reaction:
-
Reaction Quenching (for LC-MS): Add 350 µL of 0.1% formic acid in water to stop the reaction.[11]
-
Extraction (for GC-MS): Extract the PFBHA derivatives with a suitable organic solvent (e.g., hexane or dichloromethane).
-
Analysis: The sample is now ready for injection into the GC-MS or LC-MS/MS system.
Protocol 3: O-Benzylhydroxylamine (oBHA) Derivatization for Keto Acid Analysis (LC-MS)
This protocol is effective for the analysis of keto acids and other poly-carboxylic acids.
Materials:
-
O-Benzylhydroxylamine hydrochloride (oBHA) solution
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution
-
Pyridine buffer
-
Dried sample extract
-
Vortex mixer
-
Incubator
Procedure:
-
Sample Preparation: Transfer the dried sample extract to a reaction vial.
-
Derivatization Reaction:
-
Reconstitute the sample in pyridine buffer.
-
Add the oBHA and EDC solutions. The optimal concentrations and ratios should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1 hour.[12]
-
-
Analysis: The derivatized sample can be directly injected into the LC-MS/MS system.
Visualizing the Workflow and Logic
To further clarify the processes and decision-making involved in hydroxylamine derivatization, the following diagrams are provided.
Caption: Chemical reaction of a carbonyl-containing metabolite with a hydroxylamine reagent to form an oxime.
Caption: A generalized experimental workflow for metabolomics studies incorporating a hydroxylamine derivatization step.
Caption: A decision tree to guide the selection of an appropriate hydroxylamine derivatization reagent.
Conclusion: Making an Informed Choice
The selection of a hydroxylamine derivatization agent is a critical step in the design of a robust metabolomics workflow for the analysis of carbonyl-containing compounds. Methoxyamine is a versatile and widely adopted reagent for GC-MS, particularly for broad-spectrum analysis of sugars and organic acids. PFBHA offers exceptional sensitivity for trace analysis of aldehydes and ketones in both GC-MS and LC-MS. O-Benzylhydroxylamine has demonstrated significant advantages for the LC-MS analysis of challenging analytes like keto acids and poly-carboxylic acids.
By carefully considering the analytical platform, the target metabolites, and the desired level of sensitivity, researchers can leverage the power of hydroxylamine derivatization to unlock a wealth of information from the metabolome, ultimately advancing our understanding of biological systems in health and disease.
References
- 1. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. coresta.org [coresta.org]
- 8. researchgate.net [researchgate.net]
- 9. Improving liquid chromatography-tandem mass spectrometry determination of polycarboxylic acids in human urine by chemical derivatization. Comparison of o-benzyl hydroxylamine and 2-picolyl amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Derivatization of the tricarboxylic acid intermediates with O-benzylhydroxylamine for liquid chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride against other derivatization methods for steroids
A Comparative Guide to 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride and Its Alternatives for Enhanced Steroid Detection
For researchers, scientists, and drug development professionals working with steroids, achieving sensitive and reliable quantification is paramount. Due to the often low endogenous concentrations and poor ionization efficiency of steroids, chemical derivatization prior to analysis by liquid chromatography-mass spectrometry (LC-MS) is a critical step. This guide provides an objective comparison of this compound, a methoxyamine-based reagent, with other commonly used derivatization methods, supported by experimental data to inform your selection of the most suitable agent for your analytical needs.
The primary goal of derivatization in steroid analysis is to enhance the analyte's ionization efficiency, thereby improving the sensitivity of detection.[1] This is typically achieved by introducing a readily ionizable functional group onto the steroid molecule. This guide focuses on the comparative performance of three major classes of derivatization reagents:
-
Methoxyamine Reagents: such as this compound, which target carbonyl groups (ketones and aldehydes).
-
Dansyl Chloride: which reacts with phenolic hydroxyl groups.
-
Girard Reagents (P and T): which also target carbonyl groups, introducing a permanently charged quaternary ammonium group.
Performance Benchmarking: A Quantitative Comparison
The choice of derivatization reagent can significantly impact the sensitivity and overall performance of a steroid analysis method. The following table summarizes key quantitative performance metrics for methoxyamine, Dansyl chloride, and Girard reagents based on published experimental data.
| Derivatization Reagent Class | Target Functional Group | Sensitivity Enhancement | Typical Limits of Detection (LOD) / Quantification (LOQ) | Key Advantages |
| Methoxyamine (e.g., this compound) | Carbonyl (Ketone) | Up to 3 orders of magnitude[1] | pg/mL levels[1] | Effective for a broad range of keto-steroids, good reactivity. |
| Dansyl Chloride | Phenolic Hydroxyl | Up to 3 orders of magnitude[1] | pg/mL levels[1] | Highly effective for estrogens, provides significant sensitivity gains. |
| Girard Reagents (P & T) | Carbonyl (Ketone) | High, provides permanently charged derivatives | pg/mL levels | Excellent for improving ionization efficiency, particularly in ESI-MS. |
A study employing a parallel derivatization strategy highlighted the complementary nature of methoxyamine and Dansyl chloride, enabling the comprehensive analysis of 29 different steroid hormones at pg/mL levels.[1] This approach demonstrated satisfactory linearity, precision (less than 15%), and recovery (71.1-128.7%) for quantitative analysis.[1]
Another comparative study focusing on steroid esters found that Girard reagents (P and T) generally provided the highest sensitivity. However, for boldenone esters, methoxyamine derivatization proved to be more effective. This underscores the importance of selecting a derivatization agent based on the specific steroids of interest.
Experimental Protocols: A Step-by-Step Guide
Detailed and optimized experimental protocols are crucial for successful and reproducible derivatization. Below are representative protocols for each of the discussed derivatization methods.
Methoxyamine Derivatization Protocol
This protocol is adapted from a method for the analysis of various steroid hormones.[1]
Reagents:
-
Methoxyamine hydrochloride solution (e.g., this compound)
-
Pyridine
-
Steroid standards or extracted samples
Procedure:
-
Evaporate the steroid extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture at 60°C for 1 hour.
-
After cooling to room temperature, the sample is ready for LC-MS analysis.
Dansyl Chloride Derivatization Protocol
This protocol is suitable for the derivatization of phenolic steroids like estrogens.[1]
Reagents:
-
Dansyl chloride solution (1 mg/mL in acetone)
-
Sodium bicarbonate buffer (100 mM, pH 9.0)
-
Steroid standards or extracted samples
Procedure:
-
Evaporate the steroid extract to dryness.
-
Reconstitute the residue in 50 µL of sodium bicarbonate buffer.
-
Add 50 µL of the dansyl chloride solution.
-
Vortex the mixture.
-
Incubate at 60°C for 10 minutes.
-
Cool the reaction mixture and inject it into the LC-MS system.
Girard P Derivatization Protocol
This protocol is effective for the derivatization of keto-steroids.
Reagents:
-
Girard's Reagent P solution (1 mg/mL in methanol containing 5% acetic acid)
-
Steroid standards or extracted samples
Procedure:
-
Dry the steroid extract under nitrogen.
-
Add 100 µL of the Girard's Reagent P solution.
-
Vortex to dissolve the residue.
-
Incubate at 60°C for 30 minutes.
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase for LC-MS analysis.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the logical flow of each derivatization procedure.
Caption: Experimental workflows for steroid derivatization.
Conclusion
The selection of an appropriate derivatization reagent is a critical decision in the development of robust and sensitive analytical methods for steroids. This compound and other methoxyamine-based reagents offer a reliable and effective solution for a wide range of keto-steroids. For phenolic steroids such as estrogens, Dansyl chloride remains a superior choice for achieving maximum sensitivity. Girard reagents provide an excellent alternative for keto-steroids, particularly when aiming to introduce a permanent charge for enhanced electrospray ionization.
For comprehensive steroid profiling, a parallel derivatization strategy, utilizing both a carbonyl-reactive agent like methoxyamine and a hydroxyl-reactive agent like Dansyl chloride, can provide the broadest coverage and highest sensitivity.[1] Ultimately, the optimal choice will depend on the specific steroids of interest, the required sensitivity, and the analytical instrumentation available. This guide provides the foundational data and protocols to enable researchers to make an informed decision and optimize their steroid analysis workflows.
References
Safety Operating Guide
Navigating the Safe Disposal of 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride are paramount for ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, emphasizing safety and adherence to best practices.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2] Adherence to Personal Protective Equipment (PPE) protocols is mandatory to prevent skin and eye contact, inhalation, and ingestion.
Table 1: Personal Protective Equipment (PPE) Protocol
| PPE Component | Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles and a face shield.[3] | Protects against splashes and aerosols, safeguarding the eyes and face from direct contact. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile), with double-gloving recommended.[3] | Provides a barrier against chemical splashes and permeation. |
| Body Protection | Laboratory coat.[1] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood is required.[1] | Minimizes inhalation exposure to any potential vapors or dust. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the safe disposal of this compound and any contaminated materials.
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it, such as pipette tips, gloves, and weighing papers.[1][4]
-
Never mix this waste with other chemical waste streams unless compatibility has been confirmed.[1]
-
The waste should be classified as hazardous chemical waste.[3] For compounds containing halogens, such as the chloro-analogs, they would be classified as halogenated organic waste.[2]
2. Container Management:
-
Use a chemically compatible container for waste collection. The original product container can be a suitable option for residual amounts.[1]
-
Ensure the waste container is kept tightly sealed when not in use to prevent the release of potential vapors.[1]
-
The container must be clearly labeled with "Hazardous Chemical Waste" and the chemical name.[5]
3. Storage of Waste:
-
Store the sealed waste container in a designated, secure, and well-ventilated area.
-
Keep the waste container away from incompatible materials, such as strong oxidizing agents.[1][2]
4. Disposal of Empty Containers:
-
Empty containers that held the compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol).[1]
-
The first rinsate must be collected and disposed of as hazardous chemical waste.[1] Subsequent rinsates should also be collected as hazardous waste.[1]
-
After thorough cleaning, deface or remove the original label before disposing of the container as regular laboratory waste, in accordance with institutional policies.[1]
5. Spill Management:
-
In the event of a spill, absorb the material with an inert, non-combustible absorbent material like vermiculite or dry sand.[1]
-
Collect the absorbent material and any contaminated surfaces into the designated hazardous waste container.[1]
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.[1]
6. Final Disposal:
-
All waste contaminated with this compound must be disposed of through your institution's official hazardous waste management program or a licensed hazardous waste disposal contractor.[2][4][5]
-
Do not dispose of this chemical down the drain or in the general trash.[4] The standard and required method for disposing of such chemical waste is through a licensed professional service, often involving high-temperature incineration.[5]
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is provided below.
Table 2: Chemical and Physical Properties
| Property | Value |
| CAS Number | 38936-62-8[6][7] |
| Molecular Formula | C₈H₁₁NO・HCl[7] |
| Molecular Weight | 173.64 g/mol [6][7] |
| Melting Point | 220-230°C[6] |
Disposal Workflow Diagram
The following diagram illustrates the key stages for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedural steps, researchers and scientists can ensure a secure laboratory environment and maintain the integrity of their research while handling and disposing of this compound. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and regulations.[3]
References
Navigating the Safe Handling of 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride: A Comprehensive Guide
Absence of a specific Safety Data Sheet (SDS) for 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride (CAS 38936-62-8) necessitates a cautious approach to its handling, storage, and disposal. The available information, including a historical hazard code "Xn" for "Harmful," alongside general safety protocols for amine hydrochlorides, forms the basis of the following essential safety and logistical information.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant use of this compound in a laboratory setting. The recommendations provided are founded on established principles of chemical safety and should be implemented in conjunction with a thorough risk assessment specific to the planned experimental procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
Due to the "Harmful" classification and the general properties of amine hydrochlorides, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1][2][3]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent direct skin contact with the compound.[2][4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and airborne particles.[2][5] |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes. | To minimize skin exposure to spills. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. A respirator may be necessary for large quantities or if dust is generated. | To prevent inhalation of dust or vapors.[2][4] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound is crucial for minimizing risk. This involves careful preparation, adherence to safe work practices, and readiness for emergency situations.[4]
Engineering Controls and Work Practices:
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory. Do not eat, drink, or smoke in areas where this chemical is used.
-
Housekeeping: Maintain a clean and organized workspace. Avoid the accumulation of dust.
Decontamination and First Aid:
In the event of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][7][8]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7][8][9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][9]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
The disposal of this compound and any contaminated materials must be conducted in accordance with local, state, and federal regulations.[10]
-
Waste Identification: All waste containing this chemical should be treated as hazardous waste.[11]
-
Segregation: Keep chemical waste separate from general laboratory trash. Do not mix with incompatible waste streams.[10]
-
Containerization: Collect waste in a clearly labeled, sealed, and appropriate container. The label should include the chemical name and associated hazards.
-
Disposal Route: Arrange for disposal through your institution's environmental health and safety office or a licensed chemical waste disposal company. Never dispose of this chemical down the drain or in the regular trash.[10]
Experimental Workflow for Safe Handling
The following diagram outlines the logical steps for safely handling this compound in a laboratory setting.
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound, from preparation to disposal.
References
- 1. xnet.hypertherm.com [xnet.hypertherm.com]
- 2. worksafe.nt.gov.au [worksafe.nt.gov.au]
- 3. hazmatschool.com [hazmatschool.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. hsa.ie [hsa.ie]
- 6. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 7. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 8. healthlibrary.aultcare.com [healthlibrary.aultcare.com]
- 9. safeopedia.com [safeopedia.com]
- 10. bangor.ac.uk [bangor.ac.uk]
- 11. Hazardous Chemical Waste Defined | Campus Operations | Campus Operations [campusoperations.temple.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
